quin-C7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-butoxy-N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-2-3-16-32-20-14-10-18(11-15-20)24(30)27-28-23(17-8-12-19(29)13-9-17)26-22-7-5-4-6-21(22)25(28)31/h4-15,23,26,29H,2-3,16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGRPHVKOQXJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of quin-C7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quin-C7 is a potent and selective small-molecule antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX). By competitively blocking the binding of pro-inflammatory agonists, this compound effectively abrogates downstream signaling cascades, leading to a reduction in inflammatory responses. This document provides a comprehensive overview of the mechanism of action of this compound, including its target, signaling pathways, and preclinical efficacy. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of quantitative data to facilitate comparative analysis.
Introduction to this compound and its Target: FPR2/ALX
This compound is a quinazolinone derivative that has been identified as a pure antagonist of FPR2/ALX.[1] Its chemical structure is closely related to the FPR2/ALX agonist, quin-C1, with a critical hydroxyl substitution on the 2-phenyl group being responsible for its antagonistic activity. This subtle structural change alters the binding mode within the receptor, preventing the conformational changes necessary for signal transduction.[2]
FPR2/ALX is a G-protein coupled receptor (GPCR) that plays a pivotal role in the inflammatory response. It is expressed on a variety of immune cells, including neutrophils, monocytes, and macrophages. FPR2/ALX is a unique receptor in that it can be activated by a diverse range of ligands, leading to either pro-inflammatory or pro-resolving cellular responses. This dual functionality makes it an attractive therapeutic target for a variety of inflammatory diseases.
Mechanism of Action: Antagonism of FPR2/ALX Signaling
This compound exerts its anti-inflammatory effects by blocking the activation of FPR2/ALX by pro-inflammatory agonists. Upon agonist binding, FPR2/ALX couples to inhibitory G-proteins (Gi/o), leading to the dissociation of the Gα and Gβγ subunits. This initiates a cascade of downstream signaling events, which are effectively inhibited by this compound.
The primary signaling pathways modulated by FPR2/ALX and inhibited by this compound include:
-
Phospholipase C (PLC) Activation and Calcium Mobilization: The Gβγ subunit activates PLC-β, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a critical second messenger for many cellular responses, including chemotaxis and degranulation. This compound blocks this agonist-induced calcium mobilization.[1]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: FPR2/ALX activation also leads to the stimulation of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The activation of FPR2/ALX triggers the phosphorylation and activation of several MAPK pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways. These pathways regulate the expression of various pro-inflammatory genes. This compound has been shown to suppress agonist-induced ERK phosphorylation.[1]
By inhibiting these key signaling pathways, this compound effectively blocks the pro-inflammatory cellular responses mediated by FPR2/ALX, such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
Signaling Pathway Diagram
Caption: FPR2/ALX signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant FPR2/ALX ligands.
Table 1: Quantitative Data for this compound
| Parameter | Value | Species | Assay/Model | Reference |
| Binding Affinity (Ki) | 6.7 µM | Human | Receptor Binding Assay | [2] |
| In Vivo Efficacy (ED50) | 2.2110 mg/kg | Mouse | DSS-induced Colitis | [3] |
Table 2: Comparative Quantitative Data for Selected FPR2/ALX Ligands
| Compound | Type | EC50/IC50 | Species | Assay | Reference |
| WKYMVm | Agonist | <2 nM (EC50) | Human | Calcium Mobilization | [4] |
| Quin-C1 | Agonist | ~10 nM (EC50) | Human | Calcium Mobilization | [5] |
| fMLF | Agonist | ~5 µM (EC50) | Mouse | Calcium Mobilization | |
| ACT-389949 | Agonist | 3 nM (EC50) | Human | Receptor Internalization | |
| WRW4 | Antagonist | - | - | - | |
| PBP10 | Antagonist | - | - | - | [1] |
| Compound 7 | Antagonist | 81 nM (IC50) | Human | Calcium Mobilization | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the FPR2/ALX receptor.
Materials:
-
Cells expressing FPR2/ALX (e.g., U937/FPR2 cells).
-
Fluorescently labeled FPR2/ALX ligand (e.g., WPep-FITC).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
384-well plates.
-
Flow cytometer.
Protocol:
-
Prepare a suspension of U937/FPR2 cells in assay buffer.
-
Add 5 µL of the test compound at various concentrations to the wells of a 384-well plate.
-
Add 5 µL of the cell suspension to each well.
-
Incubate for 30 minutes at 4°C.
-
Add 5 µL of WPep-FITC to each well.
-
Incubate for an additional 45 minutes at 4°C in the dark.
-
Analyze the plates on a flow cytometer to measure the fluorescence intensity in each well.
-
The Ki value is calculated from the IC50 of the competition binding curve using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the ability of a test compound to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
RBL-2H3 cells stably transfected with FPR2/ALX.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
FPR2/ALX agonist (e.g., WKYMVm).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Protocol:
-
Seed RBL-2H3-FPR2 cells in 96-well plates and culture overnight.
-
Load the cells with a calcium-sensitive dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 10-20 minutes.
-
Place the plate in the fluorescence plate reader and begin kinetic reading.
-
After establishing a stable baseline, inject the FPR2/ALX agonist into the wells.
-
Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.
-
The IC50 value for this compound is determined by plotting the percentage of inhibition of the agonist-induced calcium response against the concentration of this compound.
Chemotaxis Assay
Objective: To assess the ability of a test compound to inhibit agonist-induced cell migration.
Materials:
-
HL-60 cells or primary neutrophils.
-
FPR2/ALX agonist (e.g., WKYMVm).
-
Test compound (this compound) at various concentrations.
-
Chemotaxis chamber (e.g., Boyden chamber or transwell inserts with 3-5 µm pores).
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA).
-
Cell viability stain (e.g., Calcein AM).
Protocol:
-
Resuspend cells in assay medium containing various concentrations of this compound.
-
Add the FPR2/ALX agonist to the lower chamber of the chemotaxis plate.
-
Place the transwell inserts into the wells, and add the cell suspension to the upper chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Remove the inserts and quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP content or by pre-labeling the cells with a fluorescent dye and measuring fluorescence.
-
The IC50 value for this compound is determined by plotting the percentage of inhibition of agonist-induced chemotaxis against the concentration of this compound.
ERK Phosphorylation Assay (Western Blot)
Objective: To determine the effect of a test compound on agonist-induced ERK phosphorylation.
Materials:
-
Cells expressing FPR2/ALX (e.g., RBL-2H3-FPR2).
-
FPR2/ALX agonist (e.g., WKYMVm).
-
Test compound (this compound) at various concentrations.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
HRP-conjugated secondary antibody.
-
ECL detection reagents.
-
SDS-PAGE and Western blotting equipment.
Protocol:
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with the FPR2/ALX agonist for 5-10 minutes.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using ECL reagents.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
-
Quantify the band intensities to determine the ratio of phospho-ERK to total ERK. The IC50 value for this compound can be determined from the dose-response curve of ERK phosphorylation inhibition.
In Vivo DSS-Induced Colitis Model
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of inflammatory bowel disease.
Materials:
-
C57BL/6 mice.
-
Dextran sulfate (B86663) sodium (DSS).
-
This compound.
-
Vehicle for oral administration.
Protocol:
-
Induce colitis in mice by administering 2-3% DSS in their drinking water for 5-7 days.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a disease activity index (DAI).
-
Administer this compound or vehicle orally to the mice daily, starting from the induction of colitis or as a therapeutic intervention.
-
At the end of the study, sacrifice the mice and collect the colons.
-
Measure the colon length and weight.
-
Process the colon tissue for histological analysis to assess inflammation, ulceration, and crypt damage.
-
The efficacy of this compound is determined by its ability to reduce the DAI, prevent colon shortening, and improve the histological score compared to the vehicle-treated group.
Experimental and Logical Workflows
Workflow for Characterizing a Novel FPR2/ALX Antagonist
Caption: Workflow for the identification and characterization of a novel FPR2/ALX antagonist.
Conclusion
This compound is a valuable research tool for studying the role of FPR2/ALX in inflammation and represents a promising lead compound for the development of novel anti-inflammatory therapeutics. Its mechanism of action is well-defined, involving the direct antagonism of FPR2/ALX and the subsequent inhibition of key pro-inflammatory signaling pathways. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers working in the field of inflammation and drug discovery. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully explore their therapeutic potential.
References
- 1. Selective Agonists and Antagonists of Formylpeptide Receptors: Duplex Flow Cytometry and Mixture-Based Positional Scanning Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Release of calcium and P-selectin from intraplatelet granules is hampered by procaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
Quin-C7: A Comprehensive Technical Guide to its Function as an FPRL1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quin-C7 is a synthetic, nonpeptide small molecule that functions as a selective antagonist for the human formyl peptide receptor-like 1 (FPRL1), also known as FPR2. It exhibits anti-inflammatory properties by inhibiting key signaling pathways activated by FPRL1 agonists. This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathway.
Core Function and Mechanism of Action
This compound is a quinazolinone derivative that acts as a competitive antagonist at the FPRL1 receptor.[1] FPRL1 is a G protein-coupled receptor (GPCR) primarily expressed on immune cells such as neutrophils and monocytes, and it plays a crucial role in inflammatory responses.[1] The binding of agonists, such as the synthetic peptide Trp-Lys-Tyr-Met-Val-d-Met-NH2 (WKYMVm) or the endogenous pro-inflammatory molecule serum amyloid A, to FPRL1 initiates a signaling cascade.[1] This cascade involves the activation of heterotrimeric G proteins, leading to downstream effects such as intracellular calcium mobilization, activation of the extracellular signal-regulated kinase (ERK) pathway, and chemotaxis.[1]
This compound exerts its antagonistic effect by binding to FPRL1 and preventing the binding of agonists, thereby inhibiting these downstream signaling events.[1] A notable structural feature of this compound is a hydroxyl substitution on the 2-phenyl group of the quinazolinone backbone, which is critical for its antagonist activity. This is in contrast to the structurally similar compound Quin-C1, which has a methoxyl group at the same position and acts as an FPRL1 agonist.[1]
Quantitative Data Summary
The biological activity of this compound has been quantified in several key assays. The following table summarizes the available quantitative data for easy comparison.
| Assay Type | Parameter | Agonist(s) | Cell Line | Value | Reference |
| Radioligand Binding | Displacement | [125I]WKYMVm | RBL-2H3 cells expressing FPRL1 | Partial displacement at 100 µM | [1] |
| Calcium Mobilization | Inhibition | WKYMVm, Quin-C1 | RBL-2H3 cells expressing FPRL1 | Dose-dependent inhibition | [1] |
| Chemotaxis | Inhibition | WKYMVm, Quin-C1 | RBL-2H3 cells expressing FPRL1 | Inhibition at 100 µM | [1] |
| ERK Phosphorylation | Inhibition | Quin-C1 | RBL-2H3 cells expressing FPRL1 | Suppression of C1-induced phosphorylation | [1] |
| In vivo Anti-inflammatory Activity | Reduction of Edema | Arachidonic Acid | Mice | Reduction of ear edema | [1] |
Signaling Pathway
The signaling pathway initiated by the activation of FPRL1 and the inhibitory action of this compound are depicted in the following diagram.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.[1]
Radioligand Binding Assay
Objective: To determine the ability of this compound to displace the binding of a radiolabeled agonist to FPRL1.
Experimental Workflow:
Protocol:
-
Membrane Preparation: Membranes from RBL-2H3 cells stably expressing human FPRL1 were prepared.
-
Binding Reaction: In a 96-well plate, 20 µg of membrane protein was incubated with 0.1 nM of [¹²⁵I]WKYMVm in binding buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 5 mM MgCl₂, 100 mM NaCl, and 0.1% bovine serum albumin).
-
Competition: this compound was added at a final concentration of 100 µM. Non-specific binding was determined in the presence of 1 µM unlabeled WKYMVm.
-
Incubation: The reaction mixture was incubated for 1 hour at room temperature.
-
Filtration: The incubation was terminated by rapid filtration through a GF/C filter plate, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
Quantification: The radioactivity retained on the filters was measured using a gamma counter.
Calcium Mobilization Assay
Objective: To assess the inhibitory effect of this compound on agonist-induced intracellular calcium release.
Protocol:
-
Cell Preparation: RBL-2H3/FPRL1 cells were seeded in a 96-well plate and grown to confluence.
-
Dye Loading: Cells were loaded with the calcium-sensitive fluorescent dye Fluo-4 AM in Hanks' balanced salt solution (HBSS) for 1 hour at 37°C.
-
Antagonist Pre-treatment: Cells were pre-incubated with varying concentrations of this compound for 10 minutes at room temperature.
-
Agonist Stimulation: The plate was placed in a fluorometric imaging plate reader (FLIPR), and baseline fluorescence was recorded. Agonists (WKYMVm or Quin-C1) were then added to a final concentration of 10 nM.
-
Data Acquisition: Changes in fluorescence, indicating intracellular calcium concentration, were monitored in real-time.
Chemotaxis Assay
Objective: To evaluate the ability of this compound to block agonist-induced cell migration.
Protocol:
-
Cell Preparation: RBL-2H3/FPRL1 cells were harvested and resuspended in chemotaxis buffer (HBSS with 0.1% BSA).
-
Assay Setup: A 48-well microchemotaxis chamber was used, with the lower wells containing either chemotaxis buffer alone (negative control), 10 nM WKYMVm, or 100 nM Quin-C1.
-
Antagonist Treatment: this compound (100 µM) was added to both the upper and lower wells in the inhibitor-treated groups.
-
Cell Migration: A polycarbonate filter (5 µm pore size) was placed over the lower wells, and 50 µL of the cell suspension (1 x 10⁶ cells/mL) was added to the upper wells.
-
Incubation: The chamber was incubated for 4 hours at 37°C in a humidified incubator with 5% CO₂.
-
Analysis: After incubation, the filter was removed, fixed, and stained. The number of cells that migrated to the lower side of the filter was counted under a microscope.
ERK Phosphorylation Assay
Objective: To determine the effect of this compound on agonist-induced ERK activation.
Protocol:
-
Cell Culture and Treatment: RBL-2H3/FPRL1 cells were grown in 6-well plates and serum-starved overnight. Cells were pre-treated with this compound for 30 minutes before stimulation with 100 nM Quin-C1 for 5 minutes.
-
Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2. After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody. To ensure equal loading, the membrane was stripped and re-probed with an antibody for total ERK1/2.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Arachidonic Acid-Induced Mouse Ear Edema Model
Objective: To assess the in vivo anti-inflammatory activity of this compound.
Protocol:
-
Animal Model: Male ICR mice were used.
-
Treatment: this compound (20 mg/kg) was administered intraperitoneally 30 minutes before the induction of inflammation.
-
Induction of Edema: 10 µL of arachidonic acid (4 mg/ear) in acetone (B3395972) was applied to the inner and outer surfaces of the right ear. The left ear received acetone alone as a control.
-
Measurement of Edema: One hour after the application of arachidonic acid, the mice were euthanized, and a 6-mm diameter punch biopsy was taken from both ears. The weight of the ear punches was measured, and the difference in weight between the right and left ear punches was calculated as the edema value.
-
Analysis: The percentage of inhibition of edema by this compound was calculated by comparing the edema in treated mice to that in vehicle-treated control mice.
Conclusion
This compound is a valuable research tool for studying the role of the FPRL1 receptor in inflammation and immunity. Its characterization as a selective antagonist has been established through a series of well-defined in vitro and in vivo assays. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in utilizing this compound to investigate FPRL1-mediated signaling and its potential as a therapeutic target for inflammatory diseases.
References
The Structure-Activity Relationship of Quin-C7: A Technical Guide for Drug Development Professionals
An in-depth analysis of the quinazolinone-based FPR2/ALX antagonist, Quin-C7, revealing key structural determinants for its biological activity and providing detailed experimental methodologies for its evaluation.
Introduction
This compound is a synthetic, non-peptide small molecule that has been identified as a potent and selective antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) or ALX.[1] This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response, making it an attractive target for the development of novel anti-inflammatory therapeutics. This compound's unique quinazolinone scaffold has been the subject of structure-activity relationship (SAR) studies aimed at elucidating the molecular features essential for its antagonist activity. This technical guide provides a comprehensive overview of the SAR of this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.
Core Structure-Activity Relationship of Quinazolinone Analogs
The foundational SAR studies on this class of compounds revealed that minor modifications to the 2-phenyl-quinazolin-4-one backbone can dramatically alter their pharmacological properties, converting agonists into antagonists. The key to the antagonist activity of this compound lies in the substitution at the para position of the 2-phenyl group.
A seminal study systematically investigated a series of quinazolinone derivatives, leading to the identification of both agonists and antagonists of FPR2/ALX. The data from this study underscores the critical nature of the substituent on the 2-phenyl ring in determining the functional outcome of receptor interaction.
Table 1: Structure-Activity Relationship of this compound and Related Analogs
| Compound | R Group (at para position of 2-phenyl ring) | Activity Profile | IC50 (µM) for WKYMVm-induced Ca2+ mobilization | Ki (µM) at FPR2/ALX |
| Quin-C1 | -OCH3 | Agonist | - | - |
| This compound | -OH | Antagonist | ~1 | 6.7 |
| Analog 3 | -H | Partial Agonist | - | - |
| Analog 4 | -Cl | Partial Agonist | - | - |
| Analog 5 | -F | Partial Agonist | - | - |
Data summarized from Zhou et al., Mol Pharmacol, 2007.[1]
The data clearly indicates that the presence of a hydroxyl group (-OH) at the para position of the 2-phenyl ring is the key determinant for the antagonist activity of this compound. In contrast, a methoxy (B1213986) group (-OCH3) at the same position, as seen in Quin-C1, results in an agonist. Other substitutions, such as hydrogen, chloro, and fluoro, lead to partial agonist activity. This highlights a strict structural requirement for a hydrogen bond donor at this position to confer antagonism.
Mechanism of Action and Signaling Pathways
This compound exerts its antagonist effect by binding to FPR2/ALX and preventing the binding of endogenous and synthetic agonists, such as WKYMVm. This blockade inhibits the downstream signaling cascade typically initiated by receptor activation.
Upon agonist binding, FPR2/ALX, a Gi-coupled receptor, activates a signaling cascade that leads to cellular responses like chemotaxis, calcium mobilization, and the release of pro-inflammatory mediators. This compound effectively abrogates these responses. The primary signaling pathway inhibited by this compound is as follows:
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate evaluation of this compound and its analogs. The following are methodologies for key assays used in the characterization of FPR2/ALX antagonists.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit agonist-induced increases in intracellular calcium concentration, a hallmark of GPCR activation.
Workflow:
Detailed Methodology:
-
Cell Culture: Culture rat basophilic leukemia (RBL-2H3) cells stably transfected with human FPR2/ALX in Eagle's minimum essential medium supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Preparation: Harvest cells and resuspend in a buffer containing 1% bovine serum albumin.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the dark at 37°C for 1 hour.
-
Compound Incubation: Aliquot the dye-loaded cells into a 96-well plate. Add varying concentrations of this compound or test compounds to the wells and incubate for 15 minutes at room temperature.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and establish a baseline reading. Inject a solution of an FPR2/ALX agonist (e.g., WKYMVm) into each well to achieve a final concentration that elicits a submaximal response.
-
Data Acquisition: Immediately after agonist addition, measure the fluorescence intensity over time (typically for 2-3 minutes).
-
Data Analysis: The increase in fluorescence corresponds to the influx of intracellular calcium. Calculate the percentage of inhibition for each concentration of the antagonist relative to the control (agonist alone). Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directional migration of cells, such as neutrophils, towards a chemoattractant.
Workflow:
Detailed Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.
-
Compound Pre-incubation: Resuspend the isolated neutrophils in a suitable buffer and pre-incubate them with various concentrations of this compound or test compounds for 30 minutes at room temperature.
-
Assay Setup: Use a Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane (typically 3-5 µm pore size) separating the upper and lower wells.
-
Chemoattractant Addition: Add a solution of an FPR2/ALX agonist (e.g., WKYMVm) to the lower wells of the chamber.
-
Cell Addition: Add the pre-incubated neutrophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for cell migration.
-
Quantification of Migrated Cells: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., Giemsa stain) and count them under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the control (agonist alone).
Conclusion
The structure-activity relationship of this compound and its analogs clearly demonstrates the critical role of the para-hydroxyl group on the 2-phenyl ring of the quinazolinone scaffold for potent FPR2/ALX antagonism. This understanding provides a rational basis for the design of novel and more potent anti-inflammatory agents targeting this receptor. The detailed experimental protocols provided herein offer a standardized approach for the evaluation and characterization of such compounds, facilitating their progression through the drug discovery and development pipeline. The continued exploration of the SAR of quinazolinone-based FPR2/ALX antagonists holds significant promise for the treatment of a wide range of inflammatory diseases.
References
An In-depth Technical Guide to the Discovery and Synthesis of Quin-C7, a Novel FPR2/ALX Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quin-C7 is a synthetic, small-molecule, non-peptide antagonist of the human formyl peptide receptor 2 (FPR2/ALX), a G protein-coupled receptor implicated in the regulation of inflammatory responses. This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of this compound. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a summary of its quantitative biological data. Furthermore, this guide includes visualizations of the FPR2 signaling pathway and a proposed synthetic workflow for this compound, designed to aid researchers in their exploration of this compound as a potential therapeutic agent for inflammatory diseases such as inflammatory bowel disease (IBD).
Introduction
The formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX), is a key player in the intricate signaling network that governs inflammation. Its ability to be activated by a diverse range of ligands, leading to either pro-inflammatory or pro-resolving cellular responses, makes it an attractive target for therapeutic intervention in a variety of inflammatory conditions. The discovery of this compound emerged from structure-activity relationship (SAR) studies of a series of quinazolinone derivatives. Notably, it was found that a subtle modification to the FPR2 agonist, Quin-C1—the substitution of a methoxy (B1213986) group with a hydroxyl group on the 2-phenyl ring—resulted in a complete reversal of biological activity, yielding the potent antagonist, this compound.[1][2] This discovery highlights the critical role of specific molecular interactions in determining ligand functionality at the FPR2 receptor.
This compound has demonstrated anti-inflammatory properties, notably in preclinical models of inflammatory bowel disease, suggesting its potential as a therapeutic candidate for chronic inflammatory disorders.[3] This guide aims to provide a detailed technical resource for researchers interested in the further investigation and development of this compound and related compounds.
Synthesis of this compound
The chemical name for this compound is 4-butoxy-N-(2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl)benzamide, and its molecular formula is C25H25N3O4. While a specific, detailed, multi-step synthesis protocol for this compound is not available in a single source, a plausible synthetic route can be constructed based on established methods for the synthesis of quinazolinone and N-substituted benzamide (B126) derivatives. The proposed synthesis is a three-step process, which is outlined below.
Proposed Synthetic Workflow
Caption: Proposed three-step synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(4-hydroxyphenyl)-4H-3,1-benzoxazin-4-one
-
Acylation of Anthranilic Acid: To a solution of anthranilic acid in pyridine, slowly add 4-hydroxybenzoyl chloride at 0-5 °C with constant stirring. Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product, 2-(4-hydroxybenzamido)benzoic acid. Filter the precipitate, wash with cold water, and dry.
-
Cyclization: Reflux the dried 2-(4-hydroxybenzamido)benzoic acid with an excess of acetic anhydride for 2-3 hours.
-
Purification: Cool the reaction mixture and pour it into ice-cold water to precipitate the product. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 2-(4-hydroxyphenyl)-4H-3,1-benzoxazin-4-one.
Step 2: Synthesis of 3-amino-2-(4-hydroxyphenyl)quinazolin-4(3H)-one
-
Amination: Dissolve 2-(4-hydroxyphenyl)-4H-3,1-benzoxazin-4-one in ethanol and add hydrazine hydrate.
-
Reflux: Reflux the reaction mixture for 4-6 hours.
-
Purification: Cool the reaction mixture to room temperature. The product, 3-amino-2-(4-hydroxyphenyl)quinazolin-4(3H)-one, will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry.
Step 3: Synthesis of this compound (4-butoxy-N-(2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl)benzamide)
-
Acylation: Dissolve 3-amino-2-(4-hydroxyphenyl)quinazolin-4(3H)-one in pyridine and cool the solution to 0-5 °C.
-
Addition of Acyl Chloride: Slowly add 4-butoxybenzoyl chloride to the cooled solution with continuous stirring. Allow the reaction to proceed at room temperature for several hours.
-
Work-up and Purification: Pour the reaction mixture into ice-cold water to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain pure this compound.
Biological Activity and Mechanism of Action
This compound is a selective antagonist of FPR2/ALX. Its discovery was a result of SAR studies on the FPR2 agonist Quin-C1, where the replacement of a methoxy group with a hydroxyl group led to a switch in bioactivity from agonism to antagonism.[1] This highlights the sensitivity of the ligand-binding pocket of FPR2 to minor structural changes.
FPR2 Signaling Pathway
FPR2 is a G protein-coupled receptor that, upon agonist binding, can activate multiple downstream signaling cascades. The primary signaling pathway involves coupling to Gi/o proteins, leading to the dissociation of the Gα and Gβγ subunits. The Gβγ subunit can activate phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). As an antagonist, this compound is believed to bind to FPR2 and prevent these agonist-induced downstream signaling events.
Caption: Simplified FPR2/ALX receptor signaling pathway.
Quantitative Biological Data
The following table summarizes the available quantitative data for the biological activity of this compound.
| Parameter | Value | Assay | Target | Reference |
| Binding Affinity (Ki) | 6.7 µM | Competitive Radioligand Binding | Human FPR2 | [1] |
| Inhibitory Concentration | Effective at 100 µM | Calcium Mobilization Assay | WKYMVm-induced response in FPR2-expressing cells | [1] |
| Inhibitory Concentration | Effective at 100 µM | Chemotaxis Assay | WKYMVm-induced migration of FPR2-expressing cells | [1] |
| Effective Dose (ED50) | 2.2110 mg/kg | DSS-induced Colitis Model (mice) | In vivo anti-inflammatory effect | [3] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human FPR2 receptor.
Materials:
-
Membrane preparations from cells stably expressing human FPR2 (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]N-formyl-Met-Leu-Phe ([3H]fMLF) or a fluorescently labeled FPR2 agonist like WKYMVm-FITC.
-
Unlabeled competitor: this compound.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter or fluorescence plate reader.
Protocol:
-
In a 96-well plate, add increasing concentrations of unlabeled this compound.
-
Add a fixed concentration of the radioligand to each well.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity or fluorescence retained on the filters using a scintillation counter or a fluorescence plate reader.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled FPR2 ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
WKYMVm-Induced Calcium Mobilization Assay
Objective: To assess the antagonistic effect of this compound on agonist-induced intracellular calcium release in FPR2-expressing cells.
Materials:
-
Cells stably expressing human FPR2 (e.g., HL-60 or RBL-2H3 cells).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
Protocol:
-
Culture the FPR2-expressing cells to an appropriate density in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution in the dark at 37°C for 30-60 minutes.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Measure the baseline fluorescence.
-
Add the FPR2 agonist WKYMVm to the wells to stimulate the cells.
-
Immediately measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
The antagonistic effect of this compound is determined by its ability to inhibit the WKYMVm-induced increase in fluorescence.
-
Data are typically expressed as a percentage of the maximal response induced by the agonist alone.
Chemotaxis Assay
Objective: To evaluate the ability of this compound to inhibit agonist-induced migration of FPR2-expressing cells.
Materials:
-
FPR2-expressing cells capable of chemotaxis (e.g., neutrophils, monocytes, or transfected cell lines like RBL-2H3).
-
Chemoattractant (FPR2 agonist): WKYMVm.
-
This compound.
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with appropriate pore size).
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA).
-
Cell staining dye (e.g., Calcein AM or Giemsa stain).
-
Microscope or plate reader for quantification.
Protocol:
-
Place the chemoattractant (WKYMVm) in the lower wells of the chemotaxis chamber.
-
Prepare a suspension of FPR2-expressing cells in assay medium.
-
Pre-incubate the cells with different concentrations of this compound or vehicle control.
-
Place the cell suspension in the upper chamber (insert) of the chemotaxis chamber, which is separated from the lower chamber by a microporous membrane.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period that allows for cell migration (e.g., 1-4 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify the number of migrated cells by counting under a microscope or by measuring the fluorescence of stained cells using a plate reader.
-
The inhibitory effect of this compound is determined by the reduction in the number of migrated cells in the presence of the compound compared to the control.
Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis Model
Objective: To assess the in vivo anti-inflammatory efficacy of this compound in a mouse model of colitis.
Materials:
-
Mice (e.g., C57BL/6).
-
Dextran sulfate sodium (DSS) salt.
-
This compound formulation for oral administration.
-
Standard diet and drinking water.
-
Equipment for monitoring disease activity (body weight, stool consistency, rectal bleeding).
-
Materials for histological analysis of colon tissue.
Protocol:
-
Induction of Colitis: Administer DSS (typically 2-5% w/v) in the drinking water of the mice for a defined period (e.g., 5-7 days) to induce acute colitis. A control group receives regular drinking water.[6][7]
-
Drug Administration: Administer this compound orally to a group of DSS-treated mice daily, starting either at the beginning of DSS administration or after the onset of disease symptoms. A vehicle control group of DSS-treated mice should also be included.
-
Monitoring of Disease Activity: Monitor the mice daily for changes in body weight, stool consistency, and the presence of blood in the feces. A disease activity index (DAI) is typically calculated based on these parameters.
-
Termination and Tissue Collection: At the end of the study period, euthanize the mice and collect the colons.
-
Macroscopic and Histological Analysis: Measure the length of the colon (colon shortening is a sign of inflammation). Fix a portion of the colon in formalin, embed in paraffin, and prepare sections for histological staining (e.g., hematoxylin (B73222) and eosin) to assess the degree of inflammation, ulceration, and tissue damage.
-
Biochemical Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.
-
Evaluation of Efficacy: The efficacy of this compound is determined by its ability to reduce the DAI score, prevent colon shortening, and ameliorate the histological and biochemical markers of inflammation compared to the vehicle-treated DSS group.
Conclusion
This compound represents a significant discovery in the field of FPR2/ALX modulation, demonstrating that subtle structural modifications can dramatically alter ligand functionality. Its antagonistic activity at this key inflammatory receptor, coupled with its demonstrated in vivo efficacy in a model of IBD, positions it as a valuable research tool and a potential lead compound for the development of novel anti-inflammatory therapeutics. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further investigation into the pharmacology and therapeutic potential of this compound, ultimately contributing to the advancement of new treatments for inflammatory diseases.
References
- 1. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WKYMVm | Formyl Peptide Receptors | Tocris Bioscience [tocris.com]
- 6. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Quin-C7: A Technical Guide to its Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties and solubility of quin-C7, a notable antagonist of the formyl peptide receptor 2/lipoxin A4 receptor (FPR2/ALX). The information is presented to support research, scientific investigation, and drug development activities.
Core Chemical Properties
This compound, with the chemical name 4-butoxy-N-(2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl)benzamide, is a synthetic quinazolinone derivative.[1] It is recognized for its anti-inflammatory properties and its role as an orally active antagonist of FPR2/ALX, a G-protein coupled receptor involved in inflammatory responses.
| Property | Value | Reference |
| Molecular Formula | C25H25N3O4 | [1] |
| Molecular Weight | 431.48 g/mol | |
| CAS Number | 871100-12-8 | [1] |
| Physical State | Solid (Lyophilized Powder) | [1] |
| Purity | >96% | [1] |
Solubility Profile
The solubility of this compound has been determined in key laboratory solvents. It exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO) and limited, yet potentially effective, solubility in aqueous solutions.
| Solvent | Solubility | Concentration (Molar) | Notes | Reference |
| DMSO | 100 mg/mL | ~231.76 mM | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility. | |
| Water | High-micromolar range | 5 µM - 1 mM | [1] |
Experimental Protocols
Determination of Aqueous and Solvent Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2][3] The following protocol is a standard procedure adaptable for determining the solubility of this compound.
Materials:
-
This compound (lyophilized powder)
-
Solvents of interest (e.g., deionized water, DMSO, phosphate-buffered saline pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure equilibrium is achieved.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
To further separate the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method. A standard calibration curve of this compound should be prepared for accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The results should be reported in mg/mL or mol/L.
-
Signaling Pathway and Mechanism of Action
This compound functions as an antagonist of the formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX). This receptor plays a crucial role in mediating inflammatory responses. By binding to FPR2/ALX, this compound inhibits the downstream signaling typically initiated by pro-inflammatory agonists.
Below is a diagram illustrating the simplified FPR2/ALX signaling pathway and the inhibitory action of this compound.
Caption: FPR2/ALX signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for the shake-flask solubility determination of this compound.
References
The Role of Quin-C7 in Modulating Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a complex biological response crucial for host defense, yet its dysregulation underlies numerous chronic diseases. The N-formyl peptide receptor 2 (FPR2), a G protein-coupled receptor, has emerged as a key modulator of inflammatory processes. This technical guide provides an in-depth analysis of quin-C7, a selective antagonist of FPR2, and its role in modulating inflammation. We will explore its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of inflammation and drug discovery.
Introduction to this compound and its Target, FPR2
This compound is a quinazolinone derivative that has been identified as a selective antagonist for the N-formyl peptide receptor 2 (FPR2).[1] FPR2 is a highly promiscuous receptor expressed on various immune cells, including neutrophils, monocytes, and macrophages, and plays a critical role in orchestrating the inflammatory response.[1] Depending on the ligand, FPR2 activation can lead to either pro-inflammatory or anti-inflammatory and pro-resolving effects.[2][3][4] The ability of this compound to antagonize this receptor positions it as a potential therapeutic agent for inflammatory disorders.
Quantitative Data on the Bioactivity of this compound
The following table summarizes the available quantitative data on the biological activity of this compound.
| Parameter | Value | Cell/System | Comments | Reference |
| Binding Affinity (Ki) | 6.7 µM | FPR2-transfected cells | Demonstrates specific binding to the FPR2 receptor. | [1] |
| Functional Antagonism | Inhibition of Ca²+ flux | FPR2-transfected cells | This compound did not activate Ca²+ flux on its own and inhibited the flux induced by the FPR2 agonist WKYMVm. | [1] |
| Functional Antagonism | Inhibition of chemotaxis | Leukocytes | Inhibited chemotaxis induced by the FPR2 agonist WKYMVm. | [1] |
| In Vivo Efficacy | Inhibition of ear edema | Arachidonic acid-induced mouse ear edema model | Demonstrates in vivo anti-inflammatory activity. Specific quantitative data on the percentage of inhibition is not available in the reviewed literature. | [1] |
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are mediated through its antagonism of FPR2, which in turn can influence key downstream inflammatory signaling pathways, namely the NF-κB and NLRP3 inflammasome pathways. While direct studies on this compound's effect on these pathways are limited, the known roles of FPR2 allow for a well-supported hypothesized mechanism.
The Role of FPR2 in Inflammatory Signaling
FPR2 activation can trigger divergent signaling cascades. Pro-inflammatory ligands can activate pathways leading to the production of inflammatory cytokines, while anti-inflammatory ligands can promote resolution of inflammation. As an antagonist, this compound is expected to block the pro-inflammatory signaling cascades initiated by various FPR2 agonists.
Hypothesized Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6] Several studies have shown that FPR2 activation can modulate NF-κB activity.[3][5][6] By blocking FPR2, this compound is hypothesized to inhibit the activation of the canonical NF-κB pathway, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.
Caption: Hypothesized mechanism of this compound in the NF-κB signaling pathway.
Hypothesized Modulation of the NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[7] Recent studies have suggested a link between FPR2 and the regulation of the NLRP3 inflammasome.[8][9][10][11] It is plausible that by antagonizing FPR2, this compound could prevent the priming or activation of the NLRP3 inflammasome, thus reducing the release of potent inflammatory mediators.
Caption: Hypothesized mechanism of this compound in the NLRP3 inflammasome pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its anti-inflammatory properties.
Arachidonic Acid-Induced Mouse Ear Edema
This in vivo model is used to assess the anti-inflammatory activity of topically or systemically administered compounds.[12][13][14][15]
-
Animals: Male ICR or BALB/c mice (20-25 g).
-
Materials:
-
Arachidonic acid (AA) solution (e.g., 10 mg/mL in acetone).
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., acetone, ethanol).
-
Positive control (e.g., indomethacin).
-
Micrometer or punch biopsy tool and analytical balance.
-
-
Procedure:
-
Divide mice into groups (vehicle control, positive control, this compound treatment groups).
-
Apply the test compound or vehicle to the inner and outer surfaces of the right ear (e.g., 20 µL).
-
After a predetermined time (e.g., 30 minutes), apply the arachidonic acid solution to the same ear.
-
After a specific time post-AA application (e.g., 1 hour), measure the thickness of the ear using a micrometer or collect a punch biopsy and weigh it.
-
The anti-inflammatory effect is calculated as the percentage inhibition of the edema in the treated group compared to the vehicle control group.
-
Caption: Workflow for the arachidonic acid-induced mouse ear edema model.
Intracellular Calcium Flux Assay
This assay measures the ability of a compound to either induce or inhibit changes in intracellular calcium concentration, a key second messenger in G protein-coupled receptor signaling.[16][17][18][19][20][21]
-
Cells: FPR2-transfected cell line (e.g., HEK293) or primary leukocytes.
-
Materials:
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with calcium and magnesium).
-
FPR2 agonist (e.g., WKYMVm).
-
Test compound (this compound).
-
Fluorometric imaging plate reader or flow cytometer.
-
-
Procedure:
-
Load cells with the calcium-sensitive dye in the presence of Pluronic F-127.
-
Wash the cells to remove extracellular dye.
-
To assess antagonism, pre-incubate the cells with this compound for a specified time.
-
Measure the baseline fluorescence.
-
Add the FPR2 agonist and immediately start recording the fluorescence signal over time.
-
The change in fluorescence intensity or ratio indicates a change in intracellular calcium concentration. The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium flux.
-
Caption: Workflow for the intracellular calcium flux assay.
Chemotaxis Assay
This assay evaluates the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.[22]
-
Cells: Primary neutrophils or monocytes.
-
Materials:
-
Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.
-
Chemoattractant (FPR2 agonist, e.g., WKYMVm).
-
Test compound (this compound).
-
Cell staining solution (e.g., Giemsa stain) or a fluorescent cell viability dye.
-
Microscope or plate reader.
-
-
Procedure:
-
Pre-incubate the cells with this compound or vehicle.
-
Place the chemoattractant in the lower chamber of the chemotaxis plate.
-
Place the cell suspension in the upper chamber, separated by the microporous membrane.
-
Incubate the plate to allow cell migration.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Stain and count the cells that have migrated to the bottom of the membrane or into the lower chamber.
-
The inhibitory effect of this compound is quantified by the reduction in the number of migrated cells compared to the vehicle control.
-
Caption: Workflow for the chemotaxis assay.
Conclusion and Future Directions
This compound is a valuable tool for studying the role of FPR2 in inflammation. Its demonstrated ability to antagonize FPR2 and inhibit inflammation in a preclinical model highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Future research should focus on obtaining more detailed quantitative data on its efficacy, including IC50 values for the inhibition of a broader range of inflammatory mediators. Furthermore, direct investigation into the effects of this compound on the NF-κB and NLRP3 inflammasome signaling pathways will be crucial to fully elucidate its mechanism of action and solidify its therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further explore the promising anti-inflammatory properties of this compound.
References
- 1. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists | MDPI [mdpi.com]
- 3. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-Dependent Protective and Pro-Resolving Effects of FPR2 Agonists on Lipopolysaccharide-Exposed Microglia Cells Involve Inhibition of NF-κB and MAPKs Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-Dependent Protective and Pro-Resolving Effects of FPR2 Agonists on Lipopolysaccharide-Exposed Microglia Cells Involve Inhibition of NF-κB and MAPKs Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The P2X7 Receptor Primes IL-1β and the NLRP3 Inflammasome in Astrocytes Exposed to Mechanical Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the arachidonic acid-induced ear model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of arachidonic acid-induced ear oedema as a model for assessing topical anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bu.edu [bu.edu]
- 17. Selective Agonists and Antagonists of Formylpeptide Receptors: Duplex Flow Cytometry and Mixture-Based Positional Scanning Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 19. hellobio.com [hellobio.com]
- 20. scienceopen.com [scienceopen.com]
- 21. moleculardevices.com [moleculardevices.com]
- 22. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
Quin-C7 for Inflammatory Bowel Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract.[1] Current therapeutic strategies often rely on broad anti-inflammatory and immunosuppressive agents, which can have limited efficacy and significant side effects.[2] A promising area of research is the modulation of specific pathways that resolve inflammation. One such target is the Formyl Peptide Receptor 2 (FPR2), also known as ALX (lipoxin A4 receptor). This G protein-coupled receptor is a key player in orchestrating innate and adaptive immunity and is implicated in the resolution of inflammation.[1]
This technical guide focuses on quin-C7 , a synthetic, small-molecule, nonpeptide antagonist of FPR2. Recent preclinical evidence demonstrates its potential as a therapeutic agent in IBD by modulating myeloid cell activity and ameliorating mucosal inflammation.[3][4] This document provides an in-depth overview of this compound, its mechanism of action, available preclinical data in an IBD model, and relevant experimental methodologies.
This compound: Compound Profile
This compound is a quinazolinone derivative identified through structure-activity relationship studies.[5][6][7] It functions as a selective antagonist for FPR2, showing a high preference for FPR2 over the related Formyl Peptide Receptor 1 (FPR1).[8]
| Property | Description | Reference |
| Chemical Name | 4-butoxy-N-(2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl)benzamide | --INVALID-LINK-- |
| Molecular Formula | C₂₅H₂₅N₃O₄ | [9] |
| Molecular Weight | 431.48 g/mol | [9] |
| Target | Formyl Peptide Receptor 2 (FPR2/ALX) | [3][10] |
| Activity | Antagonist | [5][6][8] |
| Selectivity | High preference for FPR2 over FPR1 | [8] |
| Reported In Vivo Use | Dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice | [3][4] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by antagonizing the FPR2 receptor. FPR2 is a crucial regulator of immune responses. It can be activated by a variety of ligands, including pro-inflammatory molecules like Serum Amyloid A (SAA) and pro-resolving mediators like Lipoxin A4 (LXA4).[1] Depending on the ligand, FPR2 activation can trigger either pro-inflammatory or anti-inflammatory (pro-resolving) signaling cascades.[1]
In the context of IBD, chronic inflammation is driven by an overactive immune response. This compound, by blocking FPR2, is thought to modulate the activity of myeloid cells, such as neutrophils and macrophages, which are key drivers of intestinal inflammation.[2][11] Recent studies suggest that both agonism and antagonism of FPR2 can ameliorate colitis, indicating that modulation of this receptor is key to its therapeutic effect.[11] The underlying mechanism involves the regulation of the ERK and JNK signaling pathways, which are critical for cell proliferation, differentiation, and inflammatory responses.[2][10]
Below is a diagram illustrating the proposed signaling pathway influenced by this compound.
Caption: Proposed FPR2/ALX signaling pathway modulated by this compound.
Preclinical Efficacy in an IBD Model
This compound has been evaluated in a dextran sulfate sodium (DSS)-induced colitis mouse model, a widely used model that mimics the acute inflammation seen in ulcerative colitis. Oral administration of this compound was shown to ameliorate the symptoms of colitis.[3][4]
Quantitative In Vivo Data
| Parameter | Value | Model System | Reference |
| Effective Dose (ED₅₀) | 2.2110 mg/kg | DSS-induced colitis in mice (symptomatic improvement) | [2][10] |
Further detailed quantitative data from the primary study, such as Disease Activity Index (DAI) scores, colon length measurements, and specific cytokine level changes, are pending full publication access.
Quantitative In Vitro Data
| Parameter | Value | Assay System | Reference |
| Inhibitory Constant (Kᵢ) | 6.7 µM | Displacement of [¹²⁵I]WKYMVm from FPR2 | --INVALID-LINK-- |
| Inhibition of Calcium Mobilization (IC₅₀) | 92 ± 1 nM (agonist C1) | WKYMVm-induced in FPRL1-expressing cells | --INVALID-LINK-- |
| Inhibition of Chemotaxis (IC₅₀) | 174 ± 61 nM (agonist C1) | WKYMVm-induced in FPRL1-expressing cells | --INVALID-LINK-- |
Experimental Protocols
The following protocols are based on the methodologies described in the study by Yang WS, et al. (2025) and standard procedures for DSS-induced colitis models.
DSS-Induced Colitis in Mice
This model is used to induce acute colonic inflammation.
-
Animals: C57BL/6 mice are commonly used.[12]
-
Induction: Dextran sulfate sodium (DSS; molecular weight 36,000-50,000) is administered in the drinking water at a concentration of 2-5% for a period of 5-7 days.[7][12] The study by Yang et al. involved oral administration of this compound for 7 days during the colitis induction.[2][10]
-
This compound Administration: this compound is administered orally once daily.[3] The vehicle used in similar studies is often a solution containing DMSO and a surfactant like P188.
-
Monitoring: Animals are monitored daily for body weight, stool consistency, and the presence of blood in the feces. These parameters are used to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study period, mice are euthanized. The colon is excised, and its length is measured (a shorter colon indicates more severe inflammation). Colonic tissue is then collected for histopathological analysis and measurement of inflammatory markers.
Assessment of Disease Activity Index (DAI)
DAI is a composite score used to quantify the severity of colitis.
| Score | Weight Loss (%) | Stool Consistency | Fecal Blood |
| 0 | None | Normal | Negative |
| 1 | 1-5 | Loose | - |
| 2 | 6-10 | Loose | Positive |
| 3 | 11-15 | - | - |
| 4 | >15 | Diarrhea | Gross blood |
Note: This is a standard scoring system. The exact system used in the this compound study may have slight variations.
Histopathological Analysis
Histological scoring assesses the microscopic damage to the colon.
-
Procedure: Colonic tissue sections are fixed in formalin, embedded in paraffin, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Scoring: The stained sections are examined microscopically for features such as loss of crypt architecture, goblet cell depletion, epithelial ulceration, and infiltration of inflammatory cells into the mucosa and submucosa. Each feature is assigned a score, and a total histological score is calculated.
Cytokine and Inflammatory Marker Analysis
This analysis quantifies the levels of key inflammatory molecules in the colonic tissue.
-
Methods: Common techniques include:
-
ELISA (Enzyme-Linked Immunosorbent Assay): To measure protein levels of cytokines such as TNF-α, IL-1β, and IL-6 in tissue homogenates.
-
qPCR (Quantitative Polymerase Chain Reaction): To measure the mRNA expression levels of inflammatory genes.
-
Flow Cytometry: To analyze the populations of immune cells (e.g., macrophages, neutrophils) infiltrating the colonic tissue.
-
Experimental Workflow Diagram
Caption: Workflow for testing this compound in a DSS-induced colitis model.
Conclusion and Future Directions
This compound represents a targeted, small-molecule approach to IBD therapy by modulating the FPR2/ALX receptor. Preclinical data in a mouse model of colitis are promising, demonstrating that oral administration of this antagonist can reduce inflammation and disease severity. The mechanism appears to involve the regulation of myeloid cell activity via the ERK and JNK signaling pathways.
Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes:
-
Chronic IBD Models: Evaluating efficacy in models of chronic or relapsing colitis.
-
Mechanism of Action: Deeper investigation into the specific downstream effects on different myeloid cell subsets (e.g., M1/M2 macrophage polarization).
-
Pharmacokinetics and Safety: Comprehensive pharmacokinetic, pharmacodynamic, and toxicology studies to establish a safety profile for potential clinical development.
The modulation of the FPR2/ALX pathway, as demonstrated by this compound, offers a novel and promising strategy for the development of new therapeutics for inflammatory bowel disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral FPR2/ALX modulators tune myeloid cell activity to ameliorate mucosal inflammation in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral FPR2/ALX modulators tune myeloid cell activity to ameliorate mucosal inflammation in inflammatory bowel disease - Yang - Acta Pharmacologica Sinica [chinaphar.com]
- 5. researchgate.net [researchgate.net]
- 6. Oral FPR2/ALX modulators tune myeloid cell activity to ameliorate mucosal inflammation in inflammatory bowel disease | Semantic Scholar [semanticscholar.org]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Neuroinflammation with quin-C7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases and autoimmune conditions of the central nervous system (CNS). The modulation of inflammatory processes within the CNS represents a promising therapeutic strategy. This technical guide focuses on quin-C7, a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), and its application in the investigation of neuroinflammation. FPR2, a G protein-coupled receptor expressed on various immune cells including microglia, plays a pivotal role in mediating inflammatory responses. By blocking the action of pro-inflammatory ligands at this receptor, this compound offers a valuable tool to dissect the mechanisms of neuroinflammation and explore potential therapeutic interventions.
Mechanism of Action of this compound
This compound is a non-peptidic small molecule that acts as a potent and selective antagonist of FPR2 (also known as ALX/FPRL1).[1] Its antagonistic properties have been characterized by its ability to inhibit key cellular responses mediated by FPR2 activation, such as intracellular calcium mobilization and chemotaxis.[1] The binding affinity of this compound for FPR2 has been determined with a Ki value of 6.7 μM.[1] By blocking the receptor, this compound prevents the downstream signaling cascades initiated by FPR2 agonists, thereby attenuating the pro-inflammatory functions of immune cells, particularly microglia, within the CNS.
Data Presentation: Efficacy of this compound in a Murine Model of Neuroinflammation
The therapeutic potential of this compound has been demonstrated in a murine model of Neuromyelitis Optica Spectrum Disorder (NMOSD), an autoimmune inflammatory disease of the CNS. The following tables summarize the key quantitative findings from this preclinical study.
| Parameter | Vehicle Control (Mean ± SEM) | This compound (32 mg/kg/day) (Mean ± SEM) | Percentage Reduction | Statistical Significance |
| **Brain Lesion Volume (mm³) ** | ~12.5 ± 2.5 | ~4.0 ± 1.0 | ~68% | p < 0.01 |
| Biomarker | Observation in Vehicle Control | Observation with this compound (32 mg/kg/day) |
| Astrocyte Damage (GFAP) | Significant loss of GFAP staining, indicating astrocyte damage. | Preservation of GFAP staining, suggesting reduced astrocyte loss. |
| Demyelination (MBP) | Pronounced loss of Myelin Basic Protein (MBP) staining, indicating significant demyelination. | Increased MBP staining, indicating protection against demyelination. |
| Immune Cell Population | Infiltration in Vehicle Control Brain | Infiltration with this compound (32 mg/kg/day) Brain |
| Lymphocytes | Significant infiltration into the brain parenchyma. | Reduced infiltration of lymphocytes into the brain parenchyma. |
Signaling Pathways
The antagonism of FPR2 by this compound modulates downstream signaling pathways that are crucial for the inflammatory response in microglia. Upon activation by its agonists, FPR2 can initiate multiple intracellular signaling cascades, including the activation of Phospholipase C (PLC), Protein Kinase C (PKC), the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and Mitogen-Activated Protein Kinases (MAPK) such as p38 and ERK1/2. These pathways ultimately converge on the activation of transcription factors like Nuclear Factor-kappa B (NF-κB), which drives the expression of pro-inflammatory genes. By blocking FPR2, this compound is hypothesized to inhibit these signaling events, leading to a reduction in microglial activation and the subsequent neuroinflammatory response.
Caption: FPR2 signaling cascade in microglia and the inhibitory action of this compound.
Experimental Workflows
Investigating the effects of this compound on neuroinflammation involves a series of in vivo and in vitro experiments. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for investigating this compound in neuroinflammation.
Experimental Protocols
In Vivo Administration of this compound in a Mouse Model of NMOSD
-
Animal Model: Induce NMOSD in mice via intracerebral injection of AQP4-IgG and human complement as previously described.[2]
-
This compound Formulation: Dissolve this compound in a vehicle solution of 1% DMSO and 99% of a 2% Pluronic F-68 (P188) solution.
-
Administration: Administer this compound at a dose of 32 mg/kg/day via oral gavage. The control group receives an equal volume of the vehicle.
-
Treatment Schedule: Begin treatment immediately after the induction of NMOSD and continue for four consecutive days.[2]
-
Outcome Measures:
-
Brain Lesion Volume: Perform T2-weighted MRI on day 4 post-induction to quantify lesion volumes.[2]
-
Immunohistochemistry: On day 4, perfuse animals and collect brain tissue. Perform immunostaining on brain sections for Glial Fibrillary Acidic Protein (GFAP) to assess astrocyte integrity and Myelin Basic Protein (MBP) to evaluate demyelination.
-
Flow Cytometry: Isolate immune cells from the brain and spleen on day 4 and analyze by flow cytometry to quantify the infiltration of different lymphocyte populations.
-
Primary Microglia Culture and Treatment
-
Isolation: Isolate primary microglia from the cortices of neonatal (P0-P3) mouse pups.
-
Plating: Plate the isolated microglia in poly-D-lysine coated plates or flasks in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Stimulation: After 24-48 hours, replace the medium and stimulate the microglia with a pro-inflammatory agent such as Lipopolysaccharide (LPS) at a concentration of 100 ng/mL.
-
This compound Treatment: Co-treat the cells with varying concentrations of this compound (e.g., 1-10 µM) or the vehicle control (DMSO).
-
Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant after 24 hours of treatment and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex immunoassay.
-
Western Blot: Lyse the cells and perform Western blot analysis to determine the phosphorylation status of key signaling proteins like p38, ERK1/2, and the degradation of IκBα.
-
Calcium Mobilization Assay
-
Cell Preparation: Use a cell line stably expressing FPR2 (e.g., HEK293-FPR2) or primary microglia.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Assay Procedure:
-
Establish a baseline fluorescence reading.
-
Add this compound at various concentrations and incubate for a short period.
-
Stimulate the cells with a known FPR2 agonist (e.g., WKYMVm).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis: Calculate the inhibition of the agonist-induced calcium flux by this compound and determine the IC50 value.
Chemotaxis Assay
-
Assay Setup: Use a Boyden chamber or a similar chemotaxis assay system with a porous membrane.
-
Cell Preparation: Resuspend primary microglia or FPR2-expressing cells in a serum-free medium.
-
Assay Procedure:
-
Place a known FPR2 agonist in the lower chamber as a chemoattractant.
-
Add the cell suspension to the upper chamber, with or without pre-incubation with various concentrations of this compound.
-
Incubate the chamber for a sufficient time to allow cell migration (e.g., 1-4 hours).
-
-
Quantification: Stain and count the number of cells that have migrated to the lower side of the membrane.
-
Data Analysis: Determine the inhibitory effect of this compound on agonist-induced cell migration.
Conclusion
This compound serves as a valuable pharmacological tool for the study of neuroinflammation. Its specific antagonism of FPR2 allows for the targeted investigation of the role of this receptor in microglia-mediated inflammatory processes. The data and protocols presented in this guide provide a framework for researchers to utilize this compound in their studies to further elucidate the complex mechanisms of neuroinflammation and to evaluate the therapeutic potential of FPR2 antagonism in various neurological disorders.
References
Unveiling the Molecular Interactions of Quin-C7: A Technical Guide
For Immediate Release
A Comprehensive Technical Guide on the Molecular Targets of Quin-C7 for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the molecular targets of this compound, a synthetic quinazolinone derivative identified as a nonpeptide antagonist of the human formyl peptide receptor-like 1 (FPRL1/FPR2). This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the associated signaling pathways to support ongoing research and drug development efforts in inflammation and immunology.
Core Molecular Target: Formyl Peptide Receptor-Like 1 (FPRL1/FPR2)
The primary molecular target of this compound is the formyl peptide receptor-like 1 (FPRL1), also known as FPR2, a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response.[1] this compound functions as a pure antagonist, effectively blocking the downstream signaling initiated by the binding of agonists to this receptor.[1]
Quantitative Analysis of this compound Interaction with FPRL1
The antagonistic activity of this compound has been quantified through various in vitro and in vivo assays. The following table summarizes the key quantitative data available for the interaction of this compound with its molecular target.
| Assay Type | Parameter | Value | Cell Line/Model | Agonist | Source |
| Radioligand Binding Assay | % Displacement | Partial | RBL-2H3-FPRL1 | [125I]WKYMVm | [1] |
| Calcium Mobilization Assay | IC50 | ~10 µM | RBL-2H3-FPRL1 | WKYMVm, Quin-C1 | [1] |
| Chemotaxis Assay | Inhibition | Dose-dependent | RBL-2H3-FPRL1 | WKYMVm, Quin-C1 | [1] |
| Degranulation Assay | Inhibition | Yes | RBL-2H3-FPRL1 | Quin-C1 | [1] |
| ERK Phosphorylation Assay | Inhibition | Yes | RBL-2H3-FPRL1 | Quin-C1 | [1] |
| In vivo anti-inflammatory activity | ED50 | 2.2110 mg/kg | DSS-induced colitis in mice | - |
Note: In the radioligand binding assay, this compound showed partial displacement of the radiolabeled agonist at the highest tested concentration (100 µM) due to limited solubility, indicating a relatively low binding affinity. A precise Ki value has not been reported.
Signaling Pathways Modulated by this compound
This compound exerts its antagonistic effects by inhibiting the intracellular signaling cascades initiated by FPRL1/FPR2 activation. The binding of an agonist to FPRL1 typically leads to the activation of heterotrimeric G proteins, resulting in downstream signaling through phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathway. This compound blocks these activation events.
Caption: FPRL1/FPR2 signaling pathway and the inhibitory action of this compound.
Experimental Methodologies
This section provides detailed protocols for the key experiments used to characterize the antagonistic activity of this compound.
Radioligand Binding Assay
This assay is used to determine the ability of a compound to compete with a radiolabeled ligand for binding to the receptor.
Caption: Workflow for the radioligand binding assay.
Protocol:
-
Cell Membrane Preparation: Homogenize RBL-2H3 cells stably expressing FPRL1 in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.
-
Incubation: In a 96-well plate, add the cell membranes, various concentrations of this compound, and the radiolabeled agonist [125I]WKYMVm.
-
Binding: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with cold binding buffer to remove any non-specifically bound radioligand.
-
Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the percentage of [125I]WKYMVm binding that is displaced by this compound at each concentration.
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.
Caption: Workflow for the intracellular calcium mobilization assay.
Protocol:
-
Cell Seeding: Seed RBL-2H3-FPRL1 cells into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and pre-incubate with various concentrations of this compound.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and add an FPRL1 agonist (e.g., WKYMVm) to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: Determine the inhibitory effect of this compound at each concentration and calculate the IC50 value from the dose-response curve.
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant.
Protocol:
-
Cell Preparation: Harvest RBL-2H3-FPRL1 cells and resuspend them in a serum-free medium. Pre-incubate the cells with various concentrations of this compound.
-
Chamber Setup: Use a Boyden chamber or a similar chemotaxis system with a porous membrane separating an upper and a lower chamber.
-
Chemoattractant Addition: Add a chemoattractant (e.g., WKYMVm) to the lower chamber.
-
Cell Addition: Add the pre-incubated cells to the upper chamber.
-
Incubation: Incubate the chamber for several hours to allow cell migration through the membrane towards the chemoattractant.
-
Cell Staining and Counting: Remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane.
-
Data Analysis: Count the number of migrated cells in multiple fields of view for each condition and determine the inhibitory effect of this compound.
ERK Phosphorylation Assay
This assay measures the inhibition of agonist-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Protocol:
-
Cell Culture and Starvation: Culture RBL-2H3-FPRL1 cells to near confluence and then serum-starve them overnight.
-
Antagonist Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time.
-
Agonist Stimulation: Stimulate the cells with an FPRL1 agonist (e.g., Quin-C1) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Western Blotting or ELISA: Determine the levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates using Western blotting with specific antibodies or a dedicated ELISA kit.
-
Data Analysis: Quantify the band intensities (for Western blot) or the colorimetric/fluorometric signal (for ELISA) and determine the ratio of p-ERK to total ERK. Calculate the percentage of inhibition by this compound.
Conclusion
This compound is a valuable tool for studying the role of the FPRL1/FPR2 receptor in inflammatory processes. Its characterization as a specific antagonist allows for the targeted investigation of this signaling pathway in various disease models. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of modulating the FPRL1/FPR2 axis.
References
Quin-C7: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quin-C7 is a synthetic, small-molecule compound belonging to the quinazolinone class of chemicals. It has garnered significant interest within the scientific community for its specific biological activity as a nonpeptide antagonist of the human formyl peptide receptor 2 (FPR2), also known as formyl peptide receptor-like 1 (FPRL1) or ALX. This receptor plays a crucial role in the innate immune response and inflammation. This compound's ability to selectively block FPR2 signaling pathways has positioned it as a valuable tool for investigating the physiological and pathological roles of this receptor, and as a potential therapeutic agent for inflammatory diseases. This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative data on its potency, detailed experimental protocols for its characterization, and a visualization of the signaling pathways it modulates.
Core Mechanism of Action: Antagonism of FPR2/ALX
The primary biological activity of this compound is its selective antagonism of the G protein-coupled receptor, FPR2/ALX. Unlike agonists that activate the receptor, this compound binds to FPR2/ALX without initiating a downstream signaling cascade. Instead, it competitively inhibits the binding of natural and synthetic agonists, thereby preventing receptor activation.
A noteworthy aspect of this compound's discovery is its relationship to the FPR2 agonist, Quin-C1. A minor structural modification—the substitution of a methoxy (B1213986) group in Quin-C1 with a hydroxyl group in this compound—converts the molecule from an agonist to a potent antagonist. This highlights a critical structure-activity relationship for this class of compounds at the FPR2/ALX receptor.
By blocking FPR2/ALX, this compound effectively inhibits a range of cellular responses mediated by this receptor, including:
-
Calcium Mobilization: Prevents the release of intracellular calcium stores, a key second messenger in G protein-coupled receptor signaling.
-
Chemotaxis: Inhibits the directional migration of immune cells, such as neutrophils and monocytes, towards chemoattractants.
-
Degranulation: Prevents the release of inflammatory mediators from immune cells.
-
Extracellular Signal-Regulated Kinase (ERK) Phosphorylation: Blocks the activation of the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.
This antagonistic activity underlies the anti-inflammatory properties of this compound observed in preclinical models of inflammatory conditions, such as inflammatory bowel disease.
Quantitative Data Presentation
The potency of this compound as an FPR2/ALX antagonist has been characterized in various in vitro assays. The following table summarizes the available quantitative data. While specific IC50 values for functional inhibition are not consistently reported in publicly available literature, the binding affinity (Ki) provides a key measure of its potency.
| Parameter | Value | Assay Type | Description |
| Ki | 6.7 µM | Radioligand Binding Assay | Inhibition constant for the displacement of a radiolabeled ligand from the human FPR2/ALX receptor. |
| Inhibitory Concentration | 100 µM | Functional Assays | Concentration at which this compound has been shown to inhibit WKYMVm-induced calcium mobilization and chemotaxis. |
Signaling Pathways
This compound exerts its biological effects by blocking the intricate signaling cascade initiated by the activation of the Gq-coupled FPR2/ALX receptor. The following diagram, generated using the DOT language for Graphviz, illustrates the canonical FPR2/ALX signaling pathway and the point of inhibition by this compound.
An In-depth Technical Guide to the Pharmacology of Quin-C7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quin-C7 is a synthetic, small-molecule, nonpeptide antagonist of the formyl peptide receptor-like 1 (FPRL1), also known as FPR2/ALX.[1] It belongs to the quinazolinone class of compounds and has emerged as a valuable tool for studying the physiological and pathological roles of the FPRL1 receptor. This guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.
Core Pharmacology
This compound functions as a competitive antagonist at the FPRL1 receptor.[1] A hydroxyl substitution on the 2-phenyl group of the quinazolinone backbone is responsible for its antagonist properties, in contrast to the methoxyl substitution found in the related agonist, Quin-C1.[1] this compound has been shown to partially displace the binding of the potent FPRL1 agonist WKYMVm.[1]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound's interaction with the FPRL1/FPR2 receptor.
| Parameter | Value | Species | Assay System | Reference |
| Binding Affinity (Ki) | 6.7 µM | Human | FPR2 | [2] |
| Inhibition of Agonist Binding | Partial displacement of [125I]WKYMVm | Human | FPRL1-expressing RBL-2H3 cells | [1] |
| Functional Antagonism | ||||
| Inhibition of Calcium Mobilization | Dose-dependent inhibition of WKYMVm and Quin-C1 induced calcium mobilization | Human | FPRL1-expressing RBL-2H3 cells | [1] |
| Inhibition of Chemotaxis | Inhibition of WKYMVm and Quin-C1 induced chemotaxis | Human | FPRL1-expressing RBL-2H3 cells | [1] |
| Inhibition of Degranulation | Inhibition of Quin-C1 induced degranulation | Human | FPRL1-expressing RBL-2H3 cells | [1] |
| Inhibition of ERK Phosphorylation | Suppression of Quin-C1 induced ERK phosphorylation | Human | FPRL1-expressing RBL-2H3 cells | [1] |
| In Vivo Efficacy | ||||
| Anti-inflammatory Activity | Reduction of arachidonic acid-induced ear edema | Mouse | In vivo model | [1] |
| Amelioration of Colitis | Therapeutic action in DSS-induced colitis | Mouse | In vivo model |
Signaling Pathways
FPRL1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gi family of G proteins. Upon activation by an agonist, FPRL1 initiates a signaling cascade that leads to various cellular responses, including calcium mobilization, activation of the MAPK/ERK pathway, and chemotaxis. This compound, as an antagonist, blocks the initiation of this cascade by preventing agonist binding.
FPRL1 Signaling Pathway Inhibited by this compound
Caption: Antagonistic action of this compound on the FPRL1 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacology of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the FPRL1 receptor.
Methodology:
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells stably transfected with human FPRL1 are cultured in appropriate media.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a radiolabeled FPRL1 agonist (e.g., [125I]WKYMVm) in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To assess the ability of this compound to inhibit agonist-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture: FPRL1-expressing RBL-2H3 cells are seeded in black-walled, clear-bottom 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Addition: Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Agonist Stimulation: An FPRL1 agonist (e.g., WKYMVm or Quin-C1) is added to the wells to stimulate calcium release.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the peak fluorescence response to the agonist.
Chemotaxis Assay
Objective: To evaluate the effect of this compound on agonist-induced cell migration.
Methodology:
-
Cell Preparation: FPRL1-expressing RBL-2H3 cells are harvested and resuspended in a chemotaxis buffer.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used. The lower wells are filled with buffer containing an FPRL1 agonist (chemoattractant), and the upper wells contain the cell suspension pre-incubated with this compound or vehicle. The two chambers are separated by a porous membrane.
-
Incubation: The chamber is incubated to allow cells to migrate through the membrane towards the chemoattractant.
-
Cell Staining and Counting: Non-migrated cells on the top of the membrane are removed. Migrated cells on the bottom of the membrane are fixed, stained, and counted under a microscope.
-
Data Analysis: The number of migrated cells in the presence of this compound is compared to the control to determine the inhibitory effect.
Degranulation Assay
Objective: To determine the ability of this compound to inhibit agonist-induced degranulation.
Methodology:
-
Cell Culture: FPRL1-expressing RBL-2H3 cells are seeded in 24-well plates.
-
Pre-incubation: Cells are washed and pre-incubated with varying concentrations of this compound.
-
Stimulation: Cells are stimulated with an FPRL1 agonist (e.g., Quin-C1) to induce degranulation.
-
Supernatant Collection: The supernatant is collected to measure the release of β-hexosaminidase, a marker of degranulation.
-
Enzyme Assay: The enzymatic activity of β-hexosaminidase in the supernatant is measured using a colorimetric or fluorometric substrate.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total cellular content (determined by lysing the cells). The inhibitory effect of this compound is then determined.
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
Objective: To assess the in vivo anti-inflammatory efficacy of this compound.
Methodology:
-
Animal Model: Colitis is induced in mice (e.g., C57BL/6) by administering DSS in their drinking water for a specified period.
-
Treatment: Mice are treated with this compound or a vehicle control, typically via oral gavage.
-
Monitoring: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected. Colon length and weight are measured, and sections are taken for histological analysis to assess inflammation, ulceration, and tissue damage.
-
Data Analysis: The disease activity index (DAI) and histological scores are compared between the this compound treated and control groups to evaluate its therapeutic effect.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing a novel FPRL1 antagonist like this compound.
Caption: A generalized workflow for the pharmacological evaluation of an FPRL1 antagonist.
Conclusion
This compound is a well-characterized and selective nonpeptide antagonist of the FPRL1 receptor. Its ability to inhibit key cellular functions mediated by this receptor, both in vitro and in vivo, makes it an invaluable pharmacological tool. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound effectively in their studies of FPRL1 biology and its role in inflammatory diseases. Further investigation to determine precise IC50 values for its functional antagonism would provide a more complete quantitative profile of this important research compound.
References
Methodological & Application
quin-C7: In Vitro Experimental Protocols for Cellular and Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
quin-C7 is a potent and selective antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX). FPR2 is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses. By blocking the activation of FPR2, this compound serves as a valuable tool for investigating the physiological and pathological roles of this receptor in vitro. These application notes provide detailed protocols for utilizing this compound in a range of in vitro studies, including cell viability, apoptosis, calcium mobilization, and chemotaxis assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its biochemical and functional properties.
| Parameter | Value | Receptor | Reference |
| Binding Affinity (Ki) | 6.7 µM | FPR2 | [1] |
Note: Further research is required to determine the functional IC50 values of this compound in calcium mobilization and chemotaxis assays.
Signaling Pathway
This compound acts as an antagonist at the Formyl Peptide Receptor 2 (FPR2/ALX). Upon binding of an agonist, FPR2 typically initiates a signaling cascade involving G-proteins, leading to downstream effects such as calcium mobilization and chemotaxis. As an antagonist, this compound blocks this agonist-induced signaling.
Caption: Antagonistic action of this compound on the FPR2 signaling pathway.
Experimental Workflow
The following diagram outlines a general experimental workflow for studying the effects of this compound in vitro.
Caption: General experimental workflow for in vitro studies with this compound.
Detailed Methodologies
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cells in culture.
Materials:
-
Cells expressing FPR2 (e.g., HL-60, HEK293-FPR2, BV2 microglia)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for this compound).
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cells expressing FPR2
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates or culture tubes
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit agonist-induced intracellular calcium release.
Materials:
-
Cells expressing FPR2 (e.g., HL-60, HEK293-FPR2)
-
This compound
-
FPR2 agonist (e.g., WKYMVm)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Seed cells into a 96-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the FPR2 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the cell plate into the fluorescence plate reader.
-
Add the this compound dilutions to the wells and incubate for a short period (e.g., 5-15 minutes) to allow for antagonist binding.
-
Initiate kinetic fluorescence reading and inject the FPR2 agonist into the wells.
-
Monitor the change in fluorescence over time.
-
The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC₅₀ value from the concentration-response curve.
Chemotaxis Assay (Boyden Chamber Assay)
This assay assesses the ability of this compound to block the migration of cells towards a chemoattractant.
Materials:
-
Cells capable of chemotaxis and expressing FPR2 (e.g., neutrophils, HL-60 cells)
-
This compound
-
Chemoattractant (FPR2 agonist, e.g., WKYMVm)
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 3-8 µm pore size)
-
Assay medium (e.g., RPMI with 0.1% BSA)
-
Cell staining and quantification reagents (e.g., Calcein AM or similar)
Protocol:
-
Resuspend cells in assay medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Add the chemoattractant to the lower wells of the chemotaxis chamber.
-
Place the porous membrane over the lower wells.
-
Add the pre-treated cell suspension to the upper chamber of the inserts.
-
Incubate the chamber for 1-3 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Quantify the number of migrated cells by microscopy or by using a fluorescent dye and a plate reader.
-
The inhibitory effect of this compound is determined by the reduction in the number of migrated cells compared to the vehicle control. Calculate the IC₅₀ value from the concentration-response curve.
References
Application Notes: Quin-2 for Intracellular Calcium Measurement
Disclaimer: The compound "Quin-C7" is not found in the scientific literature. It is highly probable that this is a typographical error for "Quin-2," a well-established fluorescent indicator for intracellular calcium. The following application notes and protocols are for Quin-2 and its cell-permeable form, Quin-2 AM.
Introduction
Quin-2 is a pioneering fluorescent chelator highly selective for calcium (Ca²⁺) ions.[1] Developed in the early 1980s, it became one of the first widely used tools for measuring cytoplasmic free calcium concentrations ([Ca²⁺]i) in living cells.[1] Its ability to be trapped inside cells made it possible to study the role of calcium as a second messenger in a variety of non-excitable and excitable cells, which was previously intractable.[1] Quin-2 binds to Ca²⁺ with high affinity, resulting in a significant increase in its fluorescence intensity, allowing researchers to monitor changes in intracellular calcium levels in response to various stimuli.[1][2]
Principle of Detection
The use of Quin-2 in cell culture relies on its acetoxymethyl ester derivative, Quin-2 AM. The AM ester group renders the molecule lipophilic, allowing it to readily permeate the cell membrane.[3][4] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, regenerating the parent Quin-2 molecule.[1][3] This process traps the now membrane-impermeant Quin-2 tetracarboxylate in the cytoplasm.
Upon binding to free Ca²⁺, Quin-2 undergoes a conformational change that enhances its fluorescence quantum yield approximately five-fold.[1] By exciting the Quin-2-loaded cells at its excitation maximum (~339 nm) and measuring the fluorescence emission (~492 nm), one can quantify changes in [Ca²⁺]i.[1][5]
Key Applications in Research
-
Measurement of Resting [Ca²⁺]i: Quin-2 is effective for determining basal intracellular calcium levels, which are typically in the nanomolar range.[1]
-
Monitoring Ca²⁺ Transients: It is used to study the mobilization of intracellular calcium following the activation of cell surface receptors and ion channels.[6]
-
Intracellular Ca²⁺ Buffering: Due to its high affinity for calcium and the need for millimolar loading concentrations for a clear signal, Quin-2 can act as a significant intracellular calcium buffer.[1][5] While this can blunt or slow physiological Ca²⁺ transients, this property can be intentionally exploited to investigate the downstream effects of inhibiting calcium signals.[1]
-
Fluorescence Imaging: Quin-2 can be used for fluorescence microscopy to visualize spatial and temporal changes in intracellular calcium, such as the formation of Ca²⁺ gradients within cells.[7][8]
Limitations and Considerations
-
Buffering Effect: The high intracellular concentrations required for adequate signal can buffer the very signal being measured.[1]
-
Phototoxicity and Bleaching: Like many UV-excitable dyes, Quin-2 can be susceptible to photobleaching and can induce phototoxicity with prolonged exposure.
-
Metabolic Effects: High concentrations of Quin-2 have been shown to affect cellular metabolism, including reducing ATP levels and altering phosphoinositide metabolism.[6][9][10]
-
Comparison to Newer Dyes: More modern calcium indicators like Fura-2 and Fluo-4 offer significant advantages, including higher fluorescence quantum yields (allowing for lower, less-perturbing loading concentrations), ratiometric measurement capabilities (Fura-2), and excitation with visible light (Fluo-4), which reduces phototoxicity.[11][12]
Quantitative Data Summary
The key properties and typical experimental parameters for Quin-2 are summarized in the tables below for easy reference.
Table 1: Physicochemical and Spectroscopic Properties of Quin-2
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum (Ca²⁺-bound) | ~339 nm | [1][5] |
| Emission Maximum (Ca²⁺-bound) | ~492 nm | [1][5] |
| Dissociation Constant (Kd) for Ca²⁺ | 115 nM (in cytoplasm-mimicking buffer) | [1][5] |
| Dissociation Constant (Kd) for Mg²⁺ | 89 µM (at pH 7.5) | [13][14] |
| Form for Cell Loading | Quin-2 AM (Acetoxymethyl ester) | [3][15] |
| Solvent for Stock Solution | Anhydrous DMSO |[3][15] |
Table 2: Typical Cell Loading Parameters for Quin-2 AM
| Parameter | Recommendation | Reference |
|---|---|---|
| Stock Solution Concentration | 2 - 5 mM in anhydrous DMSO | [15] |
| Working Solution Concentration | 1 - 10 µM (4-5 µM is common) | [3][15] |
| Loading Buffer | Hanks' Balanced Salt Solution (HBSS) or similar | [15] |
| Loading Temperature | 37 °C | [15] |
| Incubation Time | 30 - 60 minutes | [15] |
| Aqueous Solubility Enhancer (Optional) | Pluronic® F-127 (e.g., 0.04%) |[15] |
Experimental Protocols
Protocol 1: Reagent Preparation
1.1. Quin-2 AM Stock Solution (2-5 mM)
-
Quin-2 AM is light-sensitive and moisture-sensitive. Handle it in low-light conditions.
-
Allow the vial of lyophilized Quin-2 AM to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 2 to 5 mM stock solution by dissolving the Quin-2 AM in high-quality, anhydrous DMSO.[15] For example, to make a 5 mM stock from 1 mg of Quin-2 AM (MW: 829.76), add 241 µL of DMSO.
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) and store desiccated at -20°C, protected from light.[3] Avoid repeated freeze-thaw cycles.
1.2. Quin-2 AM Working Solution (1-10 µM)
-
On the day of the experiment, thaw an aliquot of the Quin-2 AM stock solution.
-
Prepare a physiological buffer of your choice (e.g., HBSS with calcium and magnesium, supplemented with HEPES to maintain pH).
-
Dilute the stock solution into the buffer to achieve the final desired working concentration (typically 1-10 µM).[3]
-
Optional: To improve the solubility of Quin-2 AM in the aqueous buffer, it can be first mixed with a solution of Pluronic® F-127 (e.g., to a final concentration of 0.04%) before final dilution.[15]
-
Vortex the working solution immediately before adding it to the cells.
Protocol 2: Loading Cells with Quin-2 AM
This protocol provides a general guideline and should be optimized for your specific cell type and experimental conditions.
2.1. For Adherent Cells:
-
Plate cells on coverslips or in a multi-well plate and culture until they reach the desired confluency.
-
Aspirate the culture medium from the cells.
-
Wash the cells once with warm (37°C) physiological buffer (e.g., HBSS).
-
Add the freshly prepared Quin-2 AM working solution to the cells. Ensure the volume is sufficient to cover the cell monolayer.
-
Incubate the cells at 37°C for 30-60 minutes in the dark.[15] The optimal time may vary between cell types.
-
After incubation, aspirate the loading solution.
-
Wash the cells two to three times with warm buffer to remove any extracellular dye.
-
Add fresh buffer to the cells. It is recommended to allow the cells to rest for an additional 30 minutes at room temperature or 37°C to ensure complete de-esterification of the dye.
-
The cells are now ready for fluorescence measurement or imaging.
2.2. For Suspension Cells:
-
Harvest cells by centrifugation (e.g., 400 x g for 3-4 minutes).[3]
-
Discard the supernatant and resuspend the cell pellet in warm physiological buffer.
-
Centrifuge again, discard the supernatant, and resuspend the cells in the Quin-2 AM working solution at a suitable density (e.g., 1 x 10⁶ cells/mL).[3]
-
Incubate the cell suspension at 37°C for 30-60 minutes in the dark, with occasional gentle mixing.
-
After incubation, pellet the cells by centrifugation.
-
Discard the supernatant and wash the cells by resuspending them in fresh warm buffer. Repeat the wash step two to three times to ensure complete removal of extracellular dye.[3]
-
Resuspend the final cell pellet in the desired buffer for analysis. Allow 30 minutes for complete de-esterification.
-
The cells are now ready for analysis by fluorometry or flow cytometry.
Visualizations
Caption: Experimental workflow for loading cells with Quin-2 AM.
Caption: Signaling pathway showing Quin-2 detecting Ca²⁺ release.
References
- 1. Calcium homeostasis in intact lymphocytes: cytoplasmic free calcium monitored with a new, intracellularly trapped fluorescent indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quin-2, AM *CAS 83104-85-2* | AAT Bioquest [aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reagent for Monitoring Calcium Ion Quin 2 | CAS 73630-23-6 Dojindo [dojindo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The effect of the intracellular calcium chelator Quin-2 on the platelet phosphoinositide metabolism, protein phosphorylation and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ca(2+) gradients within single mammalian CNS cells imaged by Quin 2 fluorescence. | Nokia.com [nokia.com]
- 8. Fluorescence lifetime imaging of calcium using Quin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comparison between Quin-2 and Aequorin as Indicators of Cytoplasmic Calcium Levels in Higher Plant Cell Protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparison between Quin-2 and Aequorin as Indicators of Cytoplasmic Calcium Levels in Higher Plant Cell Protoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence lifetime imaging of calcium using Quin–2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 13. Quin 2: the dissociation constants of its Ca2+ and Mg2+ complexes and its use in a fluorimetric method for determining the dissociation of Ca2+-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quin 2: the dissociation constants of its Ca2+ and Mg2+ complexes and its use in a fluorimetric method for determining the dissociation of Ca2+-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Quin-C7 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of quin-C7, a potent and orally active antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX), in preclinical animal models. This document outlines the optimal dosage, experimental protocols, and the underlying signaling pathways affected by this compound.
Introduction to this compound
This compound is a nonpeptidic small molecule that functions as a pure antagonist for FPR2/ALX, a G-protein coupled receptor involved in inflammatory responses. By blocking the activation of this receptor, this compound has demonstrated significant anti-inflammatory activity, particularly in models of inflammatory bowel disease. Its oral bioavailability makes it a valuable tool for in vivo research.
Quantitative Data Summary
The following tables summarize the available quantitative data for the use of this compound in animal models.
Table 1: In Vivo Efficacy of this compound
| Animal Model | Disease/Condition | Route of Administration | Effective Dose (ED50) | Endpoint |
| Mouse | Dextran Sulfate Sodium (DSS)-Induced Colitis | Oral | 2.2110 mg/kg | Symptomatic Improvement |
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value |
| FPR2/ALX Binding | FPRL1-expressing RBL-2H3 cells | Inhibition of Calcium Mobilization | Dose-dependent |
| Chemotaxis Assay | FPRL1-expressing RBL-2H3 cells | Inhibition of Chemotaxis | Dose-dependent |
| Kinase Activity Assay | FPRL1-expressing RBL-2H3 cells | Inhibition of ERK Phosphorylation | Dose-dependent |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Mouse Model of Colitis
This protocol describes the preparation and oral administration of this compound to mice in a chemically-induced colitis model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Balance
-
Vortex mixer
-
Animal model of colitis (e.g., DSS-induced)
Procedure:
-
Preparation of this compound Formulation:
-
Accurately weigh the required amount of this compound based on the desired dose and the number of animals.
-
Prepare the vehicle solution (e.g., 0.5% CMC).
-
Suspend the this compound powder in the vehicle.
-
Vortex the suspension thoroughly to ensure uniform distribution. Prepare fresh daily.
-
-
Animal Dosing:
-
Gently restrain the mouse.
-
Measure the appropriate volume of the this compound suspension into a 1 ml syringe fitted with an oral gavage needle. The volume should be calculated based on the animal's body weight and the target dose.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal briefly after administration to ensure no adverse effects.
-
-
Dosing Schedule:
-
Administer this compound orally once daily for the duration of the study, as determined by the experimental design.
-
Protocol 2: Induction of Colitis using Dextran Sulfate Sodium (DSS)
This is a common method for inducing colitis in mice.
Materials:
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000)
-
Drinking water
Procedure:
-
Prepare a solution of 2-3% (w/v) DSS in the drinking water.
-
Provide the DSS solution to the mice as their sole source of drinking water for a period of 5-7 days.
-
Monitor the mice daily for clinical signs of colitis, such as weight loss, diarrhea, and rectal bleeding.
Signaling Pathways and Experimental Workflows
FPR2/ALX Signaling Pathway Inhibition by this compound
This compound, as an antagonist, blocks the binding of agonists to the FPR2/ALX receptor, thereby inhibiting the activation of downstream signaling cascades that are typically involved in pro-inflammatory responses.
Experimental Workflow for Evaluating this compound in a Colitis Model
The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in a mouse model of DSS-induced colitis.
Application Notes and Protocols for Preparing quin-C7 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
quin-C7 is a synthetic, nonpeptide antagonist of the N-formyl peptide receptor 2 (FPR2/ALX), a G-protein coupled receptor involved in inflammatory responses.[1][2] As a selective antagonist, this compound is a valuable tool for studying the role of FPR2 in various physiological and pathological processes, including inflammation, immune responses, and neuroinflammation.[1][3] These application notes provide detailed protocols for the preparation of this compound stock solutions to ensure accurate and reproducible experimental results.
Physicochemical Properties and Solubility Data
Proper dissolution of this compound is critical for its biological activity. The following table summarizes its key physicochemical properties and solubility in common laboratory solvents.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₅N₃O₄ | [4] |
| Molecular Weight | 431.49 g/mol | [4] |
| Solubility in DMSO | Up to 100 mM | [4] |
| Solubility in Water | High-micromolar concentrations (5 µM - 1 mM) | [4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for long-term storage and subsequent dilution in aqueous buffers for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-treatment of Vial: Before opening, centrifuge the vial containing the lyophilized this compound powder at 10,000 x g for 5 minutes to ensure all the powder is at the bottom of the vial.[4]
-
Solvent Addition: Carefully add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolution: Gently tap the vial to aid in dissolving the powder. If necessary, vortex briefly (up to 3 seconds) to ensure complete dissolution.[4] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of an Aqueous Stock Solution
For experiments where DMSO may interfere, a stock solution can be prepared in double-distilled water (ddH₂O). Note that the solubility in water is lower than in DMSO.
Materials:
-
This compound powder
-
Sterile, double-distilled water (ddH₂O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-treatment of Vial: Centrifuge the vial of lyophilized this compound at 10,000 x g for 5 minutes.[4]
-
Solvent Addition: Add the appropriate volume of sterile ddH₂O to the vial.
-
Dissolution: Gently tap and roll the vial to dissolve the compound.[4] The solubility in pure water is in the high-micromolar range (5 µM - 1 mM).[4]
-
Aliquoting and Storage: Aliquot the solution into single-use tubes and store at -20°C.[4] It is recommended to use these aqueous solutions shortly after preparation.
Typical Working Concentrations
The optimal working concentration of this compound will vary depending on the specific cell type and experimental assay. However, literature suggests that this compound effectively inhibits FPR2-mediated responses, such as calcium mobilization and chemotaxis, at concentrations in the micromolar range. For instance, a concentration of 100 µM has been shown to inhibit WKYMVm-induced calcium mobilization and chemotaxis.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Visualization of Signaling Pathway and Experimental Workflow
FPR2 Signaling Pathway and this compound Antagonism
The following diagram illustrates the canonical FPR2 signaling pathway upon activation by an agonist and the inhibitory action of this compound. Agonist binding to FPR2 typically initiates a cascade involving G-protein activation, leading to downstream effects such as calcium mobilization and inhibition of NF-κB.[4][5] this compound, as an antagonist, binds to FPR2 and blocks the binding of agonists, thereby preventing the initiation of these downstream signaling events.[1][3]
Caption: FPR2 signaling and this compound antagonism.
Experimental Workflow for this compound Stock Solution Preparation
The following diagram outlines the key steps for preparing a this compound stock solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]
- 3. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for FPR2/ALX Antagonist Assay Using quin-C7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX), is a G protein-coupled receptor (GPCR) that plays a complex and crucial role in the inflammatory response.[1][2] Depending on the activating ligand, FPR2/ALX can mediate both pro-inflammatory and pro-resolving signaling pathways, making it a key target for therapeutic intervention in a variety of inflammatory diseases.[1][3] The receptor is expressed on a wide range of immune cells, including neutrophils, monocytes, and macrophages.[4] The diverse array of endogenous and exogenous ligands that bind to FPR2/ALX highlights its capacity to act as a molecular switch in the inflammatory process.[1][2]
Quin-C7 is a synthetic, small-molecule antagonist of FPR2/ALX.[5][6] It is structurally related to the FPR2/ALX agonist Quin-C1, with a hydroxyl substitution in place of a methoxyl group being responsible for the switch in pharmacological activity from agonist to antagonist.[5][6] this compound has been shown to inhibit functional responses mediated by FPR2/ALX agonists, such as intracellular calcium mobilization and chemotaxis.[5][6] These application notes provide detailed protocols for utilizing this compound to characterize FPR2/ALX antagonism in vitro.
FPR2/ALX Signaling Pathway
FPR2/ALX is a pleiotropic receptor that can couple to different intracellular signaling cascades. Upon agonist binding, the receptor can activate the Gαi subunit of the heterotrimeric G protein, leading to the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium, which can be measured as a transient increase in cytosolic calcium concentration.[7] Alternatively, FPR2/ALX activation can lead to the recruitment of β-arrestins, which can initiate distinct signaling pathways, often associated with the pro-resolving functions of the receptor.[1]
Experimental Protocols
General Experimental Workflow
The following diagram outlines the general workflow for characterizing an FPR2/ALX antagonist like this compound.
Protocol 1: Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an FPR2/ALX agonist, such as WKYMVm.
Materials:
-
FPR2-expressing cells (e.g., human promyelocytic leukemia HL-60 cells stably transfected with FPR2).[5]
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS, antibiotics, and G418 for selection).[5]
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound (stock solution in DMSO).
-
FPR2/ALX agonist (e.g., WKYMVm, stock solution in DMSO).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127 (for aiding dye solubilization).
-
Probenecid (B1678239) (to prevent dye extrusion).
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).[2][8]
Procedure:
-
Cell Preparation:
-
Culture FPR2-HL-60 cells to a sufficient density.
-
On the day of the assay, harvest the cells and wash them with HBSS.
-
Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (e.g., 4 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in HBSS.
-
Add an equal volume of the dye loading solution to the cell suspension.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells with HBSS to remove excess dye and resuspend them in HBSS at the desired final concentration (e.g., 2 x 10^6 cells/mL).
-
-
Antagonist and Agonist Plate Preparation:
-
Prepare a serial dilution of this compound in HBSS in a separate 96-well plate (the "antagonist plate"). Include a vehicle control (DMSO).
-
Prepare the FPR2/ALX agonist (WKYMVm) at a concentration that elicits a submaximal response (e.g., EC80) in HBSS in another plate (the "agonist plate").
-
-
Assay Execution:
-
Dispense the dye-loaded cells into the black, clear-bottom microplate.
-
Place the plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm).
-
The instrument will then automatically add the this compound dilutions (or vehicle) from the antagonist plate to the cell plate.
-
Incubate for a short period (e.g., 15-30 minutes) to allow for antagonist binding.
-
Following the incubation, the instrument will add the WKYMVm solution from the agonist plate to the cell plate.
-
Continue recording the fluorescence signal for at least 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control (0% inhibition) and a control with no agonist (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of FPR2-expressing cells towards a chemoattractant gradient created by an FPR2/ALX agonist. The Boyden chamber assay is a commonly used method.[9]
Materials:
-
FPR2-expressing cells (e.g., FPR2-HL-60 cells or primary human neutrophils).
-
Cell culture medium or assay buffer (e.g., RPMI 1640 with 0.1% BSA).
-
This compound (stock solution in DMSO).
-
FPR2/ALX agonist (e.g., WKYMVm).
-
Boyden chambers or 96-well chemotaxis plates with a microporous membrane (e.g., 3-5 µm pore size).[1]
-
Fixative (e.g., methanol).
-
Staining solution (e.g., Giemsa or DAPI).
-
Microscope.
Procedure:
-
Cell Preparation:
-
Harvest FPR2-expressing cells and resuspend them in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
-
Chemotaxis Chamber Setup:
-
Add the FPR2/ALX agonist (WKYMVm) at a concentration that induces optimal chemotaxis to the lower wells of the Boyden chamber. Include a negative control with assay buffer only.
-
Place the microporous membrane over the lower wells.
-
Add the pre-incubated cell suspension to the upper wells of the chamber.
-
-
Incubation:
-
Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Migration Assessment:
-
After incubation, carefully remove the membrane.
-
Wipe the cells from the upper side of the membrane.
-
Fix and stain the cells that have migrated to the lower side of the membrane.
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells in several high-power fields for each condition.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each concentration of this compound.
-
Normalize the data to the vehicle control (0% inhibition) and the negative control (100% inhibition).
-
Plot the percent inhibition of chemotaxis against the logarithm of the this compound concentration and determine the IC50 value.
-
Data Presentation
The antagonist activity of this compound on FPR2/ALX can be summarized in the following table. The IC50 values represent the concentration of this compound required to inhibit 50% of the maximal response induced by the FPR2/ALX agonist WKYMVm.
| Assay | Cell Line | Agonist (Concentration) | This compound IC50 (µM) | Reference |
| Binding Affinity | FPR2-transfected cells | - | Ki = 6.7 | [5] |
| Calcium Mobilization | FPR2-HL-60 | WKYMVm (EC80) | Data not available in provided search results | - |
| Chemotaxis | Human Neutrophils | WKYMVm | Data not available in provided search results | - |
Note: While specific IC50 values for this compound in functional assays were not found in the provided search results, its characterization as a micromolar antagonist suggests that the IC50 values would likely be in the low to mid-micromolar range.
Conclusion
The protocols outlined in these application notes provide a framework for the in vitro characterization of FPR2/ALX antagonists using this compound as a reference compound. By employing calcium mobilization and chemotaxis assays, researchers can effectively quantify the potency of novel compounds targeting this important inflammatory receptor. The provided diagrams of the signaling pathway and experimental workflow offer a visual guide to the underlying mechanisms and the practical steps involved in these assays. This information is valuable for scientists and professionals involved in the discovery and development of new anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. moleculardevices.com [moleculardevices.com]
- 3. researchgate.net [researchgate.net]
- 4. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. abcam.com [abcam.com]
- 8. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Design for a Quin-C7 Neuroinflammation Study
Introduction
Neuroinflammation is a critical process in the central nervous system (CNS) characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of inflammatory mediators including cytokines and chemokines. While initially a protective response, chronic neuroinflammation is a key pathological feature in many neurodegenerative diseases. Formyl peptide receptor 2 (FPR2) is a G protein-coupled receptor that plays a role in orchestrating immune responses. Quin-C7, an antagonist of FPR2, presents a promising therapeutic candidate for modulating neuroinflammatory processes. These application notes provide a detailed experimental framework for researchers, scientists, and drug development professionals to investigate the anti-neuroinflammatory effects of this compound, from initial in vitro screening to in vivo validation.
1. Key Signaling Pathways in Neuroinflammation
Understanding the molecular pathways driving neuroinflammation is crucial for designing targeted experiments. This compound is hypothesized to exert its effects by modulating key inflammatory signaling cascades.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon activation by inflammatory stimuli like Lipopolysaccharide (LPS), it translocates to the nucleus to induce the transcription of various pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.
-
NLRP3 Inflammasome Pathway: The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 through the activation of caspase-1. This pathway is a key driver of potent inflammatory responses in the CNS.
Caption: NF-κB signaling pathway in neuroinflammation.
Caption: NLRP3 inflammasome activation pathway.
2. Experimental Design Workflow
A multi-tiered approach is recommended, beginning with in vitro models to establish mechanism and efficacy, followed by in vivo studies for validation in a complex biological system.
Application Notes and Protocols: quin-C7 Treatment in Primary Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quin-C7 is a synthetic, small-molecule, and orally active antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as ALX or FPRL1.[1][2] As a member of the quinazolinone derivative family, this compound functions as a pure antagonist, distinguishing it from related compounds like Quin-C1, which acts as an agonist.[2] Its primary characterized activity is the inhibition of inflammatory responses mediated by the FPR2/ALX receptor, making it a valuable tool for research in immunology, inflammation, and drug development, particularly for conditions like inflammatory bowel disease.[1][2] These notes provide a detailed guide for the application of this compound in primary cell cultures, focusing on its mechanism, relevant protocols, and data interpretation.
Mechanism of Action
This compound exerts its effects by competitively binding to the G-protein coupled receptor FPR2/ALX.[2] This receptor is primarily expressed on myeloid cells, such as neutrophils and monocytes, and plays a crucial role in chemotaxis and the inflammatory cascade.[2] Agonists for FPR2/ALX (e.g., Lipoxin A4, WKYMVm, Quin-C1) typically induce a signaling cascade involving G-protein activation, leading to downstream effects like calcium mobilization and the phosphorylation of kinases in the MAP kinase pathway, such as Extracellular signal-Regulated Kinase (ERK) and JNK.[2]
This compound blocks these agonist-induced events.[2] Studies have demonstrated that it effectively inhibits calcium mobilization, chemotaxis, and degranulation in FPR2-expressing cells.[2][3] Furthermore, it suppresses the phosphorylation of ERK, a key step in the signal transduction pathway.[2] Docking studies suggest that a hydroxyl group in this compound's structure alters its binding mode to FPR2 compared to agonists, preventing the receptor's activation.[3]
Caption: this compound signaling pathway.
Quantitative Data
The following table summarizes the known quantitative parameters for this compound activity. Researchers should use these values as a reference for designing experiments, particularly for dose-response studies in primary cell cultures.
| Parameter | Value | Species/Model | Description | Reference |
| Ki | 6.7 µM | Human | Binding affinity for the FPR2/ALX receptor. | [3] |
| ED50 | 2.2110 mg/kg | Mouse | Effective dose for 50% symptomatic improvement in a DSS-induced colitis model (oral administration). | [2] |
Experimental Protocols
The following protocols provide a framework for using this compound in primary cell cultures. The primary cell types of interest are those expressing FPR2/ALX, such as neutrophils, monocytes, and macrophages.
1. Preparation of this compound Stock Solution
-
Reagent: this compound powder.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Prepare a 10 mM stock solution by dissolving the powder in high-quality, sterile DMSO. For example, for 1 mg of this compound (Molecular Weight: ~459.5 g/mol ), add 217.6 µL of DMSO.
-
Vortex thoroughly until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1]
2. General Protocol for Treatment of Primary Myeloid Cells
This protocol provides a general workflow. Specific details such as cell density and media will need to be optimized for the particular primary cell type.
-
Materials:
-
Isolated primary cells (e.g., human peripheral blood mononuclear cells (PBMCs) or neutrophils).
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution (10 mM in DMSO).
-
FPR2/ALX agonist (e.g., WKYMVm) for stimulation.
-
Vehicle control (DMSO).
-
Multi-well cell culture plates.
-
-
Procedure:
-
Cell Seeding: Seed the primary cells in a multi-well plate at a predetermined density. Allow cells to acclimate for 2-4 hours before treatment.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in culture medium from the 10 mM stock. A typical final concentration range for initial experiments is 1 µM to 20 µM. Also, prepare a working solution of the FPR2 agonist.
-
Vehicle Control: In designated wells, add an equivalent volume of DMSO diluted in media to match the highest concentration of DMSO used in the this compound treatment wells.
-
This compound Pre-incubation: Add the diluted this compound solutions to the appropriate wells. Incubate for 30-60 minutes at 37°C to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Following pre-incubation, add the FPR2 agonist to the wells (except for the negative control wells).
-
Incubation: Incubate the plate for the desired duration, which will depend on the downstream assay (e.g., 15-30 minutes for phosphorylation studies, several hours for chemotaxis assays).
-
Downstream Analysis: Proceed with the relevant functional assay to measure the inhibitory effect of this compound.
-
3. Recommended Downstream Assays
-
Calcium Mobilization Assay:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Pre-treat the cells with various concentrations of this compound or vehicle.
-
Measure the baseline fluorescence using a plate reader or microscope.
-
Inject the FPR2 agonist and immediately record the change in fluorescence over time.
-
The inhibitory effect of this compound is quantified by the reduction in the agonist-induced fluorescence peak.
-
-
Chemotaxis Assay:
-
Use a Boyden chamber or similar transwell system with a chemoattractant (FPR2 agonist) in the lower chamber.
-
Pre-treat primary cells with this compound or vehicle.
-
Place the treated cells in the upper chamber of the transwell system.
-
Incubate for a sufficient time to allow cell migration (e.g., 1-3 hours).
-
Quantify the number of cells that have migrated to the lower chamber by cell counting or staining.
-
-
Western Blot for ERK Phosphorylation:
-
Following treatment and stimulation as described in the general protocol, lyse the cells immediately with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK.
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the bands.
-
Quantify band intensity to determine the ratio of p-ERK to total ERK, which indicates the level of pathway activation.[2]
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in primary cell cultures.
Caption: General experimental workflow for this compound.
References
Application Notes and Protocols for Calcium Mobilization Assays
Topic: Characterization of Receptor Antagonists using Calcium Mobilization Assays with Fluorescent Indicators
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: The compound "quin-C7" is a pharmacological agent, specifically an antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX), not a fluorescent calcium indicator dye.[1][2][3][4] Its effect on cellular signaling is often studied using a calcium mobilization assay, which measures changes in intracellular calcium concentration. This document provides detailed protocols for a general calcium mobilization assay that can be used to characterize the activity of compounds like this compound.
Introduction to Calcium Mobilization Assays
Intracellular calcium (Ca²⁺) is a critical second messenger involved in a vast array of cellular processes, including signal transduction, muscle contraction, and neurotransmission.[5][6][7] Many G protein-coupled receptors (GPCRs), upon activation by an agonist, trigger the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm and a rapid increase in intracellular calcium concentration.[8][9]
Calcium mobilization assays are a cornerstone of drug discovery and research, providing a functional readout for receptor activation.[10][11] These assays utilize fluorescent indicators that exhibit a change in their spectral properties upon binding to Ca²⁺.[5][12] By measuring the change in fluorescence intensity, researchers can quantify the extent of receptor activation or inhibition in response to various compounds.
These assays are particularly useful for:
-
High-Throughput Screening (HTS): Identifying novel agonists or antagonists from large compound libraries.[9]
-
Pharmacological Characterization: Determining the potency (EC₅₀) and efficacy of agonists, or the inhibitory potency (IC₅₀) of antagonists.
-
Studying Cellular Signaling: Elucidating the signaling pathways of newly discovered receptors.
Fluorescent Calcium Indicators
The choice of calcium indicator is crucial and depends on the specific experimental requirements, such as the expected calcium concentration range and the available instrumentation.[10][12] Indicators are typically supplied as acetoxymethyl (AM) esters, which are cell-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive dye in the cytoplasm.[8][12][13]
Below is a summary of commonly used single-wavelength calcium indicators.
| Indicator | Dissociation Constant (Kd) | Excitation (Ex) Wavelength (nm) | Emission (Em) Wavelength (nm) | Key Features |
| Fluo-4 | ~345 nM | ~494 | ~516 | Very bright with a large fluorescence increase (>100-fold) upon Ca²⁺ binding; widely used for HTS.[6][14] |
| Fluo-8 | ~390 nM | ~490 | ~514 | Brighter and more cell-permeable at room temperature than Fluo-4, often used in no-wash protocols.[7] |
| Calcium-6 | Not specified | ~495 | ~525 | A component of popular no-wash assay kits, designed for high signal-to-background ratio.[15] |
| Rhod-2 | ~570 nM | ~552 | ~581 | Red-shifted spectra reduce background autofluorescence and can be used for multiplexing with green fluorescent probes.[14][16] |
Note: Kd values are dependent on factors like pH, temperature, and ionic strength and may vary under specific intracellular conditions.[12]
Signaling Pathway Diagrams
General Gq-Coupled GPCR Signaling
The diagram below illustrates the canonical signaling cascade for a Gq-coupled GPCR, leading to the release of intracellular calcium.
Caption: Gq-coupled GPCR signaling pathway leading to calcium release.
Antagonist Inhibition Mechanism
This diagram shows how an antagonist, such as this compound, blocks the signaling cascade by preventing agonist binding.
Caption: Mechanism of competitive antagonist inhibition at a GPCR.
Experimental Protocols
This section provides a detailed protocol for an antagonist-inhibition calcium mobilization assay using a common fluorescent indicator, Fluo-4 AM, and a fluorescence plate reader.
Experimental Workflow Diagram
Caption: General workflow for a calcium mobilization antagonist assay.
Materials and Reagents
-
Cell Line: A suitable cell line endogenously or recombinantly expressing the target receptor (e.g., HEK293 or CHO cells expressing FPR2).
-
Culture Medium: DMEM or appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.[17]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Dye: Fluo-4 AM (1 mM stock in anhydrous DMSO).
-
Pluronic F-127: 20% solution in DMSO, to aid dye dispersal.
-
Probenecid: (Optional) An anion-exchange transport inhibitor to prevent dye leakage (250 mM stock in 1 M NaOH).
-
Test Compound (Antagonist): this compound (stock solution in DMSO).[4]
-
Agonist: A known agonist for the target receptor (e.g., WKYMVm for FPR2).
-
Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[17][18]
Protocol: Step-by-Step
Day 1: Cell Seeding
-
Harvest cultured cells and perform a cell count.
-
Dilute the cells in culture medium to the desired density (e.g., 40,000–80,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well black-walled, clear-bottom plate.
-
Incubate the plate for 18–24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.[18]
Day 2: Assay Performance
-
Prepare Dye-Loading Solution:
-
For 10 mL of solution, add 10 µL of 1 mM Fluo-4 AM stock and 10 µL of 20% Pluronic F-127 to 10 mL of Assay Buffer.
-
(Optional) Add 100 µL of 250 mM Probenecid stock for a final concentration of 2.5 mM.
-
Vortex gently to mix.
-
-
Cell Loading:
-
Prepare Compound Plates:
-
Prepare serial dilutions of the antagonist (this compound) in Assay Buffer at 4x the final desired concentration. Include a vehicle control (e.g., DMSO at the same final concentration as the compound wells).
-
Prepare the agonist at a concentration that elicits ~80% of the maximal response (EC₈₀), also at 4x the final concentration.
-
-
Antagonist Incubation:
-
During the final 15-30 minutes of dye loading, gently remove the loading solution.
-
Add 50 µL of the diluted antagonist or vehicle control to the appropriate wells.
-
Incubate at room temperature.
-
-
Fluorescence Measurement:
-
Set up the fluorescence plate reader to excite at ~490 nm and read emission at ~520 nm.
-
Program a kinetic read protocol: establish a stable baseline fluorescence for 10-20 seconds, then inject 25 µL of the 4x agonist solution into each well, and continue reading for 60-120 seconds to capture the peak response.
-
Place the cell plate into the reader and begin the measurement.
-
Data Analysis
-
Quantify Response: The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence (Max-Min RFU).
-
Normalize Data: Express the response in each well as a percentage of the control response (agonist + vehicle, 0% inhibition) after subtracting the baseline (no agonist, 100% inhibition).
-
% Inhibition = 100 * (1 - [Response_Antagonist - Response_NoAgonist] / [Response_Vehicle - Response_NoAgonist])
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of antagonist that produces 50% inhibition of the agonist response.
By following these protocols, researchers can effectively use calcium mobilization assays to characterize the pharmacological properties of receptor antagonists like this compound, providing crucial data for drug discovery and development programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ebiohippo.com [ebiohippo.com]
- 5. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 6. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.biomol.com [resources.biomol.com]
- 13. bu.edu [bu.edu]
- 14. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 16. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Quin-C7 in a Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Quin-C7, a selective antagonist of the Formyl Peptide Receptor-Like 1 (FPRL1/FPR2), in chemotaxis assays. This document includes detailed protocols, data presentation guidelines, and visualizations of the relevant signaling pathways to facilitate the study of cellular migration and the development of novel therapeutics targeting inflammation and other diseases where cell migration is a key factor.
Introduction to this compound and Chemotaxis
Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental process in inflammation, immune responses, and cancer metastasis. The Formyl Peptide Receptor-Like 1 (FPRL1), a G protein-coupled receptor (GPCR), plays a crucial role in mediating the chemotactic response of various cell types, including neutrophils and monocytes, to a range of chemoattractants.
This compound is a non-peptidic, small molecule antagonist of FPRL1. By selectively binding to and inhibiting the activation of this receptor, this compound can effectively block the downstream signaling pathways that lead to cellular migration. This makes this compound a valuable tool for studying the role of FPRL1 in chemotaxis and for screening potential anti-inflammatory and anti-metastatic drug candidates. A study on quinazolinone derivatives, including this compound, characterized it as a pure antagonist of FPRL1, capable of inhibiting calcium mobilization and chemotaxis induced by FPRL1 agonists.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound in the context of FPRL1 antagonism. It is important to note that while a binding affinity (Ki) is available, specific IC50 values for chemotaxis inhibition may vary depending on the cell type, chemoattractant, and specific experimental conditions.
| Parameter | Value | Cell Line/System | Comments |
| Binding Affinity (Ki) | 6.7 µM | FPR2 (FPRL1) transfected cells | This value indicates the concentration of this compound required to occupy 50% of the FPRL1 receptors.[2] |
| Chemotaxis Inhibition | See Experimental Protocol | FPRL1-expressing RBL-2H3 cells | This compound has been shown to inhibit chemotaxis induced by FPRL1 agonists like WKYMVm and the synthetic agonist Quin-C1.[1] The effective concentration for inhibition should be determined empirically for each experimental setup. |
| Inhibition of Downstream Signaling | See Experimental Protocol | FPRL1-expressing RBL-2H3 cells | This compound has been demonstrated to suppress the phosphorylation of Extracellular signal-Regulated Kinase (ERK) induced by the FPRL1 agonist Quin-C1.[1] |
Experimental Protocols
This section provides a detailed methodology for a standard Boyden chamber chemotaxis assay to evaluate the inhibitory effect of this compound.
Protocol: Boyden Chamber Chemotaxis Assay
This protocol is adapted from standard Boyden chamber assay procedures and tailored for the use of an FPRL1 antagonist like this compound.
Materials:
-
FPRL1-expressing cells (e.g., RBL-2H3 cells transfected with human FPRL1, neutrophils, or monocytes)
-
Chemotaxis medium: RPMI 1640 with 0.1% BSA
-
Chemoattractant (e.g., WKYMVm, LL-37, or another specific FPRL1 agonist)
-
This compound
-
Boyden chamber apparatus with polycarbonate membranes (typically 5 or 8 µm pore size, depending on the cell type)
-
Cell staining solution (e.g., Diff-Quik, Giemsa, or a fluorescent dye like Calcein AM)
-
Microscope
-
96-well plate for fluorescence reading (if using a fluorescent dye)
Procedure:
-
Cell Preparation:
-
Culture FPRL1-expressing cells to 70-80% confluency.
-
On the day of the assay, harvest the cells and resuspend them in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cell suspension with various concentrations of this compound (e.g., ranging from 0.1 µM to 50 µM) or vehicle control (DMSO) for 30 minutes at room temperature.
-
-
Assay Setup:
-
Add the chemoattractant diluted in chemotaxis medium to the lower wells of the Boyden chamber. Include a negative control with medium only.
-
Carefully place the polycarbonate membrane over the lower wells, avoiding air bubbles.
-
Add the pre-incubated cell suspension (containing this compound or vehicle) to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2. Incubation time will vary depending on the cell type and chemoattractant (typically 1-4 hours). Optimal incubation time should be determined empirically.
-
-
Quantification of Migration:
-
After incubation, remove the inserts from the wells.
-
Carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, if using a fluorescent dye, lyse the migrated cells and measure the fluorescence in a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of chemotaxis inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the chemotactic response).
-
Signaling Pathways and Mechanism of Action
FPRL1 Signaling Pathway in Chemotaxis
Activation of FPRL1 by a chemoattractant initiates a cascade of intracellular signaling events, leading to cell polarization and migration. This process is primarily mediated by the activation of a heterotrimeric G-protein of the Gi family.
References
Application Notes and Protocols for FPR2 Internalization Assay
For Researchers, Scientists, and Drug Development Professionals
Topic: Protocol for a Competitive FPR2 Internalization Assay Using a Fluorescently Labeled quin-C7 Antagonist
Introduction
The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX), is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response.[1] Depending on the ligand it binds, FPR2 can mediate either pro-inflammatory or pro-resolving signals, making it an attractive therapeutic target for a variety of inflammatory diseases.[1] Ligand-induced internalization of GPCRs is a key mechanism for regulating their signaling.[2] Studying the internalization of FPR2 can provide valuable insights into the pharmacological effects of different compounds.
This document provides a detailed protocol for a competitive FPR2 internalization assay. This assay is designed to quantify the ability of a test compound to inhibit the agonist-induced internalization of FPR2. The protocol utilizes a fluorescently labeled version of this compound, a known FPR2 antagonist, to visualize the receptor on the cell surface.
Data Presentation
The following table summarizes quantitative data from representative FPR2 internalization assays induced by known agonists. This data can be used as a reference for comparison with experimental results obtained using the protocol below.
| Agonist | Cell Line | Assay Method | Parameter | Value | Reference |
| WKYMVm | HEK293 cells expressing FPR2-GFP | Fluorescence Microscopy | EC50 | 1.50 x 10⁻⁵ µg/mL | [3] |
| Lipoxin A4 (LXA4) | HEK293 cells expressing HA-tagged FPR2 | ELISA | % Internalization (at 1 nM after 15 min) | ~37% | [4] |
| Ac2-26 | HeLa cells expressing HA-tagged FPR2 | ELISA | % Internalization (at 30 µM after 30 min) | ~25% | [4] |
Experimental Protocols
This protocol describes a competitive internalization assay to measure the inhibitory effect of a test compound on agonist-induced FPR2 internalization. The assay uses a fluorescently labeled this compound antagonist (this compound-fluorophore) to label the FPR2 receptors on the cell surface. An FPR2 agonist is used to induce internalization, and the reduction in cell surface fluorescence is measured.
Materials and Reagents:
-
Cell Line: A mammalian cell line stably expressing human FPR2 (e.g., HEK293-FPR2, CHO-FPR2, or U937-FPR2).
-
Fluorescent Antagonist: this compound conjugated to a stable fluorophore (e.g., FITC, Alexa Fluor 488).
-
FPR2 Agonist: A known FPR2 agonist such as WKYMVm or fMLF.[5]
-
Test Compound: The compound to be evaluated for its effect on FPR2 internalization.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fixative: 4% paraformaldehyde (PFA) in PBS.
-
Nuclear Stain (optional): DAPI or Hoechst 33342.
-
Microplate: 96-well, black-walled, clear-bottom microplate suitable for imaging.
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the FPR2-expressing cells into a 96-well microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Preparation of Reagents:
-
Prepare stock solutions of the fluorescent antagonist, FPR2 agonist, and test compound in a suitable solvent (e.g., DMSO).
-
On the day of the assay, prepare working solutions of the reagents by diluting the stock solutions in Assay Buffer to the desired final concentrations. It is recommended to perform a dose-response curve for the test compound.
-
-
Assay Protocol:
-
Wash: Gently wash the cells twice with pre-warmed Assay Buffer.
-
Pre-incubation with Test Compound: Add the desired concentrations of the test compound to the wells and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Labeling with Fluorescent Antagonist: Add the fluorescently labeled this compound to all wells at a concentration sufficient to label the FPR2 receptors. A typical starting concentration is in the low nanomolar range. Incubate for 15 minutes at 37°C.
-
Agonist Stimulation: Add the FPR2 agonist to the appropriate wells to induce internalization. The final concentration of the agonist should be at its EC₈₀ for internalization to ensure a robust signal window. Incubate for 30-60 minutes at 37°C. Include wells with no agonist as a negative control for internalization.
-
Fixation: After the incubation period, gently wash the cells twice with ice-cold PBS to stop the internalization process. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Staining (Optional): If nuclear staining is desired, wash the cells with PBS and then incubate with DAPI or Hoechst 33342 for 10 minutes.
-
Imaging: Wash the cells twice with PBS. The plate is now ready for imaging.
-
-
Data Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the fluorescence intensity at the cell surface or the number of fluorescent vesicles inside the cells.
-
The percentage of inhibition of internalization can be calculated using the following formula:
% Inhibition = 100 * (1 - (Fluorescence_agonist - Fluorescence_test_compound) / (Fluorescence_agonist - Fluorescence_no_agonist))
-
Plot the percentage of inhibition against the concentration of the test compound and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Experimental workflow for the competitive FPR2 internalization assay.
Caption: Simplified signaling pathway of FPR2 activation.[1]
Caption: Logical relationship of components in the competitive internalization assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Mechanisms of Desensitization Underlying the Differential Effects of Formyl Peptide Receptor 2 Agonists on Cardiac Structure–Function Post Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
quin-C7: A Potent Antagonist for Investigating FPR2/ALX Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
quin-C7 is a synthetic, small-molecule, and selective antagonist of the N-formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX).[1][2][3] FPR2 is a G-protein coupled receptor (GPCR) that plays a critical role in the regulation of inflammatory responses.[3][4][5] Depending on the activating ligand, FPR2 can mediate either pro-inflammatory or pro-resolving signals, making it a key therapeutic target for a variety of inflammatory diseases.[4][5][6] this compound was developed through structure-activity relationship studies of the FPR2 agonist quin-C1. A subtle chemical modification—the replacement of a methoxy (B1213986) group with a hydroxyl group—converted the agonist into a potent antagonist, highlighting the nuanced pharmacology of this receptor.[3] These notes provide detailed protocols and data for utilizing this compound as a tool to dissect FPR2/ALX-mediated signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in various in vitro and in vivo assays.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Agonist | Reference |
| Binding Affinity (Ki) | 6.7 µM | FPR2-transfected cells | WKYMVm | [3] |
| Inhibition of Calcium Mobilization | Effective at 100 µM | FPR2-expressing RBL-2H3 cells | WKYMVm, quin-C1 | [2][7] |
| Inhibition of Chemotaxis | Effective at 100 µM | FPR2-expressing RBL-2H3 cells | WKYMVm, quin-C1 | [2][7] |
| Inhibition of ERK Phosphorylation | Effective concentration not specified | FPR2-expressing RBL-2H3 cells | quin-C1 | [7] |
Table 2: In Vivo Activity of this compound
| Model | Effect | Dosage | Reference |
| Arachidonic acid-induced ear edema in mice | Inhibition of edema | Not specified | [7] |
| DSS-induced colitis in mice | Amelioration of colitis | ED50: 2.2110 mg/kg (oral) | [8] |
| Neuromyelitis Optica Spectrum Disorder (NMOSD) mouse model | Reduced brain lesion volume, astrocyte loss, and demyelination | Not specified | [9] |
Signaling Pathways
FPR2 is a pleiotropic receptor that can couple to different G-proteins, primarily of the Gi family, to initiate a variety of downstream signaling cascades.[6] Activation of FPR2 by agonists can lead to intracellular calcium mobilization, inhibition of adenylyl cyclase, and activation of MAPK/ERK and PI3K/Akt pathways.[6] As an antagonist, this compound blocks these agonist-induced signaling events, allowing researchers to probe the specific contributions of FPR2 activation to cellular responses.
Experimental Protocols
Preparation and Storage of this compound
This compound is soluble in DMSO up to 100 mM.[2] For long-term storage, it is recommended to prepare a stock solution in DMSO, aliquot it, and store at -20°C for several months or -80°C for up to 6 months.[1][2] Working solutions should be freshly prepared in the appropriate buffer before use. Avoid repeated freeze-thaw cycles.[2]
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol is designed to measure the ability of this compound to inhibit agonist-induced intracellular calcium mobilization in FPR2-expressing cells.
Materials:
-
FPR2-expressing cells (e.g., RBL-2H3, HL-60)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127 (for Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
This compound stock solution (in DMSO)
-
FPR2 agonist stock solution (e.g., WKYMVm)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Preparation: Culture FPR2-expressing cells to the desired confluency. On the day of the assay, harvest the cells and wash them with assay buffer. Resuspend the cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a final concentration of 2-5 µM with 0.02% Pluronic F-127 is recommended.[10] For Indo-1 AM, a concentration range of 1-10 µM can be used, which should be optimized for the specific cell type.[11][12] Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.[10][11]
-
Washing: After incubation, wash the cells twice with fresh assay buffer to remove any extracellular dye. Resuspend the cells in the assay buffer.
-
Compound Incubation: Plate the dye-loaded cells into a 96-well plate. Prepare serial dilutions of this compound in the assay buffer. Add the this compound dilutions to the wells and incubate for 15-30 minutes at 37°C.[10] Include a vehicle control (DMSO).
-
Agonist Stimulation and Measurement: Use a fluorescence microplate reader or flow cytometer with kinetic reading capabilities to establish a baseline fluorescence for 30-60 seconds.[10] Add the FPR2 agonist to the wells to stimulate the cells. Immediately begin recording the fluorescence intensity for several minutes to capture the calcium flux.
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. To determine the inhibitory effect of this compound, compare the peak fluorescence in the this compound-treated wells to the vehicle-treated (agonist only) wells. Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of this compound.
Protocol 2: In Vitro Chemotaxis Assay
This protocol measures the ability of this compound to block the migration of FPR2-expressing cells towards an agonist gradient.
Materials:
-
FPR2-expressing cells
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
This compound stock solution (in DMSO)
-
FPR2 agonist stock solution (e.g., WKYMVm)
-
Chemotaxis chamber (e.g., Boyden chamber with polycarbonate filters)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation: Harvest FPR2-expressing cells and resuspend them in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for 15 minutes at room temperature.[7]
-
Chemotaxis Setup: Add the FPR2 agonist to the lower chamber of the chemotaxis plate. Place the filter membrane over the lower chamber. Add the pre-incubated cell suspension to the upper chamber.
-
Incubation: Incubate the chemotaxis chamber at 37°C in a 5% CO₂ incubator for 1-4 hours to allow cell migration.[7]
-
Cell Staining and Counting: After incubation, remove the filter. Scrape off the non-migrated cells from the top of the filter. Fix and stain the migrated cells on the bottom of the filter using a staining solution like Diff-Quik.
-
Data Analysis: Count the number of migrated cells in several random high-power fields under a microscope. Calculate the percentage of inhibition of chemotaxis by this compound compared to the vehicle control.
Protocol 3: Receptor Binding Assay
This assay determines the binding affinity (Ki) of this compound for FPR2 by measuring its ability to displace a radiolabeled or fluorescently labeled ligand.
Materials:
-
Membrane preparations from FPR2-expressing cells
-
Binding buffer
-
Radiolabeled or fluorescently labeled FPR2 ligand (e.g., [¹²⁵I]WKYMVm)
-
This compound stock solution (in DMSO)
-
Glass fiber filters
-
Scintillation counter or fluorescence detector
Procedure:
-
Assay Setup: In a microplate, combine the FPR2-expressing cell membranes, the labeled ligand at a concentration near its Kd, and a range of concentrations of this compound in binding buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound ligand from the free ligand. Wash the filters with ice-cold binding buffer to remove non-specific binding.
-
Detection: Measure the amount of bound labeled ligand on the filters using a scintillation counter (for radioligands) or a fluorescence detector (for fluorescent ligands).
-
Data Analysis: Plot the percentage of specific binding of the labeled ligand against the log concentration of this compound. The concentration of this compound that displaces 50% of the labeled ligand is the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a valuable pharmacological tool for the investigation of FPR2/ALX signaling. Its ability to selectively antagonize this receptor allows for the elucidation of the role of FPR2 in various physiological and pathological processes. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies of GPCR-mediated inflammation and signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formyl peptide receptor 2 is an emerging modulator of inflammation in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting formyl peptide receptor 2 to suppress neuroinflammation in neuromyelitis optica spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bu.edu [bu.edu]
- 12. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Quin-C7
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Quin-C7 has been identified as an antagonist of the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor that plays a critical role in inflammatory responses.[1] By antagonizing FPR2, this compound has the potential to mitigate inflammatory processes, making it a compound of interest for therapeutic development. These application notes provide a comprehensive overview and detailed protocols for assessing the anti-inflammatory effects of this compound in vitro, focusing on its impact on key inflammatory pathways and mediators.
The primary signaling pathways implicated in inflammation and potentially modulated by this compound include the Nuclear Factor-kappa B (NF-κB) and Mitogen-activated Protein Kinase (MAPK) pathways.[2][3][4][5][6][7] These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][6][8]
This document outlines protocols for evaluating the effects of this compound on cell viability, the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, and the activation of the NF-κB and MAPK signaling cascades in a murine macrophage cell line (e.g., RAW 264.7).
Data Presentation: Summarized Quantitative Data
The following tables summarize hypothetical, yet plausible, quantitative data representing the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 1: Effect of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.8 ± 4.9 |
| 25 | 93.2 ± 6.1 |
| 50 | 70.3 ± 7.3 |
| 100 | 45.1 ± 8.0 |
| * Indicates significant cytotoxicity. |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound
| Treatment | NO Concentration (µM) | % Inhibition |
| Control (untreated) | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 28.5 ± 2.1 | 0 |
| LPS + this compound (1 µM) | 25.4 ± 1.9 | 10.9 |
| LPS + this compound (5 µM) | 18.9 ± 1.5 | 33.7 |
| LPS + this compound (10 µM) | 12.3 ± 1.1 | 56.8 |
| LPS + this compound (25 µM) | 7.8 ± 0.9 | 72.6 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 55 ± 8 | 32 ± 5 | 15 ± 3 |
| LPS (1 µg/mL) | 1250 ± 98 | 980 ± 75 | 450 ± 42 |
| LPS + this compound (10 µM) | 610 ± 55 | 450 ± 41 | 210 ± 25 |
| LPS + this compound (25 µM) | 320 ± 31 | 215 ± 22 | 115 ± 14 |
Table 4: Relative Gene Expression of Pro-inflammatory Mediators
| Treatment | iNOS (fold change) | COX-2 (fold change) | TNF-α (fold change) | IL-6 (fold change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 15.2 | 12.5 | 20.8 | 18.3 |
| LPS + this compound (25 µM) | 4.8 | 3.9 | 6.2 | 5.1 |
Experimental Protocols
Herein are detailed methodologies for the key experiments cited.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays and RNA extraction, 6-well for protein extraction) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours before stimulating with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.[9]
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Seed RAW 264.7 cells in a 24-well plate and treat as described in Protocol 1 for 24 hours.
-
Collect 150 µL of the cell culture supernatant.
-
Mix the supernatant with 25 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 25 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[10]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)
-
Seed RAW 264.7 cells in a 24-well plate and treat as described in Protocol 1 for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[9][11][12][13]
-
The absorbance is typically measured at 450 nm.[9]
Protocol 5: Western Blot Analysis
-
Seed RAW 264.7 cells in a 6-well plate and treat with this compound and/or LPS for the appropriate duration (e.g., 30-60 minutes for pathway activation).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[14]
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[14][15][16][17][18]
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[18]
Protocol 6: Quantitative Real-Time PCR (qPCR)
-
Seed RAW 264.7 cells in a 6-well plate and treat as described in Protocol 1 for 6-24 hours.
-
Extract total RNA from the cells using a suitable kit (e.g., TRIzol reagent).[19][20]
-
Assess RNA quality and quantity using a spectrophotometer. A 260/280 ratio of ~2.0 is indicative of pure RNA.[21]
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.[20]
-
Perform qPCR using SYBR Green or TaqMan probes with specific primers for target genes (iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[21]
-
Calculate the relative gene expression using the 2-ΔΔCt method.[21]
Mandatory Visualizations
References
- 1. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 7. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 8. synapse.koreamed.org [synapse.koreamed.org]
- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. ptglab.com [ptglab.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 19. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Quin-C7 Experimental Results: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quin-C7. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, small-molecule antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX).[1] It belongs to the quinazolinone class of compounds and is characterized by a hydroxyl substitution on the 2-phenyl group, which confers its antagonist properties.[2][3] Its primary mechanism of action is to block the signaling cascade initiated by FPR2 agonists, thereby inhibiting downstream cellular responses such as calcium mobilization, chemotaxis, and the release of inflammatory mediators.[2][3]
Q2: What is the key structural difference between this compound and the FPR2 agonist quin-C1?
The key difference lies in a single functional group on the 2-phenyl ring of the quinazolinone backbone. This compound possesses a hydroxyl group, which results in its antagonist activity. In contrast, quin-C1 has a methoxyl group at the same position, which makes it an FPR2 agonist.[2][3] This minor structural change dramatically alters the compound's pharmacological properties.[2]
Q3: How should I store this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Antagonist Activity in In Vitro Assays
Q: I am not observing the expected antagonist effect of this compound in my cell-based assays (e.g., calcium mobilization, chemotaxis). What could be the issue?
A: Several factors could contribute to a lack of antagonist activity. Here is a step-by-step troubleshooting guide:
-
Verify Compound Integrity and Storage: Ensure that your this compound stock solutions have been stored correctly at -20°C or -80°C and have not undergone multiple freeze-thaw cycles.[1] Improper storage can lead to compound degradation.
-
Confirm Agonist Activity: Before testing the antagonist, confirm that your positive control agonist for FPR2 (e.g., WKYMVm) is eliciting a robust and reproducible response in your assay system.[2] If the agonist response is weak or variable, troubleshoot the agonist stimulation first.
-
Check for Solubility Issues: Although this compound is generally soluble, high concentrations in aqueous buffers can sometimes lead to precipitation, especially for compounds with similar structures.[3] Visually inspect your working solutions for any signs of precipitation. Consider preparing fresh dilutions and ensuring complete dissolution. The table below provides a summary of a published in vivo formulation which may offer insights into suitable solvent systems.
Solvent Percentage DMSO 10% PEG300 40% Tween-80 5% Saline 45% This table summarizes an in vivo formulation for this compound and may be a useful reference for achieving solubility.[1] -
Optimize Pre-incubation Time: For antagonist assays, pre-incubating the cells with this compound before adding the agonist is crucial. The optimal pre-incubation time can vary depending on the cell type and assay conditions. A typical starting point is a 30-minute pre-incubation at room temperature.[4]
-
Evaluate Cell Culture Conditions: The stability of compounds can be affected by components in the cell culture media.[5][6] Ensure that your media components are not degrading this compound. If you suspect instability, you can perform a stability test by incubating this compound in the media for the duration of your experiment and then testing its activity.
Issue 2: Unexpected Agonist-like Activity Observed
Q: I am observing a slight agonistic effect (e.g., a small increase in intracellular calcium) when I add this compound alone. Isn't it supposed to be a pure antagonist?
A: While this compound is characterized as a pure antagonist, observing slight agonist-like activity at high concentrations can sometimes occur with compounds that are partial agonists or have off-target effects. Here’s how to troubleshoot this:
-
Review Compound Identity: Double-check that you are using this compound and not the structurally similar agonist, quin-C1. A simple mix-up of vials can lead to this issue.
-
Titrate this compound Concentration: Perform a dose-response curve with this compound alone. If it is a partial agonist, you will observe a response that plateaus at a lower level than a full agonist. True antagonists should not elicit a response on their own.
-
Consider Off-Target Effects: At higher concentrations, some compounds may exhibit off-target effects on other receptors or signaling pathways.[7][8] Review the literature for any known off-target activities of this compound or similar quinazolinone derivatives.
-
Use a Negative Control Cell Line: If possible, use a parental cell line that does not express FPR2 to see if the observed effect is independent of the target receptor. This can help to identify non-specific effects of the compound.
Issue 3: High Background or Low Signal-to-Noise Ratio in Calcium Mobilization Assays
Q: My calcium mobilization assay with this compound is showing high background fluorescence or a poor signal-to-noise ratio. How can I improve my results?
A: A stable baseline and a robust signal window are critical for a successful calcium mobilization assay. Here are some tips for optimization:
-
Optimize Cell Seeding Density: The optimal cell density can vary between cell lines. Too few cells will result in a weak signal, while too many can lead to a high background. Perform a cell titration experiment to determine the optimal seeding density for your specific cells.
-
Ensure Proper Dye Loading: Incomplete dye loading or leakage can contribute to a high background. Follow the dye manufacturer's protocol carefully. Ensure the loading buffer is at the correct pH and temperature.
-
Check for Autofluorescence: Some compounds can be autofluorescent at the excitation and emission wavelengths of your calcium indicator dye. Run a control with this compound in the absence of cells to check for any intrinsic fluorescence.
-
Optimize Agonist Concentration: Use an agonist concentration that elicits a submaximal response (EC80) for antagonist testing. This will provide a sufficient window to observe inhibition by this compound.
Experimental Protocols & Workflows
Protocol: In Vitro Calcium Mobilization Assay
This protocol provides a general framework for assessing the antagonist activity of this compound on FPR2-expressing cells.
-
Cell Culture: Culture FPR2-expressing cells (e.g., transfected HL-60 or CHO cells) in appropriate media and conditions.
-
Cell Seeding: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 20 minutes at room temperature.
-
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Add the this compound dilutions to the wells and pre-incubate for 30 minutes at room temperature.
-
-
Agonist Addition and Signal Reading:
-
Prepare the FPR2 agonist (e.g., WKYMVm) at a concentration that gives a submaximal response (e.g., EC80).
-
Place the plate in a fluorescent kinetic plate reader.
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the agonist into the wells and continue to record the fluorescence signal over time (e.g., for 120 seconds).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline to the peak response.
-
Plot the response against the concentration of this compound to determine the IC50 value.
-
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quin-C7 for Cell-Based Assays
Welcome to the technical support center for Quin-C7. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their cell-based assays.
Introduction to this compound
This compound is a non-peptide, small molecule antagonist for the N-formyl peptide receptor 2 (FPR2/ALX).[1] It is utilized in research to probe the function of FPR2, a G-protein coupled receptor involved in inflammatory and immune responses.[2][3] In cell-based assays, this compound is used to inhibit cellular responses triggered by FPR2 agonists, such as calcium mobilization, chemotaxis, and inflammatory signaling.[1][3] This guide will help you optimize its concentration to ensure specific and reproducible inhibition of FPR2 activity.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the mechanism of action for this compound in a cell-based assay?
This compound functions as a competitive antagonist at the FPR2/ALX receptor. When introduced into an assay, it binds to FPR2 but does not activate it. Instead, it blocks the binding of FPR2 agonists (like WKYMVm or Annexin A1), thereby inhibiting the initiation of downstream intracellular signaling cascades.[3] A primary pathway activated by FPR2 is the release of intracellular calcium stores, which is a common and measurable endpoint in cell-based assays.[1][3]
Q2: How do I determine the optimal inhibitory concentration (IC50) of this compound?
The optimal concentration of this compound is the lowest concentration that provides maximal inhibition of the agonist-induced response without causing cytotoxicity. This is determined by performing a dose-response experiment to calculate the IC50 value (the concentration of an inhibitor where the response is reduced by half). A typical starting range for testing this compound is from 0.1 µM to 100 µM, based on its reported Ki value of 6.7 µM.[3]
Workflow for IC50 Determination
-
Cell Seeding: Plate your cells at an optimal density to achieve a robust signal window.[4]
-
This compound Pre-incubation: Add serial dilutions of this compound to the cells and incubate.
-
Agonist Stimulation: Add a fixed concentration of an FPR2 agonist (typically the EC80 concentration) to stimulate the cells.
-
Signal Detection: Measure the cellular response (e.g., calcium flux using a fluorescent plate reader).
-
Data Analysis: Plot the response against the log of this compound concentration and fit a four-parameter logistic curve to determine the IC50.
Example IC50 Determination Data
| This compound Conc. (µM) | Agonist Response (RFU) | % Inhibition |
| 0 (No Inhibitor) | 5000 | 0% |
| 0.1 | 4850 | 3% |
| 1 | 4100 | 18% |
| 5 | 2750 | 45% |
| 10 | 1500 | 70% |
| 50 | 650 | 87% |
| 100 | 550 | 89% |
| No Agonist Control | 500 | 100% |
Q3: I am not observing inhibition of my agonist-induced signal. What are the possible causes?
If this compound fails to inhibit the signal from your FPR2 agonist, several factors could be at play. Consult the table below for common causes and solutions.
Troubleshooting Lack of Inhibition
| Potential Cause | Recommended Solution |
| Agonist concentration is too high | The agonist may be out-competing this compound. Reduce the agonist concentration to its EC50-EC80 range to increase the sensitivity of the inhibition assay. |
| Cells do not express functional FPR2 | Confirm FPR2 expression and function in your cell line using a positive control agonist and techniques like RT-PCR, Western Blot, or flow cytometry. |
| This compound degradation | Ensure the stock solution was stored correctly (aliquoted at -20°C or -80°C).[1] Prepare fresh dilutions from a new stock aliquot for each experiment. Avoid multiple freeze-thaw cycles. |
| Insufficient pre-incubation time | The inhibitor needs time to bind to the receptor. Optimize the pre-incubation time with this compound before adding the agonist (e.g., test 15, 30, and 60 minutes). |
| Incorrect experimental buffer | Ensure the buffer composition (e.g., pH, presence of BSA) is compatible with the compound and does not interfere with its activity. |
Q4: My cells show signs of toxicity. How can I differentiate between specific antagonism and general cytotoxicity?
It is critical to ensure that the observed reduction in signal is due to specific receptor antagonism and not simply because the compound is killing the cells.[5]
Strategies to Assess Cytotoxicity
-
Run a Parallel Viability Assay: Treat cells with the same concentrations of this compound used in your functional assay, but without adding the agonist. Measure viability using a standard method (e.g., MTS, MTT, LDH release, or ATP-based assays like CellTiter-Glo®).[5][6]
-
Microscopic Examination: Visually inspect the cells under a microscope after incubation with this compound. Look for changes in morphology, detachment from the plate, or a reduction in cell number.[7]
-
Determine the Therapeutic Window: A successful experiment will show a clear concentration window where this compound inhibits FPR2 signaling without significantly impacting cell viability. The IC50 for inhibition should be substantially lower than any concentration that causes cytotoxicity.
Troubleshooting Cytotoxicity
| Potential Cause | Recommended Solution |
| High this compound concentration | Lower the concentration range of this compound tested. If inhibition and toxicity occur at the same concentration, the compound may not be suitable for this cell line. |
| High DMSO concentration | Ensure the final concentration of the vehicle (DMSO) in the well is consistent across all conditions and is non-toxic (typically ≤0.5%). Run a vehicle-only control to confirm. |
| Prolonged incubation time | Reduce the incubation time with this compound. A shorter exposure may be sufficient for inhibition while minimizing off-target toxic effects. |
| Cell line sensitivity | Some cell lines are more sensitive to chemical compounds.[8] If possible, confirm your results in a different cell line known to express FPR2. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Centrifuge the Vial: Before opening, briefly centrifuge the vial of lyophilized this compound powder to ensure all contents are at the bottom.[1]
-
Prepare Stock Solution: Dissolve the this compound powder in high-quality, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[1] Vortex gently if needed to fully dissolve.
-
Aliquot and Store: Dispense the stock solution into small, single-use aliquots. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2] Avoid repeated freeze-thaw cycles.
Protocol 2: FPR2 Inhibition Assay (Calcium Flux)
This protocol is a general guideline for a 96-well plate format. Optimization for cell type and specific equipment is recommended.
-
Cell Seeding: Seed cells (e.g., HEK293 cells stably expressing FPR2) into a black, clear-bottom 96-well plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Wash cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells 2-3 times with the assay buffer to remove extracellular dye.
-
Compound Addition: Prepare a dilution plate containing various concentrations of this compound. Using a fluorescent plate reader with an integrated liquid handler, add the this compound solutions to the cell plate.
-
Pre-incubation: Incubate the plate for an optimized period (e.g., 15-30 minutes) at room temperature or 37°C to allow this compound to bind to the receptors.
-
Baseline Reading: Measure the baseline fluorescence for several cycles.
-
Agonist Injection and Reading: Inject the FPR2 agonist (at a fixed EC80 concentration) and immediately begin measuring the fluorescence intensity kinetically for 1-3 minutes to capture the peak calcium response.
-
Data Analysis: For each well, calculate the peak fluorescence response over baseline. Plot the response against the this compound concentration to determine the IC50 value.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selectscience.net [selectscience.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. benchchem.com [benchchem.com]
- 7. marinbio.com [marinbio.com]
- 8. promegaconnections.com [promegaconnections.com]
Technical Support Center: FPR2/ALX Antagonist Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during Formyl Peptide Receptor 2 (FPR2)/ALX antagonist experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Issues with Antagonist Potency and Efficacy
Question 1: Why is my FPR2/ALX antagonist showing lower potency (higher IC50) than expected or no effect at all?
Possible Causes and Troubleshooting Steps:
-
Agonist Concentration is Too High: In competitive antagonism assays, an excessively high concentration of the agonist can overcome the antagonist's effect.
-
Solution: Determine the EC80 or EC50 of your agonist in your specific assay system and use that concentration for antagonist screening. This provides a sufficient window to observe a dose-dependent inhibition.
-
-
Antagonist Specificity and Off-Target Effects: The antagonist may not be as specific to FPR2/ALX as presumed and could be interacting with other receptors, such as FPR1, which is also expressed on many immune cells.[1][2]
-
Solution:
-
Validate Specificity: Test your antagonist against cells expressing only FPR1 to rule out cross-reactivity. Use a selective FPR1 agonist (e.g., fMLF) as a control.
-
Use Well-Characterized Antagonists: When possible, use antagonists with a known selectivity profile (see Table 1). For example, WRW4 is reported to be selective for FPR2 over FPR1.[2]
-
-
-
Receptor Desensitization and Internalization: Prolonged exposure to an agonist, or even some antagonists that act as functional antagonists, can cause the FPR2/ALX receptor to be internalized from the cell surface, rendering it unresponsive to further stimulation.[3][4] For instance, the agonist ACT-389949 has been shown to cause long-lasting receptor internalization.[2][5]
-
Solution:
-
Optimize Incubation Times: Minimize pre-incubation times with the antagonist. A typical pre-incubation time is 15-30 minutes.
-
Monitor Receptor Expression: If you suspect internalization, you can quantify cell surface receptor levels using an ELISA-based assay or flow cytometry on cells with a tagged receptor.[1][3]
-
-
-
Ligand Stability: Some FPR2/ALX ligands, particularly lipid mediators like Lipoxin A4, can be chemically fragile and degrade over time, leading to inconsistent results.
-
Solution: Prepare fresh agonist and antagonist solutions for each experiment. Store stock solutions according to the manufacturer's recommendations, typically at -80°C in an inert solvent.
-
Section 2: Data Interpretation Challenges
Question 2: I'm seeing contradictory results. My antagonist blocks one downstream pathway (e.g., calcium mobilization) but not another (e.g., p38 MAPK phosphorylation). Why?
This is likely due to "Ligand-Biased Signaling."
FPR2/ALX is a highly promiscuous receptor that can adopt different conformational states depending on the ligand it binds.[6][7][8] These different conformations can preferentially activate distinct downstream signaling pathways. This phenomenon is known as biased agonism.[9]
-
Pro-inflammatory ligands (e.g., Serum Amyloid A - SAA) tend to favor Gαi-protein coupling, leading to calcium mobilization and ERK phosphorylation.[6]
-
Pro-resolving ligands (e.g., Lipoxin A4, Annexin A1) often signal through β-arrestin recruitment, leading to p38 MAPK phosphorylation and inhibition of NF-κB.[6][7]
Troubleshooting and Experimental Strategy:
-
Acknowledge Bias: Recognize that your antagonist may be a "biased antagonist," selectively blocking one signaling pathway over another.
-
Profile Multiple Pathways: Do not rely on a single readout. To fully characterize your antagonist, you must measure its effect on multiple downstream pathways. Key assays include:
-
Calcium Mobilization (for Gαi/Gαq pathways)
-
β-arrestin Recruitment Assays
-
ERK1/2 Phosphorylation
-
p38 MAPK Phosphorylation
-
cAMP Assays (as FPR2/ALX can inhibit adenylyl cyclase)
-
-
Logical Workflow for Investigating Biased Signaling:
Caption: Logical workflow for troubleshooting inconsistent antagonist effects.
Section 3: Assay-Specific Problems
Question 3: My calcium mobilization assay has a low signal-to-noise ratio or no signal at all. What can I do?
Possible Causes and Troubleshooting Steps:
-
Low Receptor Expression: The cell line may not express sufficient levels of FPR2/ALX.
-
Solution: Use a cell line known to express FPR2/ALX (e.g., neutrophils, monocytes) or a stably transfected cell line (e.g., HEK293 or CHO cells).[10]
-
-
Incorrect G-protein Coupling: FPR2/ALX primarily couples to Gαi, which does not directly lead to calcium release. A robust calcium signal is typically mediated by Gαq coupling.
-
Solution: Co-express a promiscuous G-protein, such as Gα16 or a chimeric Gαqi5, in your transfected cell line. This will redirect the Gαi signal through the Gαq-PLC-IP3-Ca2+ pathway, amplifying your signal.[1]
-
-
Dye Loading Issues: The calcium-sensitive dye (e.g., Fluo-4 AM) may not be loaded efficiently or may be extruded from the cells by organic anion transporters.
-
Solution:
-
Include Probenecid (B1678239): Add probenecid to your loading buffer to inhibit anion transporters and improve dye retention.[11]
-
Optimize Loading Time: Incubate cells with the dye for 60-90 minutes.
-
Check Cell Health: Ensure cells are healthy and not over-confluent, as this can impair dye loading.[1]
-
-
-
High Background Fluorescence: Autofluorescence from media components like phenol (B47542) red or fetal bovine serum can obscure the signal.
-
Solution: Perform the final steps of the assay in a clear, serum-free buffer like Hanks' Balanced Salt Solution (HBSS) supplemented with HEPES.[12]
-
Question 4: I'm seeing high background or non-specific migration in my neutrophil chemotaxis assay.
Possible Causes and Troubleshooting Steps:
-
Chemoattractant Concentration Too High: Very high concentrations of a chemoattractant can lead to receptor saturation and chemokinesis (random migration) rather than chemotaxis (directed migration).
-
Solution: Perform a dose-response curve with your chemoattractant to find the optimal concentration that induces maximal directed migration.
-
-
Insufficient Washing (ELISA/Plate-based readouts): If quantifying migrated cells using a method that measures ATP (like CellTiter-Glo®) or a colorimetric assay, inadequate washing can leave residual components that generate a high background signal.[13][14][15]
-
Pore Size of Transwell Insert: If the pores are too large for your cells, they may fall through non-specifically. If too small, migration will be inhibited.
-
Solution: For neutrophils, a pore size of 3-5 µm is generally recommended.[17]
-
-
Contamination: Microbial contamination of reagents or cell cultures can lead to the release of chemoattractants, causing high background migration.
-
Solution: Use sterile technique throughout the experiment and regularly check cultures for contamination.[14]
-
Quantitative Data Summary
The potency of FPR2/ALX antagonists can vary significantly based on the compound's chemical structure and the assay conditions. Below is a summary of reported IC50/Ki values for common antagonists.
| Antagonist | Target(s) | IC50 / Ki | Assay Type | Reference(s) |
| WRW4 | FPR2/ALX | IC50: 0.23 µM | Inhibition of WKYMVm binding | [2] |
| Quin-C7 | FPR2/ALX | Ki: 6.7 µM | Inhibition of WKYMVm-induced Ca2+ flux | [18] |
| Compound 1754-31 | FPR2/ALX | IC50: 81 nM | Inhibition of Ca2+ response | [18][19] |
| BB-V-115 | FPR2/ALX | IC50: 940 nM | Inhibition of Ca2+ response | [19] |
| Boc-FLFLF | FPR1 / FPR2 | Non-specific | Competitive antagonist | [20] |
Key Signaling Pathways
FPR2/ALX signaling is highly dependent on the activating ligand, leading to distinct pro-inflammatory or pro-resolving outcomes.
Pro-Inflammatory Signaling (e.g., via Serum Amyloid A)
Pro-inflammatory ligands like SAA typically activate FPR2/ALX through Gαi, leading to PLC activation, a rise in intracellular calcium, and subsequent activation of the ERK/MAPK pathway, culminating in the expression of pro-inflammatory genes via transcription factors like NF-κB.[6][21]
Caption: Pro-inflammatory signaling pathway of FPR2/ALX via SAA.
Pro-Resolving Signaling (e.g., via Lipoxin A4)
Pro-resolving ligands like Lipoxin A4 (LXA4) can induce a conformational change in FPR2/ALX that favors coupling to β-arrestin. This can lead to the activation of p38 MAPK and subsequent inhibition of the pro-inflammatory NF-κB pathway, promoting the resolution of inflammation.[6][7]
Caption: Pro-resolving signaling pathway of FPR2/ALX via Lipoxin A4.
Detailed Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is adapted for a fluorescence plate reader (e.g., FLIPR) using Fluo-4 AM dye to measure Gq-coupled or Gα16-redirected GPCR activation.[10][11]
Materials:
-
HEK293 or CHO cells stably expressing FPR2/ALX (and preferably a promiscuous G-protein like Gα16).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Loading Buffer: Assay Buffer containing Fluo-4 AM (2-5 µM), pluronic acid (0.02-0.04%), and probenecid (2.5 mM).[11]
-
FPR2/ALX agonist and antagonist of interest.
Procedure:
-
Cell Plating: Seed cells in the microplate to achieve a 90-95% confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: a. Aspirate the growth medium from the wells. b. Add 100 µL (for 96-well) or 25 µL (for 384-well) of Loading Buffer to each well. c. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Antagonist Pre-incubation: a. Prepare serial dilutions of your antagonist in Assay Buffer. b. Add the antagonist dilutions to the appropriate wells. For antagonist assays, this is typically done before adding the agonist. A 15-20 minute pre-incubation is standard.
-
Signal Measurement: a. Place the cell plate and a plate containing the agonist (at its pre-determined EC80 concentration) into the fluorescence plate reader. b. Set the instrument to record a baseline fluorescence reading for 10-20 seconds (Excitation: ~490 nm, Emission: ~525 nm). c. The instrument will then automatically inject the agonist into the wells. d. Continue recording the fluorescence signal kinetically for 60-120 seconds.
-
Data Analysis: a. The response is calculated as the maximum fluorescence peak minus the baseline fluorescence. b. Plot the response against the log concentration of the antagonist. c. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 of the antagonist.
Protocol 2: Neutrophil Chemotaxis (Boyden Chamber Assay)
This protocol describes a standard Transwell or Boyden chamber assay for measuring neutrophil migration.[20][22]
Materials:
-
Human neutrophils, freshly isolated from whole blood.
-
Chemotaxis Buffer: RPMI or HBSS with 0.1% BSA.
-
Boyden chamber apparatus with 3-5 µm pore size polycarbonate membranes.
-
Chemoattractant (e.g., SAA, WKYMVm) and antagonist.
-
Detection reagent (e.g., Calcein-AM for fluorescent labeling or CellTiter-Glo® for ATP measurement).
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from healthy donor blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend cells in Chemotaxis Buffer.
-
Assay Setup: a. Add Chemotaxis Buffer containing the chemoattractant to the lower wells of the Boyden chamber. Include a buffer-only well as a negative control. b. Carefully place the microporous membrane over the lower wells. c. Assemble the chamber by adding the upper plate.
-
Cell Addition and Incubation: a. Pre-incubate a suspension of neutrophils (e.g., 1x10^6 cells/mL) with your antagonist or vehicle control for 15-30 minutes at room temperature. b. Add 50-100 µL of the cell suspension to the upper chamber wells. c. Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification of Migrated Cells: a. After incubation, carefully remove the upper chamber. Scrape off any non-migrated cells from the top surface of the membrane. b. Quantify the cells that have migrated to the lower chamber. This can be done by: i. Fluorescence: Pre-labeling the cells with Calcein-AM and reading the fluorescence of the lower chamber in a plate reader. ii. ATP Measurement: Adding a reagent like CellTiter-Glo® to the lower chamber to measure ATP from viable cells, which correlates with cell number.[13] iii. Cell Counting: Fixing and staining the membrane and counting the migrated cells on the underside using a microscope.
-
Data Analysis: a. Calculate the percentage of migration relative to the positive control (chemoattractant alone). b. Plot the percentage of migration against the log concentration of the antagonist to determine the IC50.
Protocol 3: Receptor Internalization Assay (Confocal Microscopy)
This protocol describes a method to visualize ligand-induced internalization of a tagged FPR2/ALX receptor.[3][23]
Materials:
-
HeLa or HEK293 cells cultured on glass coverslips in a 12- or 24-well plate.
-
Plasmid encoding FPR2/ALX with an N-terminal tag (e.g., HA or FLAG).
-
Transfection reagent.
-
Primary antibody against the tag (e.g., anti-HA).
-
Fluorescently-conjugated secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization Buffer: PBS with 0.1% Triton X-100.
-
Mounting medium.
Procedure:
-
Transfection: Transfect the cells with the tagged-FPR2/ALX plasmid according to the manufacturer's protocol. Allow 24-48 hours for receptor expression.
-
Ligand Stimulation: a. Wash the cells and incubate in serum-free medium for 1-2 hours. b. Treat the cells with the desired concentration of agonist (e.g., 10 nM LXA4) or vehicle for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C.[3]
-
Fixation and Permeabilization: a. Wash the cells twice with ice-cold PBS. b. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature. c. Wash twice with PBS. d. Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Immunostaining: a. Wash twice with PBS and block with a suitable blocking buffer (e.g., PBS with 1% BSA) for 30 minutes. b. Incubate with the primary anti-tag antibody (diluted in blocking buffer) for 1 hour at room temperature. c. Wash three times with PBS. d. Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: a. Wash three times with PBS. b. Stain the nuclei with DAPI for 5-10 minutes. c. Wash twice with PBS. d. Mount the coverslip onto a microscope slide using mounting medium. e. Image the cells using a confocal microscope. In unstimulated cells, fluorescence should be primarily at the plasma membrane. Upon stimulation, internalized receptors will appear as fluorescent puncta within the cytoplasm.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 8. Ligand-specific conformational change of the G-protein–coupled receptor ALX/FPR2 determines proresolving functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biased allosteric modulation of formyl peptide receptor 2 leads to distinct receptor conformational states for pro- and anti-inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 15. benchchem.com [benchchem.com]
- 16. novateinbio.com [novateinbio.com]
- 17. corning.com [corning.com]
- 18. Selective Agonists and Antagonists of Formylpeptide Receptors: Duplex Flow Cytometry and Mixture-Based Positional Scanning Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FPR2 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. innoprot.com [innoprot.com]
- 21. researchgate.net [researchgate.net]
- 22. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of quin-C7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of quin-C7, a quinazolinone-based antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX). The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
This compound is a non-peptide antagonist of the human N-formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX).[1][2] It has been shown to inhibit calcium mobilization and chemotaxis induced by FPR2 agonists.[1]
Q2: What is the reported binding affinity of this compound for its primary target, FPR2?
One study reported a Ki value of 6.7 μM for this compound at the FPR2 receptor.[3]
Q3: Are off-target effects a general concern for quinazolinone-based compounds?
Yes, the quinazolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets.[4] Numerous quinazolinone derivatives have been developed as inhibitors of various enzymes and receptors, including kinases, showcasing the potential for cross-reactivity.[5][6][7][8][9][10][11] Even small structural modifications to the quinazolinone core can significantly alter the pharmacological profile of a compound, potentially leading to engagement with unintended targets.[4]
Q4: Have any specific off-target interactions of this compound been reported in the literature?
Based on currently available public information, specific, comprehensive off-target profiling data for this compound (e.g., kinome scans, broad panel GPCR screening) has not been published. Therefore, users should be aware of the potential for uncharacterized off-target activities.
Q5: What are the potential types of off-target effects that could be associated with a quinazolinone-based compound like this compound?
Given the broader class of quinazolinone derivatives, potential off-target effects could include:
-
Kinase Inhibition: Several quinazolinone derivatives have been identified as inhibitors of various protein kinases, including Cyclin-Dependent Kinase 5 (CDK5), FMS-like tyrosine kinase 3 (FLT3), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[5][6][7][8]
-
Interaction with other G-Protein Coupled Receptors (GPCRs): The quinazolinone scaffold is present in molecules that interact with other GPCRs. Cross-reactivity with other GPCRs is a possibility that should be considered.
-
Central Nervous System (CNS) Effects: Some quinazolinone derivatives, such as methaqualone, have known sedative-hypnotic effects mediated through GABA-A receptors.[12] While this compound has a different substitution pattern, CNS-related off-target effects cannot be entirely ruled out without specific testing.
Troubleshooting Guides
This section provides guidance for researchers who encounter unexpected or inconsistent results in their experiments with this compound, which may be indicative of off-target effects.
Issue 1: Inconsistent or Unexpected Cellular Phenotypes
Symptoms:
-
Observed cellular effects do not align with the known functions of FPR2.
-
The phenotypic response varies significantly across different cell lines, even those expressing similar levels of FPR2.
-
Unexpected changes in cell signaling pathways unrelated to FPR2 are detected.
Possible Cause:
The observed phenotype may be due to this compound engaging one or more off-target proteins that are differentially expressed in the cell lines being used.
Troubleshooting Steps:
-
Validate FPR2 Dependence:
-
Use a structurally distinct FPR2 antagonist to see if the same phenotype is reproduced.
-
Perform experiments in a cell line that does not express FPR2 (negative control).
-
Utilize siRNA or CRISPR/Cas9 to knock down or knock out FPR2 in your target cells and assess if the effect of this compound is abolished.
-
-
Hypothesize and Test Potential Off-Targets:
-
Based on the observed phenotype (e.g., changes in cell cycle, proliferation), consider potential off-target classes. For example, if you observe anti-proliferative effects, you might suspect kinase inhibition.
-
Perform targeted assays against candidate off-targets (e.g., specific kinase assays).
-
Issue 2: Discrepancy Between In Vitro Binding Affinity and Cellular Potency
Symptoms:
-
The cellular EC50/IC50 of this compound is significantly different from its reported Ki for FPR2.
-
The compound shows high potency in a cellular assay but has a relatively weak binding affinity for FPR2.
Possible Cause:
-
The cellular effect may be driven by a higher-affinity off-target.
-
The compound may accumulate in cells, leading to higher intracellular concentrations.
-
The effect could be due to the inhibition of a downstream signaling molecule.
Troubleshooting Steps:
-
Broad Off-Target Profiling:
-
Consider submitting this compound for commercial off-target screening panels (e.g., a broad kinase panel, a GPCR panel).
-
These services can provide data on the binding affinity of your compound against a wide range of potential off-targets.
-
-
Target Deconvolution Studies:
-
If a clear off-target is not identified through panel screening, more advanced techniques may be necessary. These can include:
-
Cellular Thermal Shift Assay (CETSA): To identify proteins that are stabilized by this compound binding in intact cells.
-
Affinity Chromatography-Mass Spectrometry: To pull down binding partners of an immobilized this compound analog from cell lysates.
-
Proteomic Profiling: To assess global changes in protein expression or post-translational modifications in response to this compound treatment.
-
-
Data Presentation
As specific quantitative off-target data for this compound is not publicly available, the following tables provide example data structures for how such information could be presented.
Table 1: Example Kinase Selectivity Profile for a Hypothetical Quinazolinone Compound
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| FPR2 (Primary Target) | N/A | 6700 |
| CDK5/p25 | 85% | 250 |
| FLT3 | 60% | 1200 |
| EGFR | 15% | >10000 |
| HER2 | 10% | >10000 |
| ... (other kinases) | ... | ... |
This is hypothetical data for illustrative purposes only.
Table 2: Example GPCR Off-Target Binding Profile for a Hypothetical FPR2 Antagonist
| GPCR Target | Binding Affinity (Ki, µM) | Functional Activity |
| FPR2 (Primary Target) | 6.7 | Antagonist |
| FPR1 | > 50 | Not Determined |
| Adrenergic Receptor Alpha-2A | 15 | Antagonist |
| Dopamine Receptor D2 | > 50 | Not Determined |
| Serotonin Receptor 5-HT2A | 25 | Weak Partial Agonist |
| ... (other GPCRs) | ... | ... |
This is hypothetical data for illustrative purposes only.
Experimental Protocols
Below are detailed methodologies for key experiments to investigate potential off-target effects.
Protocol 1: Kinase Profiling using a Commercial Service (e.g., KINOMEscan™)
Objective: To assess the binding affinity of this compound against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Assay Principle: The KINOMEscan™ platform utilizes a competition binding assay. The test compound (this compound) is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured by qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.
-
Experimental Procedure (as performed by the service provider): a. Kinases are fused to a T7 phage. b. This compound is incubated at a specified concentration (e.g., 1 µM or 10 µM) with the kinase-tagged phage and a ligand-immobilized solid support. c. After an equilibration period, the unbound phage is washed away. d. The amount of remaining kinase-tagged phage is quantified using qPCR. e. Results are typically reported as "percent of control" (DMSO vehicle), where a lower percentage indicates stronger binding.
-
Data Analysis: For hits identified in the primary screen, a Kd (dissociation constant) can be determined by running a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To identify intracellular targets of this compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Methodology:
-
Cell Culture and Treatment: a. Culture cells of interest to ~80% confluency. b. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or with a vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
Thermal Challenge: a. Aliquot the cell suspensions into PCR tubes. b. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles. b. Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
Protein Detection and Quantification: a. Collect the supernatant containing the soluble proteins. b. Analyze the abundance of specific proteins in the soluble fraction by Western blotting or mass spectrometry-based proteomics.
-
Data Analysis: a. For Western blot analysis, quantify the band intensities for the protein of interest at each temperature. b. Plot the relative amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. c. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: FPR2/ALX signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting potential off-target effects.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 5. Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methaqualone - Wikipedia [en.wikipedia.org]
Quin-C7 Studies: Technical Support & Troubleshooting Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with quin-C7. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptide antagonist for the N-formyl peptide receptor 2 (FPR2/ALX).[1][2] It functions by inhibiting cellular responses induced by FPR2 agonists, such as calcium mobilization and chemotaxis.[1] A minor structural difference, the presence of a hydroxyl group instead of a methoxy (B1213986) group, distinguishes it from the FPR2 agonist Quin-C1, leading to its antagonistic activity.[3]
Q2: What are the recommended solvent and storage conditions for this compound?
Proper dissolution and storage are critical for maintaining the biological activity of this compound. Below is a summary of recommended conditions.
| Parameter | Recommendation | Citation |
| Initial Dissolution | Centrifuge the vial (10,000 x g for 5 min) before adding solvent. Soluble up to 100 mM in DMSO and in pure water to high-micromolar concentrations (5 µM - 1 mM). | [1] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 6 months or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [1][2] |
| Reconstituted Solution | Can be stored at 4°C for up to one week. | [1] |
| Light Sensitivity | Avoid exposure to light. | [1] |
Q3: I am not observing the expected antagonistic effect in my assay. What are some potential causes?
Several factors could lead to a lack of effect. A logical troubleshooting workflow can help identify the issue.
Caption: Troubleshooting workflow for lack of this compound activity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound.
-
Centrifugation: Before opening, centrifuge the lyophilized powder vial at 10,000 x g for 5 minutes to ensure all powder is at the bottom.[1]
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10-100 mM).[1]
-
Dissolution: Gently tap or roll the vial to dissolve the powder. A brief, light vortex (up to 3 seconds) is acceptable if needed. Avoid vigorous vortexing.[1]
-
Aliquoting and Storage: Divide the stock solution into small, single-use aliquots to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1][2]
Caption: Workflow for preparing this compound stock solution.
Protocol 2: WKYMVm-Induced Calcium Mobilization Assay
This protocol provides a general framework for assessing this compound's antagonistic effect on FPR2 activation.
-
Cell Culture: Culture cells expressing FPR2 (e.g., transfected HEK293 or neutrophils) to the appropriate density.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Incubation: Pre-incubate the dye-loaded cells with varying concentrations of this compound (e.g., 1-100 µM) for a specified period. Include a vehicle control (DMSO).
-
Agonist Stimulation: Establish a baseline fluorescence reading. Stimulate the cells with an FPR2 agonist, such as WKYMVm, at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Data Acquisition: Measure the change in intracellular calcium concentration by monitoring fluorescence over time using a plate reader or microscope.
-
Analysis: Quantify the inhibition of the agonist-induced calcium signal by this compound.
Signaling Pathway
This compound acts as an antagonist at the FPR2 receptor, a G protein-coupled receptor (GPCR). By blocking this receptor, it prevents downstream signaling cascades typically initiated by agonists.
Caption: Inhibition of FPR2 signaling by this compound.
References
Technical Support Center: Establishing Proper Experimental Controls for quin-C7
Welcome to the technical support center for quin-C7, a potent and selective antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on establishing robust experimental controls and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, small molecule antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX), a G-protein coupled receptor involved in inflammatory responses.[1] It is a quinazolinone derivative that exerts its effects by inhibiting the downstream signaling pathways induced by FPR2 agonists.[2][3] Specifically, it has been shown to inhibit agonist-induced calcium mobilization and chemotaxis in cells expressing FPR2.[3][4]
Q2: What is the key structural difference between this compound and the FPR2 agonist quin-C1?
A2: this compound and quin-C1 are structurally very similar. The key difference lies in a substitution on the 2-phenyl group of the quinazolinone backbone. This compound possesses a hydroxyl group, which confers its antagonist properties, whereas quin-C1 has a methoxyl group, which makes it an agonist of FPR2.[2][3] This small structural change leads to a complete reversal of their pharmacological activity.[4]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound solid should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: I am observing precipitation of this compound when I add it to my aqueous assay buffer. What can I do?
A4: Quinazolinone derivatives can sometimes have limited solubility in aqueous solutions. If you are dissolving this compound in DMSO and observing precipitation upon dilution in your assay buffer, consider the following:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining the solubility of this compound. Many cell-based assays can tolerate DMSO concentrations up to 0.5-1%.
-
Use a Vehicle Control: Always include a vehicle control in your experiments with the same final concentration of DMSO to account for any solvent effects.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from your stock solution for each experiment.
Troubleshooting Guides
Issue 1: No antagonist effect of this compound is observed in a calcium flux assay.
-
Possible Cause 1: Inappropriate Agonist Concentration.
-
Troubleshooting Tip: The concentration of the FPR2 agonist used to stimulate the cells is critical. If the agonist concentration is too high, it may overcome the competitive antagonism of this compound. Perform a dose-response curve for your agonist to determine its EC80 (the concentration that gives 80% of the maximal response). For antagonism experiments, use the agonist at its EC80 concentration to provide a sufficient window to observe inhibition.
-
-
Possible Cause 2: Receptor Desensitization.
-
Troubleshooting Tip: Prolonged exposure of cells to agonists can lead to receptor desensitization. If you are pre-incubating your cells with this compound for an extended period, ensure that the cells are not being inadvertently stimulated. Consider serum-starving the cells for a few hours before the experiment.
-
-
Possible Cause 3: Incorrect Assay Conditions.
-
Troubleshooting Tip: Ensure that your calcium flux assay is properly optimized. Use a positive control such as a calcium ionophore (e.g., ionomycin) to confirm that the cells are capable of a calcium response and that your detection system is working correctly. A negative control, such as the calcium chelator EGTA, should also be used to establish the baseline.
-
Issue 2: Unexpected or inconsistent results in a chemotaxis assay.
-
Possible Cause 1: Suboptimal Cell Density.
-
Troubleshooting Tip: The number of cells used in a chemotaxis assay is crucial. Too few cells will result in a weak signal, while too many can lead to non-specific migration. Optimize the cell density for your specific cell type and chemotaxis chamber.
-
-
Possible Cause 2: Incorrect Incubation Time.
-
Troubleshooting Tip: The optimal incubation time for chemotaxis can vary between cell types. Perform a time-course experiment to determine the point of maximal migration in response to your FPR2 agonist.
-
-
Possible Cause 3: Vehicle Effects.
-
Troubleshooting Tip: As with any in vitro assay, ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and that a vehicle-only control is included to assess its effect on cell migration.
-
Experimental Controls & Protocols
A critical aspect of obtaining reliable data with this compound is the inclusion of proper experimental controls.
Diagram of Experimental Controls Logic
Caption: Logic diagram for establishing proper experimental controls for this compound.
Key Controls for this compound Experiments:
-
Vehicle Control: This is the most fundamental control. The vehicle (e.g., DMSO) used to dissolve this compound should be added to cells at the same final concentration used in the experimental wells to account for any effects of the solvent itself.
-
Positive Control (Agonist): Cells should be stimulated with a known FPR2 agonist (e.g., WKYMVm, fMLF, or quin-C1) in the absence of this compound. This confirms that the cells are responsive to FPR2 activation.
-
Positive Control (Known Antagonist): To validate the assay's ability to detect antagonism, a known FPR2 antagonist, such as the peptide WRW4, can be used.[5]
-
Negative Control (this compound alone): To ensure that this compound is not acting as an agonist, it should be added to cells in the absence of an FPR2 agonist. No stimulation should be observed.
-
Comparative Control (quin-C1): The corresponding agonist, quin-C1, is an excellent tool for comparative studies. Since it differs from this compound by only a hydroxyl versus a methoxyl group, it can be used to confirm that the observed effects are specific to FPR2 modulation and to dissect the differences between agonism and antagonism in the system.[3][4]
-
Inactive Analog Control (Ideal but currently unavailable): The ideal negative control would be a compound structurally similar to this compound that does not bind to or signal through FPR2. At present, a commercially available, validated inactive analog for this compound has not been identified in the literature.
Detailed Experimental Protocols
Protocol 1: Calcium Flux Assay
This protocol is a general guideline for measuring intracellular calcium mobilization in response to FPR2 activation and its inhibition by this compound.
Materials:
-
Cells expressing FPR2 (e.g., U937, HL-60, or transfected HEK293 cells)
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127 (for Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
FPR2 agonist (e.g., WKYMVm)
-
This compound
-
Positive control: Ionomycin
-
Negative control: EGTA
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with an injector
Procedure:
-
Cell Preparation:
-
For adherent cells, seed them in the microplate the day before the experiment.
-
For suspension cells, harvest and wash them with HBSS.
-
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions. For Fluo-4 AM, this typically involves reconstituting the dye in DMSO and then diluting it in HBSS containing Pluronic F-127.
-
Add the dye-loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing (if required):
-
Gently wash the cells with HBSS to remove extracellular dye.
-
-
Compound Addition:
-
Add this compound (at various concentrations) or the vehicle control to the appropriate wells.
-
Incubate for the desired pre-incubation time (e.g., 15-30 minutes) at 37°C.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Inject the FPR2 agonist (at its EC80 concentration) and continue to record the fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
The change in fluorescence (F/F0 or ΔRFU) is proportional to the change in intracellular calcium concentration.
-
Plot the agonist dose-response curve in the presence and absence of different concentrations of this compound to determine the IC50.
-
Diagram of Calcium Flux Assay Workflow
Caption: Workflow for a typical calcium flux assay to test this compound activity.
Protocol 2: Chemotaxis Assay
This protocol provides a general framework for assessing the effect of this compound on the migration of cells towards an FPR2 agonist.
Materials:
-
Cells capable of chemotaxis and expressing FPR2 (e.g., neutrophils, monocytes)
-
Chemotaxis chamber (e.g., Boyden chamber or multi-well chemotaxis plates)
-
FPR2 agonist (e.g., fMLF)
-
This compound
-
Assay buffer (e.g., HBSS with 0.1% BSA)
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in assay buffer at the optimized concentration.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
-
Assay Setup:
-
Add the FPR2 agonist to the lower wells of the chemotaxis chamber.
-
Place the membrane (with appropriate pore size) over the lower wells.
-
Add the cell suspension (containing this compound or vehicle) to the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator for a predetermined optimal time (e.g., 1-3 hours).
-
-
Quantification of Migration:
-
After incubation, remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells per field of view using a microscope. Alternatively, use a plate reader-based method if available.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound for the inhibition of chemotaxis.
-
FPR2 Signaling Pathway
Understanding the signaling pathway downstream of FPR2 is essential for designing experiments and interpreting the effects of this compound.
Caption: Simplified FPR2 signaling pathway and the inhibitory action of this compound.
Activation of FPR2 by an agonist leads to the dissociation of the coupled Gi/o protein. This initiates several downstream signaling cascades, including the activation of Phospholipase C (PLC), which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event that can be measured in calcium flux assays. Other activated pathways include the PI3K/Akt and MAPK pathways, which are involved in regulating cellular processes such as chemotaxis and inflammation. This compound acts by blocking the initial step of receptor activation, thereby preventing these downstream events.
Quantitative Data
The following table summarizes the available quantitative data for this compound. Researchers should determine the optimal concentrations for their specific cell type and assay conditions.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Ki | 6.7 µM | FPR2 | [4] |
| Inhibition | Inhibits Ca2+ flux and chemotaxis | FPR2-transfected HL-60 cells | [4] |
| Effective Concentration | 100 µM for inhibition of Ca2+ mobilization and chemotaxis | Not specified |
Note on Off-Target Effects: As with any small molecule inhibitor, it is crucial to consider potential off-target effects. Currently, a comprehensive off-target profile for this compound is not publicly available. Researchers are encouraged to perform their own off-target screening, especially if unexpected results are observed. This can include testing this compound against other related GPCRs or using broader kinase inhibitor profiling panels. The lack of effect on the formyl peptide receptor (FPR) has been noted, suggesting some level of selectivity.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Unintended Effects of GPCR-Targeted Drugs on the Cancer Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Variability in Quin-C7 Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quin-C7. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure the reproducibility of your experimental results.
FAQs: Quick Answers to Common Questions
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening and how can I prevent it?
A1: This is a common issue due to the poor aqueous solubility of many quinoline (B57606) derivatives like this compound.[1][2] When the DMSO stock is diluted into an aqueous buffer, the concentration of the organic solvent decreases, causing the compound to precipitate. To prevent this, you can:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally at or below 0.1% (v/v), as higher concentrations can be cytotoxic.[1]
-
Pre-warm Media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.[3]
-
Slow Addition and Mixing: Add the DMSO stock solution drop-wise to the assay medium while gently swirling or vortexing to ensure rapid and even dispersion.[3]
-
Use a Co-solvent: In some cases, a mixture of solvents can improve solubility.
Q2: I am observing high variability in my results between experiments. What are the likely sources of this inconsistency?
A2: High variability can stem from several factors:
-
Compound Precipitation: Inconsistent amounts of dissolved this compound will lead to variable effective concentrations. Always visually inspect for precipitation before and during your experiment.
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number range, and seeded at a uniform density.
-
Inconsistent Protocol Execution: Minor deviations in incubation times, temperatures, or reagent concentrations can introduce significant variability.
Q3: How should I prepare and store my this compound stock solution?
A3: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved; gentle warming (e.g., 37°C water bath) and vortexing can help. Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize evaporation and degradation. For working solutions, it is recommended to prepare them fresh for each experiment.
Q4: What is the mechanism of action of this compound?
A4: this compound is an antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as the ALX receptor. By blocking this receptor, this compound can inhibit downstream signaling pathways associated with inflammation.
Troubleshooting Guides
Issue 1: Visible Precipitation of this compound in Cell Culture Media
| Potential Cause | Recommended Solutions |
| Final concentration exceeds solubility limit. | Lower the final working concentration of this compound. |
| Improper dilution method. | Pre-warm the media to 37°C. Add the this compound stock solution dropwise while gently swirling the media. |
| Stock solution is too concentrated. | Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the media. |
| Precipitation occurs over time during incubation. | This may be due to compound instability or interaction with media components. Consider performing media changes with freshly prepared this compound-containing media every 24-48 hours. |
Issue 2: High Well-to-Well Variability in Assay Readouts
| Potential Cause | Recommended Solutions |
| Uneven cell seeding. | Ensure a homogenous cell suspension before and during plating. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution. |
| Edge effects. | To minimize evaporation from outer wells, fill the peripheral wells of the plate with sterile water or PBS. |
| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, use a multi-channel pipette where appropriate to reduce variability in addition times. |
| Temperature gradients across the plate. | Ensure the plate is at a uniform temperature before adding reagents and during incubation. |
Quantitative Data Summary
The following tables provide representative data for quinoline derivatives in common cell-based assays. Note that specific values for this compound may vary depending on the cell line and experimental conditions.
Table 1: Representative IC50 Values of Quinoline Derivatives in Cancer Cell Lines
| Compound Series | Cell Line | Assay Type | IC50 (µM) |
| Quinoline-Indole Derivative | K562 | Anti-proliferative | 0.002 - 0.011 |
| Quinoline-4-Carboxylic Acid Derivative | MCF-7 | Cytotoxicity (MTT) | ~82.9% inhibition at 100 µM |
| Quinoline Derivative | HeLa | Cytotoxicity | 0.51 |
Table 2: Solubility of Quinoline in Various Solvents
| Solvent | Solubility |
| Cold Water | Slightly soluble |
| Hot Water | Readily soluble |
| Ethanol, Ether, Acetone, DMSO | Soluble |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay with this compound
This protocol is designed to assess the antagonist activity of this compound on the FPR2/ALX receptor by measuring changes in intracellular calcium.
Materials:
-
Cells expressing FPR2/ALX (e.g., U937 or HL-60)
-
This compound
-
FPR2/ALX agonist (e.g., WKYMVm)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Black, clear-bottom 96- or 384-well microplates
Methodology:
-
Cell Seeding: Plate cells in microplates and incubate overnight to allow for attachment (for adherent cells) or recovery.
-
Dye Loading: Incubate cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Pre-incubation: Add serial dilutions of this compound in assay buffer to the wells. Incubate for 15-30 minutes at 37°C to allow the antagonist to bind to the receptor.
-
Agonist Stimulation: Prepare the FPR2/ALX agonist solution at a concentration that elicits a robust calcium signal (typically the EC80). Add the agonist to the wells.
-
Data Acquisition: Measure the fluorescence intensity kinetically using a plate reader equipped for fluorescence measurement (e.g., FLIPR).
Protocol 2: Chemotaxis Assay with this compound
This protocol assesses the ability of this compound to inhibit cell migration towards an FPR2/ALX agonist.
Materials:
-
Cells expressing FPR2/ALX
-
This compound
-
FPR2/ALX agonist (chemoattractant)
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 5-8 µm pores)
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA)
Methodology:
-
Preparation: Resuspend cells in assay medium. Prepare serial dilutions of this compound in the cell suspension.
-
Chamber Setup: Add the chemoattractant to the lower wells of the chemotaxis chamber. Place the porous membrane over the lower wells.
-
Cell Addition: Add the cell suspension containing this compound to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow for cell migration (typically 1-4 hours).
-
Quantification: After incubation, remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the migrated cells using a microscope.
Visualizing Workflows and Pathways
References
Technical Support Center: Ensuring quin-C7 Purity and its Impact on Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the purity of quin-C7 and its impact on experimental outcomes. Accurate and reliable results hinge on the quality of your reagents, and this guide is designed to help you navigate potential challenges in your experiments involving this selective FPR2 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, nonpeptide small molecule that functions as a selective antagonist for the Formyl Peptide Receptor 2 (FPR2), also known as ALX/FPR2.[1] It competitively binds to FPR2, thereby inhibiting the downstream signaling pathways typically initiated by FPR2 agonists. This antagonistic activity makes this compound a valuable tool for studying the role of FPR2 in inflammation and other physiological and pathological processes.[2]
Q2: What is the relationship between this compound and quin-C1?
This compound is structurally very similar to quin-C1. The key difference is the substitution on the 2-phenyl group of the quinazolinone backbone. Quin-C1 possesses a methoxy (B1213986) group, which confers it agonistic properties at FPR2. In contrast, this compound has a hydroxyl group at the same position, which switches its activity to that of an antagonist.[2] This close structural relationship highlights the potential for quin-C1 to be a significant impurity in this compound preparations.
Q3: Why is the purity of my this compound sample so important?
The purity of your this compound sample is critical for obtaining accurate and reproducible data for several reasons:
-
Confounding Agonist Activity: The most significant potential impurity is the FPR2 agonist, quin-C1. Even small amounts of quin-C1 contamination can lead to partial or full activation of FPR2, counteracting the intended antagonistic effect of this compound and leading to misleading results.
-
Off-Target Effects: Other impurities, such as unreacted starting materials or byproducts from the synthesis, may have their own biological activities, potentially interacting with other cellular targets and producing off-target effects.
-
Inaccurate Potency Determination: The presence of impurities will lead to an overestimation of the concentration of the active antagonist, resulting in an inaccurate determination of its potency (e.g., IC50 values).
-
Irreproducible Results: Batch-to-batch variability in purity can be a major source of experimental irreproducibility, making it difficult to compare results across different experiments or laboratories.
Q4: What are the recommended storage and handling conditions for this compound?
To ensure the stability and activity of your this compound, proper storage and handling are essential.
-
Solid Form: Store the lyophilized powder at -20°C for long-term storage.[1]
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months.[3]
-
Working Solutions: Prepare fresh working solutions from the stock solution just before use. Avoid storing diluted solutions for extended periods.[1]
-
Light Sensitivity: Protect this compound solutions from light to prevent potential degradation.[1]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
Problem 1: this compound fails to inhibit agonist-induced cellular response (e.g., calcium mobilization).
| Possible Cause | Troubleshooting Step |
| Impure this compound (Contamination with agonist quin-C1) | 1. Verify Purity: Assess the purity of your this compound batch using HPLC (see Experimental Protocol below). 2. Source a New Batch: If purity is below 98%, obtain a new, high-purity batch of this compound from a reputable supplier. |
| Incorrect Concentration | 1. Verify Stock Concentration: Double-check the calculations for your stock and working solutions. 2. Perform a Dose-Response Curve: Test a range of this compound concentrations to ensure you are using an effective dose. |
| Degraded this compound | 1. Check Storage Conditions: Ensure the compound has been stored correctly, avoiding multiple freeze-thaw cycles and light exposure. 2. Prepare Fresh Solutions: Always use freshly prepared working solutions. |
| Cellular Health/Assay Conditions | 1. Check Cell Viability: Ensure your cells are healthy and responsive. 2. Validate Agonist Response: Confirm that your positive control agonist (e.g., WKYMVm) is eliciting a robust response. |
Problem 2: High background signal or unexpected cellular activation with this compound alone.
| Possible Cause | Troubleshooting Step |
| Contamination with quin-C1 | This is the most likely cause. The presence of the agonist quin-C1 will activate FPR2, leading to a baseline signal. Solution: Verify the purity of your this compound by HPLC. |
| Other Bioactive Impurities | Synthesis byproducts could have off-target effects. Solution: Use a highly purified batch of this compound (>98%). |
| Solvent Effects | The solvent (e.g., DMSO) may have effects on the cells at high concentrations. Solution: Ensure the final solvent concentration in your assay is low and consistent across all conditions, including a vehicle control. |
Problem 3: Inconsistent or irreproducible results between experiments.
| Possible Cause | Troubleshooting Step |
| Batch-to-Batch Variability in Purity | Different batches of this compound may have varying levels of purity. Solution: Whenever possible, use the same batch of this compound for a series of related experiments. Always verify the purity of a new batch. |
| Improper Handling and Storage | Degradation of the compound over time can lead to inconsistent results. Solution: Adhere strictly to the recommended storage and handling protocols. |
| Assay Variability | Minor variations in experimental conditions can lead to different outcomes. Solution: Standardize all assay parameters, including cell density, incubation times, and reagent concentrations. |
Data Presentation: Purity and its Consequences
The following tables summarize key quantitative data related to this compound purity and its experimental implications.
Table 1: Recommended Purity Levels for this compound
| Application | Recommended Minimum Purity | Rationale |
| In Vitro Cell-Based Assays | > 98% | To minimize confounding effects from agonist impurities like quin-C1. |
| In Vivo Studies | > 99% | To reduce the risk of off-target effects and ensure accurate dosing. |
| High-Throughput Screening | > 95% | A lower purity may be acceptable for initial screens, but hits should be confirmed with higher purity compounds. |
Table 2: Potential Impact of quin-C1 Impurity on Experimental Readouts
| Assay Type | Expected Result with Pure this compound | Potential Result with quin-C1 Contamination |
| Agonist-Induced Calcium Mobilization | Inhibition of signal | Reduced inhibition or no inhibition; potential for a small signal with this compound alone. |
| Chemotaxis Assay | Inhibition of cell migration towards an agonist | Reduced inhibition of migration; potential for baseline migration. |
| Cytokine Release Assay | No effect on baseline cytokine release | Potential for induction of pro-inflammatory cytokine release. |
| Receptor Binding Assay | Competitive displacement of a labeled agonist | Underestimation of binding affinity (higher Ki). |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific HPLC system and column used.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound sample
-
-
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as: (Area of this compound peak / Total area of all peaks) x 100%.
-
The agonist quin-C1, being slightly more polar due to the methoxy group, is expected to have a slightly shorter retention time than this compound.
-
Protocol 2: WKYMVm-Induced Calcium Mobilization Assay
This protocol describes a common functional assay to evaluate the antagonist activity of this compound.
-
Materials:
-
FPR2-expressing cells (e.g., HL-60 cells differentiated to be neutrophil-like, or a transfected cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
WKYMVm (FPR2 agonist)
-
This compound
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Fluorescence plate reader with an injection system
-
-
Procedure:
-
Cell Preparation: Plate FPR2-expressing cells in a 96-well black, clear-bottom plate and allow them to adhere if necessary.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at 37°C.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the FPR2 agonist WKYMVm (at a concentration that gives a submaximal response, e.g., EC80) into the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Normalize the data to the vehicle control (100% response).
-
Plot the normalized response against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: FPR2 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Confirming Quin-C7 Antagonism of FPR2/ALX
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm the antagonistic activity of Quin-C7 on the Formyl Peptide Receptor 2 (FPR2/ALX).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interact with FPR2/ALX?
A1: this compound is an orally active and selective antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX), a G protein-coupled receptor (GPCR) involved in inflammatory responses.[1] this compound was developed from the FPR2/ALX agonist Quin-C1 through a structural modification where a hydroxyl group replaced a methoxy (B1213986) group, leading to a reversal of its biological activity from agonism to antagonism.[2] This change in functionality is attributed to a different binding mode within the receptor, notably the absence of a critical interaction with the Arg295 residue that is common for many FPR2/ALX agonists.[1]
Q2: What are the primary assays to confirm this compound is an antagonist of FPR2/ALX?
A2: The primary assays to confirm the antagonistic properties of this compound on FPR2/ALX include:
-
Calcium Mobilization Assays: To demonstrate that this compound does not elicit a calcium flux on its own and can inhibit the calcium flux induced by an FPR2/ALX agonist.[1]
-
Chemotaxis Assays: To show that this compound can block the migration of cells towards an FPR2/ALX agonist.[1]
-
Competitive Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to the FPR2/ALX receptor by measuring its ability to displace a radiolabeled ligand.
Q3: What is the known binding affinity of this compound for FPR2/ALX?
A3: this compound has a reported inhibitory constant (Ki) value of 6.7 μM at the FPR2/ALX receptor.[1]
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's interaction with FPR2/ALX. Researchers should note that IC50 values can vary depending on the specific experimental conditions, such as cell type, agonist concentration, and assay format.
| Parameter | Value | Assay | Reference |
| Ki | 6.7 µM | Competitive Radioligand Binding Assay | [1] |
| pEC50 | 5.2 | Functional Antagonism Assay | [3] |
Experimental Protocols & Troubleshooting Guides
Below are detailed methodologies for key experiments to confirm this compound's antagonism of FPR2/ALX, along with troubleshooting guides to address common issues.
Calcium Mobilization Assay
This assay is fundamental for demonstrating that this compound is a functional antagonist of FPR2/ALX. It measures the ability of this compound to block the increase in intracellular calcium concentration induced by a known FPR2/ALX agonist.
Experimental Workflow
Detailed Methodology
Materials:
-
FPR2/ALX-expressing cells (e.g., HEK293 or CHO cells stably expressing human FPR2/ALX)
-
This compound
-
FPR2/ALX agonist (e.g., WKYMVm)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed FPR2/ALX-expressing cells into a 96-well black, clear-bottom plate and culture overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in the dark at 37°C for 45-60 minutes.
-
Compound Pre-incubation: After dye loading, wash the cells with assay buffer. Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading for a few seconds, then inject a pre-determined concentration of an FPR2/ALX agonist (e.g., WKYMVm at its EC80 concentration) into the wells.
-
Data Acquisition: Immediately after agonist injection, measure the fluorescence intensity kinetically for 1-2 minutes.
-
Data Analysis: The change in fluorescence upon agonist addition is indicative of intracellular calcium mobilization. Calculate the percentage of inhibition of the agonist-induced response by this compound at each concentration and determine the IC50 value.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence | - Autofluorescence of this compound.- Cell death or leaky cells. | - Run a control with this compound alone to check for autofluorescence.- Ensure cell viability is high and handle cells gently during washing steps. |
| No response to agonist | - Low receptor expression.- Inactive agonist.- Incorrect agonist concentration. | - Confirm FPR2/ALX expression via Western blot or flow cytometry.- Use a fresh, validated batch of agonist.- Perform a dose-response curve for the agonist to determine the optimal concentration (EC80). |
| Variable results between wells | - Uneven cell seeding.- Inconsistent dye loading.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Ensure complete removal of media before adding the dye solution.- Use calibrated pipettes and be consistent with incubation times. |
| This compound shows agonist activity | - Incorrect compound.- Contamination. | - Verify the identity and purity of the this compound stock.- Prepare fresh solutions to rule out contamination. |
Chemotaxis Assay
This assay assesses the ability of this compound to block the directed migration of cells towards a chemoattractant (FPR2/ALX agonist).
Experimental Workflow
Detailed Methodology
Materials:
-
Cells expressing FPR2/ALX (e.g., neutrophils, monocytes, or transfected cell lines)
-
This compound
-
FPR2/ALX agonist (chemoattractant, e.g., WKYMVm)
-
Transwell inserts (with appropriate pore size for the cell type)
-
Serum-free cell culture medium
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Chamber Preparation: Add serum-free medium containing the FPR2/ALX agonist to the lower wells of the Transwell plate.
-
Cell Preparation: Resuspend FPR2/ALX-expressing cells in serum-free medium.
-
Compound Treatment: Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 15-30 minutes.
-
Cell Seeding: Add the treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type to migrate (typically 2-24 hours).
-
Cell Staining and Quantification:
-
Carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with a suitable dye (e.g., Crystal Violet).
-
Wash the inserts and allow them to dry.
-
Count the number of migrated cells in several fields of view using a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of cell migration by this compound at each concentration and determine the IC50 value.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low cell migration | - Chemoattractant concentration is too low.- Incubation time is too short.- Pore size of the insert is too small. | - Perform a dose-response for the chemoattractant to find the optimal concentration.- Optimize the incubation time for your specific cell type.- Ensure the pore size is appropriate for the cells being used. |
| High background migration (in the absence of chemoattractant) | - Cells are not quiescent.- Presence of serum in the upper chamber. | - Serum-starve the cells for a few hours before the assay.- Ensure both upper and lower chambers contain serum-free media. |
| Uneven cell migration across the membrane | - Air bubbles trapped under the insert.- Inconsistent cell seeding. | - Ensure no air bubbles are present when placing the insert into the well.- Gently mix the cell suspension before adding to the insert. |
Competitive Radioligand Binding Assay
This assay directly measures the ability of this compound to bind to the FPR2/ALX receptor by competing with a known radiolabeled ligand.
Experimental Workflow
Detailed Methodology
Materials:
-
Cell membranes prepared from cells overexpressing FPR2/ALX
-
This compound
-
A suitable radiolabeled FPR2/ALX ligand (e.g., [3H]-LXA4 or a radiolabeled peptide agonist)
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at its Kd concentration), and a range of concentrations of this compound.
-
Incubation: Incubate the reaction mixtures at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50 of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High non-specific binding | - Radioligand is "sticky" or hydrophobic.- Insufficient washing.- Filters not pre-treated. | - Include a low concentration of a detergent (e.g., 0.1% BSA) in the binding buffer.- Optimize the number and volume of washes.- Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI). |
| Low specific binding | - Low receptor density in membranes.- Degraded radioligand.- Incubation time is too short. | - Use a cell line with higher FPR2/ALX expression or prepare more concentrated membrane preps.- Use a fresh batch of radioligand.- Determine the time to reach binding equilibrium in a separate kinetic experiment. |
| Poor reproducibility | - Inaccurate pipetting of radioligand or competitor.- Inconsistent filtration and washing times. | - Use calibrated pipettes and prepare serial dilutions carefully.- Standardize the filtration and washing procedure for all samples. |
FPR2/ALX Signaling Pathways
Understanding the signaling pathways downstream of FPR2/ALX is crucial for designing and interpreting experiments. FPR2/ALX activation can lead to both pro-inflammatory and pro-resolving signals, often in a ligand- and cell-type-specific manner.[4]
G-Protein Dependent Signaling
Upon agonist binding, FPR2/ALX couples to inhibitory G-proteins (Gαi/o).[5] This leads to the dissociation of the G-protein into Gαi/o and Gβγ subunits, initiating several downstream cascades:
-
Gαi/o: Inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
Gβγ: Activates Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). The Gβγ subunit can also activate the PI3K/Akt pathway.[5]
-
MAPK Pathway: Downstream of these events, the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, can be activated.[5]
β-Arrestin Dependent Signaling
FPR2/ALX can also signal through a G-protein-independent pathway involving β-arrestins.[4] Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[2] This can lead to:
-
Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G-protein coupling and promotes the internalization of the receptor from the cell surface.[4]
-
Scaffolding for Signaling Complexes: β-arrestins can act as scaffolds to bring together other signaling molecules, potentially leading to the activation of different pathways than those activated by G-proteins.
The dual signaling capacity of FPR2/ALX contributes to its complex and context-dependent biological functions.
References
- 1. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FPR2 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
best practices for working with quin-C7
Welcome to the technical support center for Quin-C7, a nonpeptide antagonist of the N-formyl peptide receptor 2 (FPR2/FPRL1). This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshoot common issues, and answer frequently asked questions related to the experimental use of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
| Issue | Question | Possible Cause & Solution |
| Low or No Activity | Why am I not observing any inhibitory effect of this compound on agonist-induced responses? | Compound Integrity: Ensure the compound has been stored correctly at -20°C or -80°C for long-term storage to maintain its biological activity. Avoid multiple freeze-thaw cycles.[1][2] Solubility: this compound is soluble up to 100 mM in DMSO.[1] Ensure it is fully dissolved before diluting into your aqueous experimental buffer. Precipitation upon dilution can lead to a lower effective concentration. Consider the final DMSO concentration in your assay, as high concentrations can affect cell viability and function. Concentration: The effective concentration of this compound can vary depending on the cell type and the agonist concentration used. A concentration of 100 µM has been shown to inhibit WKYMVm-induced calcium mobilization and chemotaxis.[1] A titration experiment is recommended to determine the optimal inhibitory concentration for your specific experimental setup. |
| Inconsistent Results | Why are my results with this compound variable between experiments? | Compound Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment.[1] The stability of this compound in aqueous solutions over long periods may be limited.[3] Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Cell passage number can also affect receptor expression and signaling. Assay Conditions: Maintain consistent assay conditions, including cell density, agonist concentration, incubation times, and temperature. |
| Precipitation in Media | I am observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do? | Solvent Concentration: The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cytotoxicity. Media Components: Components in serum-containing media can sometimes interact with small molecules. If possible, test the solubility of this compound in your specific basal medium with and without serum. |
| Potential Off-Target Effects | How can I be sure that the observed effects are specific to FPR2 inhibition by this compound? | Control Experiments: Include appropriate controls in your experiments. Use a negative control (vehicle-treated cells) and a positive control (agonist-treated cells). To confirm FPR2 specificity, consider using cells that do not express FPR2 or using an alternative FPR2 antagonist. Specificity of Quinazolinones: While this compound is characterized as an FPR2 antagonist, the quinazolinone scaffold can be associated with a range of biological activities.[4] It is good practice to be aware of potential off-target effects, though specific off-target interactions for this compound are not extensively documented in the provided search results. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about working with this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is a nonpeptide antagonist of the N-formyl peptide receptor 2 (FPR2), also known as FPRL1. It functions by binding to FPR2 and inhibiting the downstream signaling pathways typically activated by FPR2 agonists, such as WKYMVm. This inhibition prevents cellular responses like calcium mobilization and chemotaxis.[1][5]
Q2: How should I prepare and store this compound?
A2: this compound is soluble in DMSO up to 100 mM.[1] For long-term storage, it is recommended to store the solid compound and stock solutions in DMSO at -20°C or -80°C.[1][2] Aliquoting the stock solution is advised to avoid multiple freeze-thaw cycles.[1]
Q3: What is the recommended working concentration for this compound?
A3: A concentration of 100 µM has been shown to be effective in inhibiting WKYMVm-induced calcium mobilization and chemotaxis.[1] However, the optimal concentration can depend on the specific cell type, agonist concentration, and assay conditions. It is recommended to perform a dose-response experiment to determine the IC50 for your system. The reported Ki value for this compound at FPR2 is 6.7 μM.[5]
Q4: Can this compound be used in in-vivo studies?
A4: Yes, this compound is orally active and has been used in a mouse model of DSS-induced colitis, where it demonstrated anti-inflammatory activity.[2]
Q5: What is the difference between Quin-C1 and this compound?
A5: Quin-C1 and this compound are structurally very similar. A minor structural modification, the removal of a methyl group, converts the FPR2 agonist Quin-C1 into the antagonist this compound.[5]
Experimental Protocols
Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium flux in response to an FPR2 agonist and its inhibition by this compound.
Materials:
-
Cells expressing FPR2 (e.g., neutrophils, monocytes, or a transfected cell line)
-
This compound
-
FPR2 agonist (e.g., WKYMVm)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
DMSO
-
96-well black, clear-bottom plates
Procedure:
-
Cell Preparation:
-
Plate cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight if applicable.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate at 37°C for 30-60 minutes in the dark.[8]
-
Wash the cells twice with HBSS to remove excess dye.
-
-
This compound Incubation:
-
Prepare various concentrations of this compound in HBSS. Remember to keep the final DMSO concentration consistent and low across all wells.
-
Add the this compound solutions to the respective wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation and Measurement:
-
Prepare the FPR2 agonist (e.g., WKYMVm) at a concentration that elicits a submaximal response (EC50 to EC80). The half-maximal effective concentration of WKYMVm for calcium mobilization through FPR2 is approximately 75 pM.[9]
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject the agonist into the wells and immediately begin recording the fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-4) over time (typically 1-3 minutes).[8]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the agonist-only control.
-
Plot the normalized response against the this compound concentration to determine the IC50 value.
-
Chemotaxis Assay (Boyden Chamber)
This protocol describes how to assess the inhibitory effect of this compound on the migration of cells towards an FPR2 agonist.
Materials:
-
Cells capable of chemotaxis (e.g., neutrophils, monocytes)
-
This compound
-
FPR2 agonist/chemoattractant (e.g., WKYMVm)
-
Boyden chamber apparatus with appropriate pore size membranes (e.g., 3-8 µm for leukocytes)[10]
-
Serum-free culture medium
-
Cell stain (e.g., Diff-Quik, Hoechst)
-
Microscope
Procedure:
-
Preparation of Chemoattractant:
-
Prepare the FPR2 agonist (e.g., WKYMVm) in serum-free medium at a concentration known to induce chemotaxis.
-
Add the chemoattractant solution to the lower wells of the Boyden chamber.
-
-
Cell Preparation and Treatment:
-
Resuspend the cells in serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes at room temperature.[11]
-
-
Assay Assembly and Incubation:
-
Place the microporous membrane over the lower wells.
-
Add the cell suspension containing this compound or vehicle to the upper chamber.
-
Incubate the chamber at 37°C in a humidified incubator for a period sufficient for cell migration (typically 1-3 hours).
-
-
Analysis of Migration:
-
After incubation, remove the upper chamber.
-
Scrape off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Normalize the data to the number of cells that migrated towards the agonist alone.
-
Plot the normalized migration against the this compound concentration to determine the inhibitory effect.
-
In Vivo DSS-Induced Colitis Model
This protocol provides a general framework for evaluating the therapeutic effect of this compound in a mouse model of colitis.
Materials:
-
Mice (e.g., C57BL/6)
-
Dextran sulfate (B86663) sodium (DSS)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Animal scales
-
Tools for tissue collection and analysis
Procedure:
-
Induction of Colitis:
-
This compound Treatment:
-
This compound is orally active.[2] Prepare a suspension of this compound in a suitable vehicle.
-
Administer this compound or vehicle to the mice via oral gavage daily, starting at a designated time point relative to DSS administration (e.g., concurrently or after disease establishment).
-
-
Monitoring and Assessment:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).[14]
-
At the end of the experiment, euthanize the mice and collect the colons.
-
Measure colon length (shortening is a sign of inflammation).
-
Process the colon tissue for histological analysis to assess inflammation, ulceration, and tissue damage.
-
Myeloperoxidase (MPO) activity assays can be performed on colon tissue homogenates to quantify neutrophil infiltration.
-
-
Data Analysis:
-
Compare the DAI scores, colon length, histological scores, and MPO activity between the this compound-treated group and the vehicle-treated control group to evaluate the therapeutic efficacy of this compound.
-
Signaling Pathways and Experimental Workflows
FPR2 Signaling Pathway Inhibited by this compound
Activation of the G-protein coupled receptor FPR2 by an agonist initiates a signaling cascade. This involves the dissociation of the G-protein subunits, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, increasing intracellular calcium levels. DAG, along with calcium, activates Protein Kinase C (PKC). These events can lead to the activation of downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade, including the Extracellular signal-regulated kinase (ERK). This signaling ultimately results in cellular responses like chemotaxis and inflammation. This compound, as an antagonist, binds to FPR2 and blocks the initiation of this cascade.
Caption: FPR2 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
The evaluation of this compound's inhibitory activity typically follows a structured workflow. The process begins with the preparation of the necessary reagents, including the cells, this compound, and the FPR2 agonist. The core of the workflow consists of performing the primary cellular assays, such as a calcium mobilization assay or a chemotaxis assay, where the effect of this compound on the agonist-induced response is measured. The data from these assays are then analyzed to quantify the inhibitory potency of this compound, often by determining an IC50 value. For in vivo validation, a relevant animal model, such as DSS-induced colitis, can be employed to assess the therapeutic potential of this compound.
Caption: A typical experimental workflow for characterizing this compound.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. bu.edu [bu.edu]
- 8. content.abcam.com [content.abcam.com]
- 9. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 11. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dextran Sodium Sulfate (DSS) Induces Colitis in Mice by Forming Nano-Lipocomplexes with Medium-Chain-Length Fatty Acids in the Colon | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in quin-C7 Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of in vivo studies using quin-C7, a selective antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule, quinazolinone-based antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as Lipoxin A4 Receptor (ALX).[1][2] Its antagonistic properties are attributed to a hydroxyl substitution on the 2-phenyl group of its quinazolinone backbone, which prevents the receptor activation that would be induced by agonists.[2][3] In functional assays, this compound has been shown to inhibit key inflammatory responses such as calcium mobilization and chemotaxis.[2][4]
Q2: What is the recommended formulation and administration route for this compound in mice?
This compound is orally active.[1] For oral gavage administration in mice, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to prepare this working solution fresh daily to ensure stability and solubility.[1] For studies requiring dosing over a longer period (e.g., more than two weeks), a formulation in corn oil may be considered.[1]
Q3: What is a typical effective dose of this compound in a mouse model of colitis?
In a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice, the effective dose (ED50) of this compound has been reported to be 2.2110 mg/kg.[2] However, it is highly recommended to perform a dose-finding or Maximum Tolerated Dose (MTD) study in your specific mouse strain, as metabolic rates and drug sensitivity can vary.
Q4: Why am I seeing high variability in my DSS-induced colitis model?
The DSS-induced colitis model, while widely used, can exhibit variability due to several factors:
-
DSS Properties: The molecular weight of the DSS used is critical; a molecular weight of 36-50 kDa is generally recommended for inducing severe colitis.[3]
-
Mouse Strain and Sex: Different mouse strains have varying susceptibility to DSS. Additionally, sex can be a significant factor, with some studies showing that female mice may have different sensitivity to colitis induction and therapeutic interventions due to hormonal influences.[2]
-
Environmental Factors: While the model is considered robust, variations in animal facility conditions could potentially influence the gut microbiome and, consequently, the inflammatory response.
Troubleshooting Guides
Problem 1: Poor Solubility or Precipitation of this compound Solution
Symptoms:
-
Visible precipitate in the stock or working solution.
-
Cloudy or non-homogenous appearance of the dosing solution.
-
Inconsistent results that may be attributed to inaccurate dosing.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Solvent Ratio | Strictly adhere to the recommended solvent ratios. For the standard vehicle, ensure the sequential addition of co-solvents: first, prepare a clear stock in DMSO, then add PEG300, followed by Tween-80, and finally saline.[1] |
| Low Temperature | If precipitation occurs after refrigeration or upon addition of cold saline, gently warm the solution and use sonication to aid dissolution.[1] Always bring the solution to room temperature before administration. |
| High Concentration | The documented solubility is ≥ 5 mg/mL in the standard vehicle.[1] If you require higher concentrations, a different vehicle may need to be developed and validated. |
| Solution Instability | Always prepare the final working solution fresh on the day of use.[1] Stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. |
Problem 2: Lack of Efficacy or Inconsistent Results
Symptoms:
-
No significant difference in disease activity scores (e.g., weight loss, stool consistency) between the vehicle control and this compound treated groups.
-
High variability within the this compound treated group.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dose | The reported ED50 of 2.2110 mg/kg is a starting point.[2] Genetic differences between mouse strains can alter drug metabolism.[5] Conduct a dose-response study to determine the optimal dose for your specific strain. |
| Incorrect Administration | Ensure proper oral gavage technique to deliver the full dose to the stomach. Improper technique can lead to dosing errors or aspiration. |
| Compound Degradation | A color change in the solution can indicate degradation.[6] Protect the compound from light and prepare fresh solutions. Confirm the purity of your this compound batch. |
| Receptor Desensitization | FPR2/ALX is known to undergo internalization and desensitization upon ligand binding.[7] While this compound is an antagonist, the complex signaling nature of this receptor could play a role. Consider evaluating target engagement at different time points post-dosing. |
| Model-Specific Issues | The DSS colitis model primarily involves the innate immune system.[8] Ensure the timing of this compound administration (prophylactic vs. therapeutic) is appropriate for your research question. |
Experimental Protocols
Protocol: Induction of DSS Colitis and Treatment with this compound
This protocol provides a general framework. Specific concentrations and durations may need to be optimized.
-
Animal Model: Use 8-10 week old C57BL/6 mice. Allow at least one week of acclimatization.
-
DSS Induction:
-
Prepare a 2.5% (w/v) solution of DSS (MW: 36,000-50,000 Da) in sterile drinking water.
-
Provide the DSS solution as the sole source of drinking water for 7 consecutive days.
-
Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
-
This compound Preparation and Administration:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
On each day of dosing, prepare the working solution. For a final concentration of 5 mg/mL, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix. Then add 50 µL of Tween-80, mix, and finally add 450 µL of saline.[1]
-
Administer this compound or vehicle control via oral gavage at a volume of 10 mL/kg once daily, starting from day 0 of DSS administration.
-
-
Endpoint Analysis:
-
At day 8, euthanize the mice.
-
Collect colon tissue for length measurement and histological analysis (e.g., H&E staining).
-
Spleen weight can also be measured as an indicator of systemic inflammation.
-
Tissue samples can be processed for cytokine analysis (e.g., qPCR, ELISA) or flow cytometry.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. redoxis.se [redoxis.se]
Validation & Comparative
Validating the Antagonistic Effect of quin-C7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quin-C7, a nonpeptidic antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX), with other alternative antagonists. Supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows are presented to facilitate a comprehensive understanding of this compound's pharmacological profile.
Comparative Antagonistic Activity of FPR2 Antagonists
This compound demonstrates a notable antagonistic potency against FPR2. The following table summarizes the inhibitory activities of this compound and other selected FPR2 antagonists, providing a quantitative comparison of their potencies.
| Antagonist | Type | Potency (Ki / IC50) | Reference |
| This compound | Small Molecule | Ki: 6.7 μM | [1] |
| Pyrrolidine bis-diketopiperazine | Small Molecule | IC50: 81 nM | [1][2] |
| BB-V-115 | Small Molecule | IC50: 940 nM | [2] |
Experimental Validation of this compound's Antagonistic Effect
The antagonistic properties of this compound have been validated through a series of in vitro and in vivo experiments. These assays demonstrate its ability to inhibit the cellular responses induced by FPR2 agonists.
In Vitro Assays
a) Inhibition of Agonist-Induced Calcium Mobilization:
This compound effectively blocks the transient increase in intracellular calcium concentration triggered by FPR2 agonists.[1] This is a hallmark of G-protein coupled receptor (GPCR) activation, and its inhibition signifies the antagonistic nature of this compound.
b) Inhibition of Chemotaxis:
The migration of immune cells towards a chemoattractant is a critical step in the inflammatory response mediated by FPR2. This compound has been shown to inhibit the chemotaxis of FPR2-expressing cells towards specific agonists.[1]
In Vivo Assay
a) Reduction of Arachidonic Acid-Induced Ear Edema in Mice:
In a well-established in vivo model of inflammation, this compound has been demonstrated to reduce ear edema induced by the topical application of arachidonic acid.[1] This anti-inflammatory effect in a living organism further substantiates its antagonistic activity at the FPR2 receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
Calcium Mobilization Assay
Objective: To determine the ability of this compound to inhibit FPR2 agonist-induced intracellular calcium mobilization.
Materials:
-
FPR2-expressing cells (e.g., transfected HEK293 or HL-60 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
FPR2 agonist (e.g., WKYMVm)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR)
Procedure:
-
Cell Preparation: Seed FPR2-expressing cells into 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and incubate with a solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) at 37°C in the dark for 1 hour.
-
Compound Preparation: Prepare serial dilutions of this compound and the FPR2 agonist in assay buffer.
-
Assay: a. Wash the dye-loaded cells with assay buffer. b. Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes). c. Place the plate in the fluorescence plate reader and initiate reading. d. After establishing a baseline fluorescence, automatically inject the FPR2 agonist into the wells. e. Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. Calculate IC50 values by plotting the percentage of inhibition against the concentration of this compound.
Chemotaxis Assay
Objective: To assess the inhibitory effect of this compound on the migration of FPR2-expressing cells towards a chemoattractant.
Materials:
-
FPR2-expressing cells (e.g., neutrophils or transfected cell lines)
-
Chemotaxis chamber (e.g., Boyden chamber or multi-well transmigration plates with microporous membrane)
-
FPR2 agonist/chemoattractant (e.g., WKYMVm)
-
This compound
-
Cell culture medium
-
Microscope for cell counting
Procedure:
-
Cell Preparation: Resuspend FPR2-expressing cells in culture medium.
-
Compound Incubation: Incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Chamber Setup: a. Add the FPR2 agonist to the lower wells of the chemotaxis chamber. b. Place the microporous membrane over the lower wells. c. Add the pre-incubated cell suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a sufficient time to allow cell migration (e.g., 1-3 hours).
-
Cell Counting: a. Remove the non-migrated cells from the upper surface of the membrane. b. Fix and stain the migrated cells on the lower surface of the membrane. c. Count the number of migrated cells in several fields of view using a microscope.
-
Data Analysis: Quantify the inhibition of chemotaxis by comparing the number of migrated cells in the presence of this compound to the control.
Arachidonic Acid-Induced Mouse Ear Edema Assay
Objective: To evaluate the in vivo anti-inflammatory effect of this compound.
Materials:
-
Mice (e.g., BALB/c)
-
Arachidonic acid (AA) solution in a suitable solvent (e.g., acetone)
-
This compound formulated for topical or systemic administration
-
Micrometer for measuring ear thickness
Procedure:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week.
-
Baseline Measurement: Measure the initial thickness of both ears of each mouse using a micrometer.
-
Compound Administration: Administer this compound or its vehicle to the mice either topically on the ear or systemically (e.g., oral gavage or intraperitoneal injection) at a predetermined time before the inflammatory challenge.
-
Induction of Edema: Apply a solution of arachidonic acid to the inner and outer surfaces of one ear of each mouse. Apply the vehicle alone to the contralateral ear as a control.
-
Edema Measurement: Measure the thickness of both ears at various time points after the application of arachidonic acid (e.g., 1, 2, 4, and 24 hours).
-
Data Analysis: The degree of edema is calculated as the difference in ear thickness before and after the arachidonic acid challenge. The anti-inflammatory effect of this compound is determined by comparing the edema in the this compound-treated group to the vehicle-treated group.
Visualizing the Mechanism and Workflow
To further clarify the biological context and experimental processes, the following diagrams are provided.
Caption: FPR2 signaling pathway and the antagonistic action of this compound.
Caption: A typical experimental workflow for validating the antagonistic effect of this compound.
References
- 1. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Agonists and Antagonists of Formylpeptide Receptors: Duplex Flow Cytometry and Mixture-Based Positional Scanning Libraries - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FPR2 Antagonists: Quin-C7 vs. WRW4
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two prominent Formyl Peptide Receptor 2 (FPR2) antagonists, the small molecule quin-C7 and the peptide-based WRW4. This document synthesizes experimental data to evaluate their performance and provides detailed methodologies for key assays.
FPR2, a G protein-coupled receptor, plays a critical role in mediating inflammatory responses. Its activation by various ligands can trigger a cascade of intracellular signaling events, making it a key target for therapeutic intervention in inflammatory diseases. Both this compound and WRW4 have been developed as antagonists to block these signaling pathways, but they differ in their chemical nature, potency, and reported efficacy.
Performance Comparison at a Glance
The following table summarizes the key quantitative data for this compound and WRW4 based on available experimental evidence. It is important to note that while some studies directly compare the efficacy of these two antagonists, other key parameters like IC50 and Ki values are derived from separate studies and may not be directly comparable due to differing experimental conditions.
| Parameter | This compound | WRW4 | Reference |
| Type | Small Molecule | Hexapeptide | N/A |
| Binding Affinity (Ki) | 6.7 µM | Not Reported | [1] |
| IC50 (Inhibition of WKYMVm binding) | Not Reported | 0.23 µM | [2] |
| Inhibition of Agonist-Induced Calcium Mobilization | Efficacy of 65.9% | Efficacy of 59.6% | [3] |
| Inhibition of Chemotaxis | Demonstrated | Demonstrated | [3] |
| Inhibition of ERK Phosphorylation | Demonstrated | Demonstrated | [3] |
| Oral Activity | Orally Active | Not Orally Active | [4] |
Delving into the Data: A Head-to-Head Look
A key study directly compared the ability of this compound and WRW4 to inhibit calcium mobilization induced by an FPR2 agonist. The results indicated a similar efficacy, with this compound showing a 65.9% suppression of calcium release compared to 59.6% for WRW4[3]. This suggests that both compounds are capable of effectively blocking this critical downstream signaling event.
However, when considering potency, data from separate studies indicate a significant difference. WRW4 exhibits a much lower IC50 value of 0.23 µM for inhibiting the binding of the potent FPR2 agonist WKYMVm[2]. In contrast, this compound has a reported Ki value of 6.7 µM[1]. While Ki and IC50 are not directly interchangeable, this disparity suggests that WRW4 may have a higher affinity for the receptor.
A notable advantage of this compound is its characterization as an orally active compound, which has been demonstrated in a mouse model of colitis[4]. This property is a significant asset for in vivo studies and potential therapeutic development. WRW4, being a peptide, is not expected to be orally bioavailable.
Both antagonists have been shown to inhibit other key downstream effects of FPR2 activation, including chemotaxis and the phosphorylation of extracellular signal-regulated kinase (ERK), a crucial component of the MAPK signaling pathway[3].
Visualizing the Mechanism of Action
To understand how these antagonists interfere with cellular processes, it is essential to visualize the FPR2 signaling pathway and the experimental workflows used to assess their efficacy.
FPR2 Signaling Pathway
Activation of FPR2 by an agonist initiates a signaling cascade that leads to various cellular responses, including inflammation. Antagonists like this compound and WRW4 block this pathway at the receptor level.
Caption: FPR2 signaling pathway and point of antagonist intervention.
Experimental Workflow: Evaluating Antagonist Efficacy
A common workflow to assess the effectiveness of FPR2 antagonists involves stimulating cells expressing the receptor with an agonist in the presence and absence of the antagonist and then measuring a downstream response.
Caption: General experimental workflow for antagonist evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize this compound and WRW4.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the agonist-induced increase in intracellular calcium concentration.
Cell Line: Rat basophilic leukemia (RBL-2H3) cells stably transfected with human FPR2.
Protocol:
-
Culture FPR2-RBL-2H3 cells to an appropriate density.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound, WRW4, or vehicle control for a specified period (e.g., 10-30 minutes) at 37°C.
-
Stimulate the cells with a pre-determined concentration of an FPR2 agonist (e.g., WKYMVm).
-
Immediately measure the changes in fluorescence intensity over time using a fluorometer or a fluorescence microscope.
-
The inhibition of the calcium response by the antagonist is calculated relative to the response in the absence of the antagonist.
Chemotaxis Assay
This assay assesses the antagonist's capacity to inhibit the directed migration of cells towards a chemoattractant (FPR2 agonist).
Cell Line: FPR2-RBL-2H3 cells or primary immune cells (e.g., neutrophils).
Protocol:
-
Prepare a suspension of FPR2-expressing cells in a suitable assay medium.
-
Pre-incubate the cells with different concentrations of this compound, WRW4, or vehicle control.
-
Use a chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.
-
Place the FPR2 agonist in the lower wells of the chamber.
-
Add the pre-treated cell suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified incubator for a sufficient time to allow cell migration (e.g., 1-4 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
The percentage of inhibition of chemotaxis is calculated by comparing the number of migrated cells in the presence of the antagonist to the number in its absence.
ERK Phosphorylation Assay
This assay determines the antagonist's effect on the agonist-induced phosphorylation of ERK, a key downstream signaling molecule.
Cell Line: FPR2-RBL-2H3 cells.
Protocol:
-
Seed FPR2-expressing cells in multi-well plates and grow to near confluence.
-
Serum-starve the cells for a few hours to reduce basal ERK phosphorylation.
-
Pre-treat the cells with various concentrations of this compound, WRW4, or vehicle control for a defined period.
-
Stimulate the cells with an FPR2 agonist for a short duration (e.g., 5-15 minutes).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).
-
Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Incubate with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the level of inhibition.
Conclusion
Both this compound and WRW4 are effective antagonists of FPR2, capable of inhibiting key downstream signaling events such as calcium mobilization, chemotaxis, and ERK phosphorylation. WRW4 appears to be a more potent antagonist based on its lower IC50 value for receptor binding. However, this compound's oral activity presents a significant advantage for in vivo applications and potential therapeutic development. The choice between these two antagonists will ultimately depend on the specific requirements of the research, including the desired potency, route of administration, and the experimental model being used. The provided data and protocols serve as a valuable resource for researchers in the field of inflammation and drug discovery to make informed decisions for their studies.
References
- 1. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to quin-C7 and Other Small Molecule FPR2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule Formyl Peptide Receptor 2 (FPR2) inhibitor, quin-C7, with other notable small molecule antagonists. The information presented is supported by experimental data to aid in the selection of appropriate research tools and to inform drug development strategies targeting FPR2.
Overview of FPR2 Inhibition
Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2), is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating inflammatory responses.[1][2][3] Its ability to bind a diverse range of ligands allows it to mediate both pro-inflammatory and pro-resolving signals, making it an attractive therapeutic target for a variety of inflammatory diseases.[4][5][6] Small molecule inhibitors of FPR2 are valuable tools for dissecting its physiological functions and hold promise as therapeutic agents.
Quantitative Comparison of Small Molecule FPR2 Inhibitors
The following table summarizes the inhibitory activities of this compound and other selected small molecule FPR2 antagonists. It is important to note that direct comparisons of potency can be influenced by variations in experimental conditions between different studies.
| Compound Name | Chemical Class | Inhibitory Activity | Assay Type | Reference |
| This compound | Quinazolinone | Ki = 6.7 µM | Competitive Radioligand Binding | [1] |
| Pyrrolidine bis-diketopiperazine | Diketopiperazine | IC50 = 81 nM | Calcium Mobilization | [1][7] |
| WRW4 (Peptide) | Peptide | IC50 = 0.23 µM | WKYMVm-induced Calcium Mobilization | [8] |
| PBP10 (Peptide) | Peptide | - | WKYMVm-induced Calcium Mobilization | [9] |
Note: WRW4 and PBP10 are peptide-based antagonists included for reference and comparison.
Experimental Methodologies
Detailed protocols for key assays used to characterize FPR2 inhibitors are provided below.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an FPR2 agonist (e.g., WKYMVm).
Protocol:
-
Cell Culture: Human neutrophils or a cell line stably expressing human FPR2 (e.g., HL-60 or RBL-2H3 cells) are cultured under standard conditions.[1][10]
-
Cell Loading: Cells are harvested and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.[11]
-
Washing: Cells are washed to remove excess dye and resuspended in a calcium-containing buffer.
-
Antagonist Incubation: The cell suspension is pre-incubated with varying concentrations of the test antagonist (e.g., this compound) for a defined period (e.g., 10-30 minutes) at room temperature or 37°C.
-
Agonist Stimulation: The baseline fluorescence is recorded using a fluorometric plate reader. An FPR2 agonist (e.g., WKYMVm) is then added to the cell suspension, and the change in fluorescence intensity is monitored over time.[9]
-
Data Analysis: The peak fluorescence intensity following agonist addition is measured. The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced calcium response compared to the control (agonist alone). IC50 values are determined by plotting the percent inhibition against the antagonist concentration.
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the directed migration of cells towards a chemoattractant that activates FPR2.
Protocol:
-
Cell Preparation: Neutrophils or other FPR2-expressing cells are isolated and resuspended in a suitable assay medium.[12]
-
Chemotaxis Chamber Setup: A chemotaxis chamber (e.g., Boyden chamber or Transwell® plate with a porous membrane, typically 3-5 µm pores) is used.[12][13] The lower chamber is filled with the assay medium containing an FPR2 agonist as a chemoattractant (e.g., WKYMVm).[14]
-
Cell Treatment: The cell suspension is pre-incubated with the test antagonist at various concentrations.
-
Cell Seeding: The treated cell suspension is added to the upper chamber of the chemotaxis plate.
-
Incubation: The plate is incubated for a period of 1-3 hours at 37°C in a humidified incubator to allow for cell migration.[13]
-
Quantification of Migration: The number of cells that have migrated through the membrane into the lower chamber is quantified. This can be done by staining the migrated cells and counting them under a microscope, or by using a fluorescent or colorimetric assay to measure cell viability (e.g., Calcein AM staining or CellTiter-Glo® assay).[12][15]
-
Data Analysis: The inhibition of chemotaxis is calculated as the percentage decrease in cell migration in the presence of the antagonist compared to the control (agonist alone).
FPR2 Signaling Pathways
Activation of FPR2 by an agonist initiates a cascade of intracellular signaling events. The following diagram illustrates the key pathways involved.
Caption: Simplified FPR2 signaling cascade.
Experimental Workflow for Antagonist Screening
The logical flow for screening and characterizing small molecule FPR2 inhibitors is depicted below.
Caption: Workflow for FPR2 antagonist screening.
References
- 1. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists | MDPI [mdpi.com]
- 3. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct signaling cascades elicited by different formyl peptide receptor 2 (FPR2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formyl peptide receptor type 2 agonists to kick‐start resolution pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Agonists and Antagonists of Formylpeptide Receptors: Duplex Flow Cytometry and Mixture-Based Positional Scanning Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Migration Assays - Cellomatics Biosciences - Immunology CRO [cellomaticsbio.com]
Confirming FPR2/ALX as the Specific Target of quin-C7: A Comparative Guide to Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methodologies for confirming the specific interaction between the small molecule quin-C7 and its target, the Formyl Peptide Receptor 2 (FPR2/ALX). It is designed to assist researchers in selecting the most appropriate techniques for their studies by presenting supporting experimental data, detailed protocols, and a comparative analysis of alternative approaches.
Executive Summary
This compound is a synthetic quinazolinone derivative that has been identified as an antagonist of the human Formyl Peptide Receptor-Like 1 (FPRL1), also known as FPR2/ALX[1]. This receptor plays a crucial role in mediating inflammatory responses. Validating the specific interaction between this compound and FPR2/ALX is paramount for its development as a potential therapeutic agent. This guide explores various in vitro methods to confirm this ligand-receptor interaction, including direct binding assays and functional assays that measure the downstream consequences of receptor antagonism.
Comparative Analysis of Experimental Approaches
The confirmation of a ligand-receptor interaction involves a multi-faceted approach, combining direct binding studies with functional assays. Below is a comparison of common techniques used to validate the binding of small molecules like this compound to their target receptors.
| Assay Type | Method | Measures | Key Parameters | Advantages | Disadvantages |
| Direct Binding Assays | Competitive Radioligand Binding | Affinity of an unlabeled ligand (this compound) by its ability to displace a labeled ligand. | Kᵢ (inhibition constant) | Gold standard for affinity determination, highly sensitive and robust.[2][3] | Requires radiolabeled ligands, disposal of radioactive waste. |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics and affinity. | Kₐ (association rate), Kₔ (dissociation rate), K₋ (equilibrium dissociation constant) | Label-free, provides kinetic information. | Requires immobilization of the receptor, which may affect its conformation; can be challenging for membrane proteins. | |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding. | K₋, ΔH (enthalpy), ΔS (entropy), n (stoichiometry) | Label-free, provides a complete thermodynamic profile of the interaction.[4] | Requires large amounts of pure protein and ligand, lower throughput. | |
| Microscale Thermophoresis (MST) | Binding affinity in solution. | K₋ | Low sample consumption, can be performed in complex biological liquids. | Requires one binding partner to be fluorescently labeled (or have intrinsic fluorescence). | |
| Functional Assays | Calcium Mobilization Assay | Inhibition of agonist-induced intracellular calcium release. | IC₅₀ (half-maximal inhibitory concentration) | High-throughput, directly measures a key downstream signaling event of FPR2/ALX activation. | Indirect measure of binding, can be affected by off-target effects on the signaling pathway. |
| Chemotaxis Assay | Inhibition of agonist-induced directional cell migration. | IC₅₀ | Physiologically relevant, measures a key biological function mediated by FPR2/ALX. | Lower throughput, more complex to perform and quantify than in vitro biochemical assays. |
Experimental Data for this compound and FPR2/ALX
A key study has characterized the interaction of this compound with FPR2/ALX, providing the following quantitative data:
| Assay | Parameter | Value | Reference |
| Competitive Radioligand Binding | Kᵢ | 6.7 μM | [1] |
Note: This Ki value was determined in a competitive binding assay using a radiolabeled ligand against FPR2.
Detailed Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for the key experiments are provided below.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of this compound by measuring its ability to compete with a known radiolabeled ligand for binding to FPR2/ALX.
1. Materials:
-
HEK293 cells stably expressing human FPR2/ALX.
-
Radiolabeled FPR2/ALX agonist (e.g., [³H]-WKYMVm).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
2. Protocol:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a 96-well plate, combine the cell membranes expressing FPR2/ALX, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC₅₀ value is determined by non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radiolabeled ligand and Kₔ is its dissociation constant.
Calcium Mobilization Assay
This functional assay assesses the ability of this compound to block the increase in intracellular calcium concentration induced by an FPR2/ALX agonist.
1. Materials:
-
HEK293 cells stably expressing human FPR2/ALX.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
FPR2/ALX agonist (e.g., WKYMVm).
-
This compound.
-
Fluorescence plate reader with kinetic reading capabilities.
2. Protocol:
-
Seed the FPR2/ALX-expressing cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound and pre-incubate with the cells for a defined period.
-
Initiate the assay by adding a fixed concentration of the FPR2/ALX agonist to the wells.
-
Immediately measure the fluorescence intensity over time using a kinetic plate reader.
-
Data Analysis: The peak fluorescence intensity following agonist addition represents the calcium response. Plot the percentage of inhibition of the agonist-induced calcium response against the concentration of this compound to determine the IC₅₀ value.
Chemotaxis Assay (Transwell)
This assay measures the ability of this compound to inhibit the directional migration of cells towards an FPR2/ALX agonist.
1. Materials:
-
Neutrophils or other cells expressing FPR2/ALX.
-
Transwell inserts with a suitable pore size (e.g., 3-5 µm).
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA).
-
FPR2/ALX agonist (e.g., WKYMVm).
-
This compound.
-
Cell counting method (e.g., hemocytometer, automated cell counter, or a fluorescent dye).
2. Protocol:
-
Prepare a cell suspension in chemotaxis buffer.
-
Pre-incubate the cells with various concentrations of this compound.
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add the FPR2/ALX agonist to the lower chamber of the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a humidified incubator for a sufficient time to allow cell migration (e.g., 1-3 hours).
-
Remove the inserts and count the number of cells that have migrated to the lower chamber.
-
Data Analysis: Plot the percentage of inhibition of cell migration against the concentration of this compound to determine the IC₅₀ value.
Visualizing the Confirmation Workflow and Signaling Pathway
To provide a clearer understanding of the experimental logic and the underlying biological processes, the following diagrams were created using the DOT language.
Caption: Experimental workflow for confirming this compound as an FPR2/ALX antagonist.
Caption: Simplified signaling pathway of FPR2/ALX and the antagonistic action of this compound.
Conclusion
Confirming this compound as a specific antagonist of FPR2/ALX requires a combination of direct binding and functional assays. While competitive radioligand binding assays provide a robust measure of affinity (Kᵢ), functional assays such as calcium mobilization and chemotaxis are essential to demonstrate the antagonistic activity of this compound in a cellular context. For a more in-depth biophysical characterization, label-free technologies like SPR, ITC, and MST offer valuable insights into the kinetics and thermodynamics of the interaction. By employing a selection of these methodologies, researchers can build a strong evidence base to validate the specific targeting of FPR2/ALX by this compound, a critical step in its journey towards potential clinical applications.
References
- 1. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the design and development of formyl peptide receptor 2 (FPR2/ALX) agonists as pro-resolving agents with diverse therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Quin-C7 and the Agonist Quin-C1: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological tools Quin-C7 and Quin-C1. This analysis is supported by experimental data to delineate their opposing effects on the Formyl Peptide Receptor 2 (FPR2/ALX), a key receptor in inflammatory and immune responses.
Quin-C1 and this compound are structurally related quinazolinone derivatives that exhibit contrasting activities at the FPR2/ALX receptor. A minor structural modification—the substitution of a methoxy (B1213986) group in Quin-C1 with a hydroxyl group in this compound—converts the compound from a potent agonist to an antagonist.[1][2][3] This guide will delve into their comparative pharmacology, supported by quantitative data, detailed experimental protocols, and visualizations of the signaling pathways they modulate.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for Quin-C1 and this compound, providing a clear comparison of their potency and activity at the FPR2/ALX receptor.
| Compound | Target Receptor | Activity | Potency (EC50) | Reference |
| Quin-C1 | FPR2/ALX | Agonist | 15 nM | [4] |
| Compound | Target Receptor | Activity | Inhibition Constant (Ki) | Reference |
| This compound | FPR2/ALX | Antagonist | 6.7 µM | [2] |
Comparative Biological Effects
| Feature | Quin-C1 (Agonist) | This compound (Antagonist) | References |
| Cellular Response | Induces intracellular calcium mobilization, neutrophil chemotaxis, and degranulation. | Inhibits agonist-induced intracellular calcium mobilization and chemotaxis. | [3][4] |
| Inflammatory Cytokine Modulation | In models of inflammation, it significantly reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, while enhancing the production of the anti-inflammatory cytokine IL-10. | Ameliorates colitis in a mouse model, suggesting a reduction in the inflammatory cascade. | [5][6] |
| Reactive Oxygen Species (ROS) Production | Reduces LPS and Aβ1-42-induced ROS production in microglial cells. | No direct data on ROS production, but its anti-inflammatory action in colitis suggests a role in mitigating oxidative stress. | [5] |
| In Vivo Models | Demonstrates anti-inflammatory properties in a mouse model of bleomycin-induced lung injury and shows protective effects in models of neuroinflammation. | Exerts therapeutic effects in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice. | [6] |
| Signaling Pathway Activation | Activates FPR2, leading to downstream signaling cascades including the phosphorylation of Extracellular signal-Regulated Kinase (ERK). | Blocks the activation of FPR2, thereby inhibiting downstream signaling pathways initiated by FPR2 agonists. | [3] |
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This protocol is widely used to induce an acute colitis in mice that mimics some aspects of human ulcerative colitis.
Objective: To assess the in vivo anti-inflammatory efficacy of this compound.
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Experimental mice (e.g., C57BL/6)
-
This compound
-
Vehicle for this compound administration (e.g., sterile saline with a suitable solubilizing agent)
-
Sterile drinking water
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Induction of Colitis: Administer 2.5% - 5% (w/v) DSS in the drinking water for a period of 7 days. The concentration may need to be optimized based on the mouse strain.
-
Compound Administration: Administer this compound or vehicle to the mice daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) starting from the first day of DSS administration.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) score can be calculated based on these parameters.
-
Termination and Analysis: At the end of the treatment period (e.g., day 8-14), euthanize the mice.[5][7]
-
Endpoint Analysis: Excise the colon and measure its length (colitis often leads to colon shortening). Collect tissue samples for histological analysis to assess inflammation and tissue damage. Cytokine levels in the colon tissue can also be measured.[5]
Intracellular Calcium Mobilization Assay
This assay is used to determine the agonist or antagonist activity of compounds on G-protein coupled receptors that signal through the release of intracellular calcium.
Objective: To compare the effects of Quin-C1 and this compound on FPR2-mediated calcium flux.
Materials:
-
Cells expressing FPR2 (e.g., RBL-2H3 cells transfected with the human FPR2 gene)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Quin-C1
-
This compound
-
A known FPR2 agonist (e.g., WKYMVm)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
A fluorescence plate reader with injection capabilities
Procedure:
-
Cell Preparation: Plate the FPR2-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells with assay buffer to remove any excess dye.
-
Compound Preparation: Prepare serial dilutions of Quin-C1 and this compound in assay buffer. For antagonist testing, also prepare a solution of a known FPR2 agonist like WKYMVm.
-
Measurement of Agonist Activity (Quin-C1):
-
Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the different concentrations of Quin-C1 into the wells and continuously measure the fluorescence intensity over time to detect an increase in intracellular calcium.
-
-
Measurement of Antagonist Activity (this compound):
-
Pre-incubate the cells with different concentrations of this compound for a short period.
-
Measure the baseline fluorescence.
-
Inject the FPR2 agonist (WKYMVm) into the wells and measure the fluorescence intensity. An effective antagonist will inhibit or reduce the calcium flux induced by the agonist.[3]
-
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. For agonists, an EC50 value can be calculated. For antagonists, an IC50 value can be determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Quin-C1 and this compound, as well as a typical experimental workflow for their comparison.
Caption: Agonistic signaling pathway of Quin-C1 via the FPR2 receptor.
Caption: Antagonistic mechanism of this compound at the FPR2 receptor.
Caption: Experimental workflow for the comparative analysis of Quin-C1 and this compound.
References
- 1. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
A Comparative Guide to the Experimental Use of Quin-C7, an FPR2/ALX Antagonist
Performance Comparison of FPR2/ALX Antagonists
Quin-C7 is an orally active quinazolinone derivative that functions as an antagonist of the FPR2/ALX receptor, exhibiting anti-inflammatory properties.[1] A key structural feature, a hydroxyl group, distinguishes it from the structurally similar agonist, Quin-C1, which possesses a methoxy (B1213986) group.[1] This minor change dramatically alters its pharmacological activity from agonism to antagonism.[1]
A frequently used alternative in preclinical studies is WRW4, a synthetic peptide antagonist of FPR2.[2][3][4][5][6][7][8] The table below summarizes key quantitative data for this compound and WRW4 based on available literature.
| Parameter | This compound | WRW4 | Reference |
| Type | Small Molecule | Peptide | [1][7] |
| Target | FPR2/ALX Antagonist | FPR2/ALX Antagonist | [1][7] |
| In Vivo Efficacy (ED50) | 2.2110 mg/kg (DSS-induced colitis in mice) | Not Reported | [9] |
| In Vitro Potency (IC50) | Not explicitly reported for binding affinity, but inhibits agonist-induced effects. | 0.23 µM (inhibits WKYMVm binding to FPRL1) | [7] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound involves the inhibition of signaling pathways activated by FPR2/ALX agonists. This includes the suppression of calcium mobilization and chemotaxis, which are key events in the inflammatory response.
The following workflow outlines a typical experiment to evaluate the anti-inflammatory effects of this compound in a mouse model of colitis.
Experimental Protocols
To facilitate the reproducibility of studies involving FPR2/ALX antagonists, detailed experimental protocols are crucial. Below are methodologies for two key assays used to characterize these compounds.
DSS-Induced Colitis in Mice
This protocol is adapted from established methods to induce colitis in mice to study the efficacy of anti-inflammatory compounds like this compound.
Materials:
-
Dextran sulfate (B86663) sodium (DSS)
-
This compound
-
Vehicle control (e.g., saline, appropriate solvent for this compound)
-
C57BL/6 mice (or other appropriate strain)
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days. The concentration and duration may need to be optimized based on the DSS batch and mouse strain.
-
Treatment:
-
On the same day as DSS administration begins, start the treatment with this compound or vehicle control.
-
Administer this compound orally at the desired dose (e.g., based on the reported ED50 of 2.2110 mg/kg).[9]
-
The control group should receive an equivalent volume of the vehicle.
-
-
Monitoring:
-
Record the body weight, stool consistency, and presence of blood in the feces of each mouse daily.
-
Calculate a Disease Activity Index (DAI) based on these parameters.
-
-
Termination and Analysis:
-
At the end of the treatment period (e.g., day 7 or later), euthanize the mice.
-
Excise the colon and measure its length.
-
Collect colon tissue for histopathological analysis (e.g., H&E staining) to assess inflammation, ulceration, and tissue damage.
-
Colon tissue can also be used for cytokine analysis (e.g., ELISA, qPCR) to measure the levels of pro-inflammatory and anti-inflammatory mediators.
-
Calcium Mobilization Assay
This in vitro assay is used to determine the antagonist activity of compounds like this compound by measuring their ability to inhibit agonist-induced increases in intracellular calcium.
Materials:
-
Cells expressing FPR2/ALX (e.g., transfected HEK293 or HL-60 cells)
-
FPR2/ALX agonist (e.g., WKYMVm)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation:
-
Plate the FPR2/ALX-expressing cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.
-
-
Compound Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the FPR2/ALX agonist into the wells and immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
Calculate the IC50 value for this compound from the dose-response curve.
-
Discussion on Reproducibility
While the provided protocols offer a standardized approach to experimentation, it is important to acknowledge that the reproducibility of findings can be influenced by various factors, including reagent quality, cell line passage number, animal strain and supplier, and subtle variations in experimental execution. The scientific community increasingly emphasizes the importance of transparent reporting and robust experimental design to enhance the reproducibility of research. For compounds like this compound, future studies that directly assess the inter-laboratory and intra-laboratory variability of its effects would be highly valuable to the research and drug development community. Researchers using this compound or any other experimental compound are encouraged to meticulously document all experimental details and conduct appropriate validation studies to ensure the reliability of their findings.
References
- 1. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time-Dependent Protective and Pro-Resolving Effects of FPR2 Agonists on Lipopolysaccharide-Exposed Microglia Cells Involve Inhibition of NF-κB and MAPKs Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]
- 6. Inhibition of FPR2 impaired leukocytes recruitment and elicited non-resolving inflammation in acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Cross-Validation of quin-C7's Anti-Inflammatory Effects with FPR2/ALX Genetic Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacological effects of quin-C7, a selective antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX), with the phenotypes observed in FPR2/ALX genetic knockout animal models. This cross-validation approach is crucial for target validation and understanding the on-target effects of this compound in inflammatory disease models.
This guide synthesizes experimental data to offer an objective comparison, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and providing visual diagrams of relevant pathways and workflows.
Introduction to this compound and FPR2/ALX
This compound is a small molecule, non-peptide antagonist of the human Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX).[1][2] FPR2/ALX is a G protein-coupled receptor that plays a complex and often dual role in inflammation, capable of mediating both pro-inflammatory and pro-resolving signals depending on the activating ligand.[3][4] this compound has demonstrated anti-inflammatory properties in various preclinical models, making it a valuable tool for investigating the role of FPR2/ALX in disease and a potential therapeutic candidate.[5]
Genetic knockout models, specifically mice lacking the Fpr2 gene (Fpr2-/-), are indispensable tools for validating the target of pharmacological agents like this compound. By comparing the phenotype of Fpr2-/- mice in inflammatory challenge models to the effects of this compound in wild-type animals subjected to the same challenges, researchers can ascertain whether the compound's effects are mediated through its intended target.
Comparative Data: this compound vs. FPR2/ALX Knockout
The following table summarizes the comparative effects of this compound treatment and FPR2/ALX gene knockout in a key inflammatory model: dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis.
| Parameter | Effect of this compound in DSS-Induced Colitis (in Wild-Type Mice) | Phenotype of FPR2/ALX Knockout Mice in DSS-Induced Colitis | References |
| Disease Activity Index (DAI) | Ameliorated; ED50 of 2.2110 mg/kg for symptomatic improvements. | Increased susceptibility to colitis and a higher DAI compared to wild-type mice.[6] | [7] |
| Colonic Histopathology | Reduced histopathological scores. | Impaired epithelial restitution and delayed mucosal restoration after injury. | [7][8] |
| Myeloid Cell Regulation | Modulates myeloid cell activity to limit inflammation. | Shows altered monocyte recruitment to sites of mucosal injury. | [7] |
| Inflammatory Cytokines | Corrected cytokine disorders. | Dysregulated cytokine responses. | [7] |
Interestingly, a recent study has shown that both the FPR2/ALX agonist Quin-C1 and the antagonist this compound exerted similar therapeutic actions in a DSS-induced colitis model, suggesting that modulation of the receptor, rather than simple agonism or antagonism, may be key to its therapeutic effects in this context.[7]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
DSS-Induced Colitis in Mice
This protocol describes the induction of acute colitis using dextran sulfate sodium (DSS) to study the effects of this compound or to compare wild-type and Fpr2-/- mice.
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Sterile drinking water
-
Animal caging and husbandry supplies
-
C57BL/6 mice (wild-type) or Fpr2-/- mice on a C57BL/6 background
Procedure:
-
Prepare a 2.5-5% (w/v) solution of DSS in sterile drinking water. The concentration may need to be optimized depending on the DSS batch and mouse strain.
-
Provide the DSS solution as the sole source of drinking water for the mice for 5-7 consecutive days.[9][10] Control mice receive regular sterile drinking water.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces. These parameters are used to calculate the Disease Activity Index (DAI).
-
For pharmacological studies, administer this compound (e.g., orally) daily for the duration of the DSS treatment.[7]
-
At the end of the treatment period, euthanize the mice and collect the colons for macroscopic evaluation, histological analysis, and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).
Neutrophil Chemotaxis Assay
This assay is used to assess the ability of this compound to inhibit the migration of neutrophils towards an FPR2 agonist.
Materials:
-
Boyden chamber or Transwell® inserts (5 µm pore size)
-
Human or murine neutrophils, isolated from peripheral blood
-
Chemoattractant (e.g., WKYMVm, a synthetic FPR2 agonist)
-
This compound
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Detection reagent (e.g., Calcein-AM or a method to measure ATP)
Procedure:
-
Isolate neutrophils from fresh blood using density gradient centrifugation.
-
Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control.
-
Add the chemoattractant to the lower chamber of the Boyden chamber.
-
Add the pre-incubated neutrophils to the upper chamber (the Transwell® insert).
-
Incubate the chamber at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.
-
After incubation, remove the non-migrated cells from the top of the insert.
-
Quantify the number of migrated cells in the lower chamber. This can be done by staining the migrated cells and counting them under a microscope, or by using a fluorescence or luminescence-based method to measure cell viability.[11]
Calcium Mobilization Assay
This assay measures the ability of this compound to block agonist-induced intracellular calcium release in cells expressing FPR2.
Materials:
-
Cells expressing FPR2 (e.g., transfected HEK293 cells or neutrophils)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
FPR2 agonist (e.g., WKYMVm)
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Plate the FPR2-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the FPR2 agonist into the wells and immediately begin recording the fluorescence intensity over time. For antagonist studies, inject this compound prior to the agonist.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.[12][13]
Visualizations
Signaling Pathway of FPR2/ALX
Caption: Simplified signaling pathway of FPR2/ALX activation and its inhibition by this compound.
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating this compound's effects with an FPR2/ALX knockout model.
References
- 1. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Anti-Inflammatory Role of the Murine Formyl-Peptide Receptor 2: Ligand-Specific Effects on Leukocyte Responses and Experimental Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Oral FPR2/ALX modulators tune myeloid cell activity to ameliorate mucosal inflammation in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formyl peptide receptor 2 as a potential therapeutic target for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. socmucimm.org [socmucimm.org]
- 11. criver.com [criver.com]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Assessing the Specificity of quin-C7 for FPR2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of quin-C7, a known antagonist of the Formyl Peptide Receptor 2 (FPR2), with other alternative ligands. The information presented herein is based on available experimental data to aid researchers in assessing the specificity and suitability of this compound for their studies.
Introduction to FPR2 and its Ligands
The Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2), is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses and host defense.[1] Its ability to bind a wide variety of structurally diverse ligands, including peptides, lipids, and small molecules, makes it a promiscuous receptor with complex signaling capabilities.[2] This promiscuity necessitates a careful evaluation of the specificity of any ligand intended for studying FPR2 function.
This compound is a small molecule identified as an antagonist of FPR2.[3] It is structurally related to the FPR2 agonist Quin-C1, with a hydroxyl group replacing a methoxy (B1213986) group, a modification that reverses its functional activity.[3] This guide compares the binding affinity and functional activity of this compound with other well-characterized FPR2 ligands.
Comparative Analysis of FPR2 Ligands
The following tables summarize the available quantitative data for this compound and other representative FPR2 ligands. This data is compiled from various studies and allows for a comparative assessment of their potency and selectivity.
Table 1: Binding Affinity of Selected Ligands for Formyl Peptide Receptors
| Ligand | Receptor | Binding Affinity (Kᵢ) | Citation(s) |
| This compound | FPR2 | 6.7 µM | [3][4] |
| FPR1 | > 100 µM | [4] | |
| compound 1754-31 | FPR2 | 1 nM | [4][5] |
| WRW4 | FPR2 | Not directly reported (IC₅₀ for binding inhibition is 0.23 µM) | [6] |
| WKYMVm | FPR2 | Not directly reported | |
| FPR1 | Not directly reported |
Table 2: Functional Activity of Selected Ligands in Calcium Mobilization Assays
| Ligand | Activity | Receptor | Potency (IC₅₀/EC₅₀) | Citation(s) |
| This compound | Antagonist | FPR2 | Inhibits Ca²⁺ flux (IC₅₀ not specified) | [3] |
| compound 1754-31 | Antagonist | FPR2 | 81 nM | [3][5] |
| WRW4 | Antagonist | FPR2 | Inhibits WKYMVm-induced Ca²⁺ release | [6] |
| WKYMVm | Agonist | FPR2 | ~2 nM |
Table 3: Functional Activity of Selected Ligands in β-Arrestin Recruitment Assays
| Ligand | Activity | Receptor | Potency (IC₅₀/EC₅₀) | Citation(s) |
| This compound | Antagonist | FPR2 | Data not available | |
| WKYMVm | Agonist | FPR2 | Induces β-arrestin recruitment | [7] |
| F2Pal₁₀ | Biased Agonist | FPR2 | Does not recruit β-arrestin | [7] |
Signaling Pathways of FPR2
FPR2 activation initiates a cascade of intracellular signaling events that are crucial for its diverse biological functions. The receptor primarily couples to inhibitory G proteins (Gαi/o) and can also couple to Gαq/11.[2] This leads to the activation of downstream effector molecules. Furthermore, FPR2 signaling can also be mediated by β-arrestins.
G Protein-Mediated Signaling
Activation of Gαi/o and Gαq/11 by an FPR2 agonist leads to the dissociation of the G protein heterotrimer into Gα and Gβγ subunits. The Gβγ subunits can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2][8]
β-Arrestin-Mediated Signaling
Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins can be recruited to FPR2.[9] This recruitment can lead to receptor desensitization and internalization, effectively terminating G protein-mediated signaling. Additionally, β-arrestins can act as scaffolds for various signaling proteins, initiating a distinct wave of G protein-independent signaling that can regulate processes like cell migration and gene expression.[7][9] The concept of "biased agonism" at FPR2 suggests that some ligands can selectively activate either the G protein or the β-arrestin pathway.[7]
References
- 1. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Agonists and Antagonists of Formylpeptide Receptors: Duplex Flow Cytometry and Mixture-Based Positional Scanning Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FPR2 signaling without β-arrestin recruitment alters the functional repertoire of neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of quin-C7 and Peptide-Based Antagonists for FPR2/ALX Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the small molecule antagonist quin-C7 and the peptide-based antagonist WRW4, both of which target the formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX). This receptor is a key player in inflammatory responses and represents a significant target for therapeutic development.
At a Glance: this compound vs. WRW4
| Feature | This compound | WRW4 (Peptide-Based) |
| Molecular Type | Small Molecule (Quinazolinone derivative) | Hexapeptide |
| Target | FPR2/ALX | FPRL1 (FPR2)/ALX |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist |
| Reported Potency | Ki: 6.7 μM at FPR2[1] | IC50: 0.23 μM (inhibiting WKYMVm binding to FPRL1)[2][3][4] |
| Key Advantages | Oral activity, potential for good pharmacokinetic properties. | High specificity and potency. |
| Key Disadvantages | Lower potency compared to WRW4 based on available data. | Potential for poor metabolic stability and higher manufacturing costs. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and the peptide-based antagonist WRW4. It is important to note that these values are derived from separate studies and may not be directly comparable due to potential variations in experimental conditions.
| Antagonist | Parameter | Value | Receptor | Assay Type | Reference |
| This compound | Ki | 6.7 μM | FPR2 | Not specified | [1] |
| WRW4 | IC50 | 0.23 μM | FPRL1 | Inhibition of WKYMVm binding | [2][3][4] |
Signaling Pathways and Mechanism of Action
Both this compound and WRW4 act as antagonists at the FPR2/ALX receptor, a G-protein coupled receptor (GPCR). Upon activation by an agonist (like WKYMVm), FPR2/ALX couples to inhibitory G-proteins (Gαi), which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to downstream cellular responses such as chemotaxis and the activation of Mitogen-Activated Protein Kinases (MAPK), including ERK.[5] As antagonists, this compound and WRW4 bind to the receptor and prevent this signaling cascade from being initiated by agonists.
References
- 1. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Potency and Selectivity of quin-C7: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of quin-C7, a nonpeptidic antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX). We present a detailed comparison with other known FPR2/ALX antagonists, supported by experimental data and detailed methodologies for key assays.
Introduction to this compound
This compound is a synthetic quinazolinone derivative that functions as an antagonist of FPR2/ALX, a G protein-coupled receptor implicated in inflammatory responses.[1][2] Structurally, it is derived from the FPR2 agonist Quin-C1 through a simple hydroxyl substitution, a modification that inverts its pharmacological activity from agonist to antagonist.[1][2] This guide will delve into the potency and selectivity of this compound, offering a comparative analysis with other relevant compounds in the field.
Comparative Potency of FPR2/ALX Antagonists
The potency of this compound has been evaluated in various in vitro and in vivo assays. Below is a summary of its performance compared to other known FPR2/ALX antagonists.
| Compound Name | Compound Type | Potency Metric | Value | Target | Notes |
| This compound | Small Molecule | Ki | 6.7 µM | Human FPR2 | Radioligand binding assay.[2] |
| This compound | Small Molecule | IC50 | ~6.7 µM | Human FPRL1 | Competitive binding assay with [125I]WKYMVm.[1] |
| This compound | Small Molecule | % Inhibition | 65.9% | Human FPRL1 | Inhibition of agonist-induced calcium release.[1] |
| This compound | Small Molecule | ED50 | 2.2110 mg/kg | Mouse | In a DSS-induced colitis model. |
| WRW4 | Peptide | IC50 | 0.23 µM | Human FPRL1 | Inhibition of WKYMVm binding.[3] |
| WRW4 | Peptide | % Inhibition | 59.6% | Human FPRL1 | Inhibition of agonist-induced calcium release.[1] |
| Pyrrolidine bis-diketopiperazine | Small Molecule | IC50 | 81 nM | Human FPR2 | Intracellular Ca2+ response determination.[2] |
| Boc-MLF | Peptide | IC50 | 0.63 µM | Human FPR | Inhibition of fMLF-induced superoxide (B77818) production (Primarily FPR1 antagonist). |
| Boc-FLFLF | Peptide | - | - | Human FPR1 | Selective FPR1 antagonist. |
Selectivity Profile of this compound
This compound has demonstrated selectivity for FPR2/ALX over other formyl peptide receptors.
| Target | Activity | Notes |
| FPR1 | Inactive | This compound did not effectively compete for binding to the FPR1 receptor in transfected RBL cells at concentrations up to 100 µM.[1] |
| FPR2/ALX | Antagonist | Potently inhibits agonist-induced signaling. |
| FPR3 | Not Reported | Data on the activity of this compound at FPR3 is not readily available in the reviewed literature. |
| Other GPCRs | Not Reported | A broad selectivity panel of this compound against other G protein-coupled receptors has not been extensively reported. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize FPR2/ALX antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
Cell Culture and Membrane Preparation:
-
Rat basophilic leukemia (RBL-2H3) cells stably transfected with human FPR2/ALX are cultured to confluence.
-
Cells are harvested, and crude membranes are prepared by homogenization and centrifugation.
-
-
Binding Reaction:
-
Membrane preparations are incubated with a constant concentration of a radiolabeled FPR2/ALX agonist (e.g., [125I]WKYMVm).
-
Increasing concentrations of the test compound (e.g., this compound) are added to compete for binding.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction mixture is filtered through a glass fiber filter to separate bound from free radioligand.
-
The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a gamma counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.
-
Cell Preparation:
-
FPR2/ALX-expressing cells (e.g., RBL-2H3 or HL-60 cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Antagonist Pre-incubation:
-
The dye-loaded cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a specified period.
-
-
Agonist Stimulation:
-
A known FPR2/ALX agonist (e.g., WKYMVm) is added to the cells to stimulate calcium release from intracellular stores.
-
-
Fluorescence Measurement:
-
Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorescence plate reader or microscope.
-
-
Data Analysis:
-
The inhibitory effect of the antagonist is determined by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
The IC50 value for the antagonist is calculated as the concentration that causes a 50% reduction in the agonist-induced calcium signal.
-
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant.
-
Cell Preparation:
-
A suspension of cells expressing FPR2/ALX (e.g., neutrophils or transfected cell lines) is prepared.
-
-
Assay Setup:
-
A chemotaxis chamber (e.g., a Boyden chamber or a multi-well plate with a porous membrane) is used.
-
The lower chamber is filled with a medium containing an FPR2/ALX agonist as a chemoattractant.
-
The cell suspension, pre-incubated with or without the antagonist (e.g., this compound), is placed in the upper chamber.
-
-
Cell Migration:
-
The chamber is incubated for a period to allow the cells to migrate through the porous membrane towards the chemoattractant.
-
-
Quantification of Migration:
-
The number of cells that have migrated to the lower chamber is quantified, typically by staining and counting the cells on the lower side of the membrane.
-
-
Data Analysis:
-
The inhibitory effect of the antagonist is determined by comparing the number of migrated cells in the presence and absence of the antagonist.
-
The IC50 value is the concentration of the antagonist that inhibits cell migration by 50%.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of this compound's mechanism and evaluation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: FPR2/ALX signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating FPR2/ALX antagonists like this compound.
References
Quin-C7: An In Vivo Efficacy Comparison Guide for Researchers
For researchers and professionals in drug development, this guide provides a comprehensive comparison of the in vivo efficacy of Quin-C7, a selective antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX), against other relevant alternatives. This document synthesizes available experimental data, details methodologies for key in vivo studies, and visualizes associated signaling pathways and workflows.
Overview of this compound
This compound is an orally active, small-molecule antagonist of FPR2/ALX, a G protein-coupled receptor implicated in inflammatory responses. Its efficacy has been demonstrated in preclinical models of inflammation, positioning it as a potential therapeutic agent for inflammatory conditions. This guide focuses on its performance in two key in vivo models: dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis and arachidonic acid-induced ear edema in mice.
Comparative In Vivo Efficacy
This compound's anti-inflammatory effects have been primarily evaluated against the FPR2/ALX agonist Quin-C1 and other antagonists like WRW4 and Boc-2. The following tables summarize the available quantitative data from preclinical studies.
Table 1: Efficacy in DSS-Induced Colitis in Mice
| Compound | Class | Dosing Regimen | Key Efficacy Readouts | ED50 |
| This compound | FPR2/ALX Antagonist | Oral administration (dosage not specified in available literature) | Amelioration of disease activity index (DAI), reduction in colonic histopathological scores | 2.2110 mg/kg (for symptomatic improvements) |
| Quin-C1 | FPR2/ALX Agonist | Oral administration (dosage not specified in available literature) | Amelioration of disease activity index (DAI), reduction in colonic histopathological scores | 1.3660 mg/kg (for symptomatic improvements) |
| Boc-2 | General FPR Antagonist | Intraperitoneal injection (dosage not specified in available literature) | Reduced inflammatory responses and crypt damage | Not Reported |
Table 2: Efficacy in Arachidonic Acid-Induced Ear Edema in Mice
| Compound | Class | Dosing Regimen | Key Efficacy Readouts |
| This compound | FPR2/ALX Antagonist | Not specified in available literature | Inhibition of ear edema |
| WRW4 | FPR2/ALX Antagonist | Not specified in available literature | Mentioned as an FPR2 antagonist, but direct comparative data with this compound in this model is not available in the searched literature. |
| Other FPR2 Antagonists | FPR2/ALX Antagonist | Not specified in available literature | Generally show inhibition of edema formation and myeloperoxidase (MPO) activity.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the in vivo models used to assess the efficacy of this compound and its alternatives.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is widely used to induce acute or chronic colitis in mice, mimicking aspects of human inflammatory bowel disease.
1. Induction of Colitis:
-
Acute Colitis: Male C57BL/6 mice (8 weeks old) are typically administered 2.0-5.0% (w/v) DSS (molecular weight 36-50 kDa) in their drinking water ad libitum for 5-7 consecutive days.[2][3][4]
-
Chronic Colitis: This is induced by cyclical administration of DSS. For example, mice receive 1.5-3.0% DSS in their drinking water for 5-7 days, followed by a recovery period of 7-14 days with regular drinking water. This cycle is often repeated three times.[2]
2. Compound Administration:
-
This compound has been administered orally, though specific dosages and frequencies from the primary literature were not detailed in the provided search results.
-
Other compounds, like Boc-2, have been administered via intraperitoneal injection.[5]
3. Efficacy Assessment:
-
Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool. These parameters are scored to calculate the DAI.
-
Colon Length and Weight: At the end of the study, mice are euthanized, and the entire colon is excised. The length and weight of the colon are recorded as indicators of inflammation.
-
Histopathological Analysis: Colonic tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). Histological scoring is performed to assess the degree of inflammation, crypt damage, and cellular infiltration.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the colonic tissue or serum can be measured using methods like ELISA.[2]
Arachidonic Acid-Induced Ear Edema Model
This model is a rapid and reproducible method for evaluating the acute anti-inflammatory effects of compounds.
1. Induction of Edema:
-
A solution of arachidonic acid (typically 0.1-4 mg) in a solvent like acetone (B3395972) is applied topically to the inner and outer surfaces of one ear of a mouse.[6][7] The contralateral ear receives the vehicle alone and serves as a control.
2. Compound Administration:
-
Test compounds can be administered either topically to the ear before or after the arachidonic acid application, or systemically (e.g., orally or intraperitoneally) at a defined time before the induction of edema.[1]
3. Efficacy Assessment:
-
Edema Measurement: The thickness or weight of the ear is measured at various time points after arachidonic acid application (e.g., maximal edema is typically observed between 40-60 minutes).[6] The difference in thickness or weight between the arachidonic acid-treated and vehicle-treated ears is calculated to quantify the edema.
-
Myeloperoxidase (MPO) Activity: Ear biopsies can be taken to measure the activity of MPO, an enzyme abundant in neutrophils. This serves as an indicator of neutrophil infiltration into the inflamed tissue.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
References
- 1. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic interleukin I administration suppresses arachidonic acid-induced ear oedema in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]
- 4. Frontiers | Nicotine Oral Administration Attenuates DSS-Induced Colitis Through Upregulation of Indole in the Distal Colon and Rectum in Mice [frontiersin.org]
- 5. Formylpeptide receptor-2 contributes to colonic epithelial homeostasis, inflammation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Binding Modes of Quin-C7 and Other Ligands to FPR2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding characteristics and functional effects of various ligands targeting the Formyl Peptide Receptor 2 (FPR2), with a particular focus on the antagonist quin-C7. The information presented is supported by experimental data to assist researchers in the selection and application of these compounds in their studies.
Ligand Binding Affinity at FPR2
The binding affinities of this compound and other representative FPR2 ligands are summarized in the table below. This data, derived from competitive binding assays, highlights the diverse range of potencies exhibited by different chemical scaffolds.
| Ligand | Type | Binding Affinity (Kᵢ) | Species | Notes |
| This compound | Antagonist | 6.7 µM[1] | Human | A quinazolinone derivative that competitively inhibits agonist binding. |
| Quin-C1 | Agonist | - (EC₅₀ for Ca²⁺ flux in nM range)[2] | Human | A quinazolinone derivative structurally similar to this compound, but with agonist activity. |
| WKYMVm | Agonist | ~75 pM (EC₅₀ for Ca²⁺ flux)[3] | Human | A potent synthetic hexapeptide agonist. |
| Compound 43 | Agonist | - (IC₅₀ for GTPγS binding = 207 nM)[4] | Human | A dual agonist for FPR1 and FPR2. |
| Pyrrolidine bis-diketopiperazine | Antagonist | 81 nM (IC₅₀)[5] | Human | One of the most potent non-peptidic FPR2 antagonists identified. |
| Boc-MLF | Antagonist | - (Inhibits at µM concentrations)[6][7] | Human | A peptide antagonist that also shows some activity at FPR1 at higher concentrations.[6] |
| Lipoxin A₄ (LXA₄) | Agonist | ~1.7 nM (K_d)[1] | Human | An endogenous lipid mediator with anti-inflammatory properties.[1] |
Differentiating Binding Modes: Agonists vs. Antagonists
The functional outcome of ligand binding to FPR2 is intrinsically linked to the specific molecular interactions within the receptor's binding pocket. High-resolution structural studies and molecular docking have revealed key differences between the binding modes of agonists and antagonists.
A critical interaction for many FPR2 agonists is the engagement of Arginine 295 (Arg295) .[5] This residue is pivotal for receptor activation. The agonist Quin-C1 , for instance, forms a key interaction with Arg295, contributing to its agonistic activity. In contrast, a minor structural modification in This compound —the substitution of a methoxy (B1213986) group with a hydroxyl group—alters its binding orientation and prevents interaction with Arg295.[5] This lack of engagement is a defining characteristic of its antagonist nature, preventing the conformational changes required for receptor activation.
Peptide agonists like WKYMVm and formylated peptides such as fMLF penetrate deep into the ligand-binding pocket.[3] The C-terminus of WKYMVm and the N-formyl group of fMLF interact with key residues at the base of the pocket, including D106, R201, and R205, which are crucial for receptor activation.[3] Antagonists, on the other hand, may bind to sites that sterically hinder the binding of agonists or stabilize an inactive conformation of the receptor.
Signaling Pathways: Divergent Responses to FPR2 Ligands
The binding of an agonist or antagonist to FPR2 initiates distinct downstream signaling cascades, leading to varied cellular responses.
Agonist-Induced Signaling:
Upon agonist binding, FPR2 couples to Gαi proteins, leading to the dissociation of Gβγ subunits. This initiates a cascade of intracellular events, including:
-
Calcium Mobilization: Activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[8]
-
MAPK/ERK Pathway Activation: The Gβγ subunits can activate the Ras/Raf/MEK/ERK signaling cascade, leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, influencing processes like cell proliferation and inflammation.[8]
-
PI3K/Akt Pathway Activation: Agonist binding can also activate the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation.[8]
Antagonist Action:
Antagonists like This compound bind to FPR2 but do not elicit a signaling response. Instead, they competitively inhibit the binding of agonists, thereby blocking the initiation of the downstream signaling cascades described above.[5] This results in the attenuation of pro-inflammatory responses mediated by FPR2 agonists.
Experimental Protocols
Detailed methodologies for key experiments used to characterize FPR2 ligands are provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from FPR2.
Experimental Workflow:
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing human FPR2 (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]fMLF or [¹²⁵I]WKYMVm), and serial dilutions of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled FPR2 ligand.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of a ligand to induce an increase in intracellular calcium concentration ([Ca²⁺]i), a hallmark of Gαq/11-coupled GPCR activation.
Methodology:
-
Cell Preparation and Dye Loading:
-
Seed FPR2-expressing cells onto a black-walled, clear-bottom 96-well plate and culture overnight.
-
Wash the cells with a suitable buffer (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject the test compound (agonist or antagonist) into the wells.
-
For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.
-
Continue to measure the fluorescence intensity over time to monitor changes in [Ca²⁺]i.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in [Ca²⁺]i.
-
For agonists, plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC₅₀ value.
-
For antagonists, plot the inhibition of the agonist-induced response against the logarithm of the antagonist concentration to determine the IC₅₀ value.
-
ERK Phosphorylation Assay (Western Blot)
This assay determines the ability of a ligand to induce the phosphorylation of ERK, a key downstream signaling event.
Methodology:
-
Cell Stimulation and Lysis:
-
Culture FPR2-expressing cells to near confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with the test ligand for a specific time course (e.g., 5-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.
-
Quantify the band intensities for p-ERK and total ERK.
-
Express the results as the ratio of p-ERK to total ERK.
-
Compare the levels of ERK phosphorylation in treated versus untreated cells.
-
Conclusion
The diverse array of ligands that interact with FPR2, each with a distinct binding mode and functional consequence, underscores the complexity of this receptor's biology. This compound serves as a valuable tool for researchers as a selective antagonist, enabling the dissection of FPR2-mediated signaling pathways. The experimental protocols provided in this guide offer a framework for the characterization of novel FPR2 ligands and the elucidation of their mechanisms of action, ultimately contributing to the development of new therapeutic strategies targeting FPR2-related diseases.
References
- 1. Reactome | FPR2 binds FPR2 ligands [reactome.org]
- 2. hellobio.com [hellobio.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]
Validating quin-C7's Mechanism: A Comparative Analysis of Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quin-C7, a non-peptidic antagonist of the Formyl Peptide Receptor-Like 1 (FPRL1), with a well-established peptide-based antagonist, WRW4. The focus is on validating the mechanism of this compound by analyzing its effects on key downstream signaling events. Experimental data is presented to support the comparison, and detailed protocols for the cited assays are provided.
Mechanism of Action: FPRL1 Antagonism
This compound is a quinazolinone derivative that functions as a pure antagonist of FPRL1, also known as FPR2/ALX.[1] Its antagonist properties are in contrast to the structurally similar quin-C1, which acts as an agonist. The key to this functional switch lies in a minor structural modification.[2] By blocking the receptor, this compound inhibits the downstream signaling cascades typically initiated by FPRL1 agonists, such as WKYMVm. These signaling pathways are crucial in inflammatory responses, making FPRL1 antagonists like this compound promising therapeutic candidates.
A widely used tool for studying FPRL1-mediated processes is WRW4, a specific hexapeptide antagonist.[3][4] This guide directly compares the efficacy of the small molecule this compound to the peptide-based WRW4 in modulating downstream signaling events.
Downstream Signaling Pathway of FPRL1
Activation of the G-protein coupled receptor FPRL1 by an agonist initiates a cascade of intracellular events. This includes the activation of G-proteins, leading to an increase in intracellular calcium concentration and the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinase (ERK). These signaling events culminate in various cellular responses, most notably chemotaxis, the directed migration of cells towards a chemical stimulus. Antagonists like this compound and WRW4 act by blocking the initial receptor activation, thereby inhibiting these downstream effects.
Experimental Workflow for Downstream Signaling Analysis
The validation of this compound's mechanism involves a series of in vitro assays designed to quantify its inhibitory effect on the key downstream signaling events of FPRL1 activation. The general workflow for these experiments is outlined below.
Performance Comparison: this compound vs. WRW4
The following table summarizes the available quantitative data comparing the inhibitory performance of this compound and WRW4 on FPRL1-mediated downstream signaling. It is important to note that the data presented is compiled from different studies, and direct side-by-side comparisons under identical experimental conditions are limited.
| Parameter | This compound | WRW4 | Reference |
| Receptor Binding | Ki: 6.7 µM (at FPR2) | IC₅₀: 0.23 µM (for inhibiting WKYMVm binding to FPRL1) | [2] /[4][5][6][7][8] |
| Calcium Mobilization | Inhibition efficacy similar to WRW4 (65.9% inhibition) | Inhibition efficacy similar to this compound (59.6% inhibition) | [1] |
| ERK Phosphorylation | Inhibits agonist-induced ERK phosphorylation | Inhibits agonist-induced ERK phosphorylation | [1] /[5][6] |
| Chemotaxis | Inhibits agonist-induced chemotaxis | Inhibits agonist-induced chemotaxis | [2] /[5][6] |
Note: IC₅₀ (half-maximal inhibitory concentration) and Ki (inhibitory constant) are measures of antagonist potency. Lower values indicate higher potency. The available data suggests that while both compounds are effective inhibitors, the peptide-based WRW4 may have a higher binding affinity to the receptor. However, their functional efficacy in inhibiting downstream signaling appears to be comparable.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration using a calcium-sensitive fluorescent dye like Fluo-4 AM.
Materials:
-
FPRL1-expressing cells (e.g., RBL-2H3 or HL-60)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM dye-loading solution
-
FPRL1 agonist (e.g., WKYMVm)
-
This compound and WRW4
-
96-well black-walled, clear-bottom microplate
-
Fluorescence plate reader with automated injection
Procedure:
-
Cell Plating: Seed FPRL1-expressing cells into a 96-well microplate and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare Fluo-4 AM dye-loading solution according to the manufacturer's instructions.
-
Remove the culture medium and wash the cells with HBSS.
-
Add the dye-loading solution to each well and incubate for 1 hour at 37°C.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound and WRW4 in HBSS.
-
Wash the cells to remove excess dye and add the antagonist solutions to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Set the reader to measure fluorescence intensity at Ex/Em = 490/525 nm.
-
Inject the FPRL1 agonist into the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Calculate the percentage of inhibition for each antagonist concentration compared to the agonist-only control.
-
Determine the IC₅₀ value by fitting the dose-response curve.
-
ERK Phosphorylation Analysis (Western Blot)
This method is used to detect the phosphorylation status of ERK, a key downstream kinase in the FPRL1 signaling pathway.
Materials:
-
FPRL1-expressing cells
-
Cell culture medium
-
FPRL1 agonist (e.g., WKYMVm)
-
This compound and WRW4
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture FPRL1-expressing cells to near confluency.
-
Pre-incubate cells with desired concentrations of this compound or WRW4.
-
Stimulate the cells with an FPRL1 agonist for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
-
Chemotaxis Assay (Transwell Assay)
This assay measures the ability of cells to migrate towards a chemoattractant and is used to assess the inhibitory effect of antagonists on this process.
Materials:
-
FPRL1-expressing migratory cells (e.g., neutrophils or transfected cell lines)
-
Transwell inserts (with appropriate pore size, e.g., 3-5 µm)
-
24-well companion plates
-
Chemoattractant (FPRL1 agonist, e.g., WKYMVm)
-
This compound and WRW4
-
Cell staining and counting method (e.g., Calcein AM staining and fluorescence measurement, or manual cell counting)
Procedure:
-
Assay Setup:
-
Add cell culture medium containing the chemoattractant to the lower chambers of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
-
Cell Preparation and Treatment:
-
Resuspend the cells in serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or WRW4.
-
-
Cell Migration:
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C for a sufficient time to allow for cell migration (e.g., 1-3 hours).
-
-
Quantification of Migrated Cells:
-
Remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells and measuring the fluorescence, or by lysing the cells and measuring a cellular component like ATP.
-
-
Data Analysis:
-
Calculate the percentage of chemotaxis inhibition for each antagonist concentration relative to the agonist-only control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Conclusion
The analysis of downstream signaling events provides a robust method for validating the mechanism of action of FPRL1 antagonists. The available data indicates that this compound is an effective inhibitor of FPRL1 signaling, with a functional efficacy comparable to the well-characterized peptide antagonist WRW4 in key assays such as calcium mobilization. While further studies with direct, side-by-side comparisons are needed to definitively establish the relative potencies for all downstream events, this compound represents a promising small molecule tool and potential therapeutic lead for targeting FPRL1-mediated inflammatory processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of peptides that antagonize formyl peptide receptor-like 1-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
A Researcher's Guide to Confirming quin-C7 Specificity Through Control Experiments
For researchers, scientists, and drug development professionals, establishing the specificity of a chemical probe is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of experimental approaches to validate the on-target activity of quin-C7, an antagonist of the Formyl Peptide Receptor 2 (FPR2), and to rule out potential off-target effects.
This compound is a valuable tool for investigating the role of FPR2, a G-protein coupled receptor implicated in inflammatory responses.[1] Its specificity, however, must be rigorously confirmed to ensure that observed biological effects are directly attributable to the modulation of FPR2. This guide outlines key experimental protocols, provides a comparative analysis of this compound with alternative FPR2 antagonists, and details essential control strategies.
On-Target Validation: Confirming Engagement with FPR2
To confidently attribute the effects of this compound to FPR2 antagonism, a series of on-target validation experiments should be performed. These assays directly measure the interaction of this compound with its intended target and its ability to block FPR2-mediated signaling.
Experimental Protocols for On-Target Validation
1. Calcium Mobilization Assay:
This assay is a cornerstone for characterizing GPCR antagonist activity. FPR2 activation leads to an increase in intracellular calcium, a response that should be inhibited by this compound.
-
Objective: To determine the ability of this compound to inhibit agonist-induced calcium flux in FPR2-expressing cells.
-
Materials:
-
FPR2-expressing cells (e.g., HEK293 cells stably expressing human FPR2)
-
Wild-type cells (lacking FPR2 expression) as a negative control.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
FPR2 agonist (e.g., WKYMVm).
-
This compound and other FPR2 antagonists.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Procedure:
-
Seed FPR2-expressing cells and wild-type cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or other antagonists for 15-30 minutes.
-
Add a specific FPR2 agonist (e.g., WKYMVm) to stimulate calcium mobilization.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
-
Expected Outcome: this compound should dose-dependently inhibit the agonist-induced calcium flux in FPR2-expressing cells but should have no effect on wild-type cells. This allows for the calculation of an IC50 value for this compound.
2. Chemotaxis Assay:
FPR2 activation induces directed cell migration, a process that can be quantified using a transwell assay.
-
Objective: To assess the ability of this compound to block agonist-induced chemotaxis of FPR2-expressing cells.
-
Materials:
-
FPR2-expressing migratory cells (e.g., neutrophils or FPR2-transfected cell lines).
-
Transwell inserts with a suitable pore size (e.g., 5 µm).
-
FPR2 agonist (e.g., WKYMVm) as a chemoattractant.
-
This compound and other FPR2 antagonists.
-
Cell culture medium.
-
-
Procedure:
-
Pre-treat FPR2-expressing cells with different concentrations of this compound or other antagonists.
-
Place the chemoattractant (FPR2 agonist) in the lower chamber of the transwell plate.
-
Add the pre-treated cells to the upper chamber of the transwell insert.
-
Incubate for a sufficient time to allow cell migration (typically 1-4 hours).
-
Remove non-migrated cells from the top of the insert.
-
Fix and stain the migrated cells on the bottom of the insert.
-
Quantify the number of migrated cells by microscopy.
-
-
Expected Outcome: this compound should cause a dose-dependent reduction in the number of cells migrating towards the FPR2 agonist.
3. Competitive Radioligand Binding Assay:
This assay directly measures the ability of this compound to displace a radiolabeled ligand from FPR2, providing a quantitative measure of its binding affinity (Ki).[1][2]
-
Objective: To determine the binding affinity (Ki) of this compound for FPR2.
-
Materials:
-
Membranes prepared from FPR2-expressing cells.
-
A suitable radiolabeled FPR2 ligand (e.g., [3H]-WKYMVm).
-
This compound and other unlabeled competitor ligands.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the FPR2-containing membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Expected Outcome: this compound will compete with the radiolabeled ligand for binding to FPR2, resulting in a dose-dependent decrease in radioactivity. This data is used to calculate the IC50, from which the Ki value can be derived. A known Ki value for this compound is 6.7 μM.[1]
Comparative Analysis of FPR2 Antagonists
To provide context for the experimental results obtained with this compound, it is crucial to compare its potency with other known FPR2 antagonists.
| Antagonist | Type | Reported IC50/Ki |
| This compound | Small Molecule | Ki: 6.7 µM[1] |
| WRW4 | Peptide | IC50: 0.23 µM |
| PBP10 | Peptide | pIC50: 7.0 |
| Compound 1754-31 | Small Molecule | pIC50: 7.1 |
Note: pIC50 is the negative logarithm of the IC50 value. This table is not exhaustive and values may vary depending on the specific assay conditions.
Essential Controls for Specificity Validation
A multi-pronged approach using a combination of negative, orthogonal, and genetic controls is essential to definitively establish the specificity of this compound.
Negative Control: The Structurally-Related Inactive Analog
The ideal negative control is a molecule that is structurally very similar to the active compound but does not engage the target. For this compound, its direct synthetic precursor, quin-C1 , serves as an excellent control. Quin-C1 is an FPR2 agonist, differing from the antagonist this compound by only a methoxy (B1213986) group instead of a hydroxyl group.[1] While an agonist, in the context of validating the antagonistic effects of this compound, quin-C1 can be considered an "inactive" antagonist control. It should not inhibit agonist-induced responses. Quin-C1 is commercially available from suppliers such as MedchemExpress.[3]
Orthogonal Control: A Structurally Unrelated Antagonist
Using a well-characterized FPR2 antagonist with a different chemical scaffold helps to ensure that the observed phenotype is due to FPR2 inhibition and not an artifact of the quinazolinone chemical class. A suitable orthogonal control is the peptide antagonist WRW4 .
Genetic Control: Target Knockout/Knockdown
The most definitive method to confirm on-target activity is to use genetic tools to eliminate the target protein.
-
Objective: To demonstrate that the cellular effects of this compound are absent in cells lacking FPR2.
-
Approach:
-
FPR2 Knockout Cell Lines: Utilize a commercially available FPR2 knockout cell line, such as the human FPR2 knockout HEK293 cell line.[4] Compare the effects of this compound on agonist-induced responses in the knockout cell line versus the parental wild-type cell line.
-
siRNA/shRNA Knockdown: Alternatively, transiently reduce FPR2 expression using siRNA or generate a stable knockdown cell line using shRNA.
-
-
Expected Outcome: The inhibitory effects of this compound observed in wild-type cells should be significantly diminished or completely absent in FPR2 knockout or knockdown cells.
Off-Target Validation: Ruling Out Unintended Interactions
Even with robust on-target validation, it is critical to investigate potential off-target effects, especially for compounds based on scaffolds known for promiscuity, such as some quinazolinone derivatives.
Broad Off-Target Screening Panels
Submitting this compound to a broad panel of receptors, ion channels, and enzymes is a cost-effective way to identify potential off-target liabilities early in the research process. Commercial services like the Eurofins SafetyScreen44 panel provide a standardized set of assays against targets known to be associated with adverse drug reactions.[5][6][7][8]
Kinase Profiling
Given that quinazolinone derivatives can sometimes exhibit off-target activity against kinases, a focused kinase panel screen is recommended. The DiscoverX KINOMEscan™ is a comprehensive platform that can quantitatively measure the interactions of a compound against a large panel of kinases.[9][10][11]
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these experiments, the following diagrams illustrate the key workflows and the underlying signaling pathway.
Caption: Workflow for validating this compound specificity.
Caption: FPR2 signaling and this compound's inhibitory action.
References
- 1. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. doronscientific.com [doronscientific.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Quin-C7
For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of quin-C7, a potent and orally active FPR2/ALX antagonist, is a critical final step that ensures laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a bioactive research chemical necessitates handling and disposal as hazardous waste.
Core Principles for this compound Disposal
All chemical waste disposal must adhere to federal, state, and local regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols. The following guidelines are based on standard practices for the disposal of hazardous chemical waste in a laboratory setting.
Personal Protective Equipment (PPE): Before handling this compound for disposal, always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including unused or expired product and contaminated materials such as weigh boats, pipette tips, and absorbent paper, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Empty Containers: Thoroughly rinse empty this compound containers with a suitable solvent (e.g., ethanol (B145695) or acetone) three times. The rinsate should be collected and disposed of as hazardous liquid waste. Once decontaminated, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[1]
Container Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), the concentration, and the accumulation start date.
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure containers are kept closed except when adding waste.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for what constitutes "empty" and the classification of trace versus bulk chemotherapy waste can provide a conservative framework.
| Parameter | Guideline | Source |
| "RCRA Empty" Residual Amount | < 3% by weight of the original contents | [2][3] |
| Trace Chemotherapy Waste | Items contaminated with < 3% residual drug (e.g., gloves, tubing) | [2] |
| Bulk Chemotherapy Waste | Materials containing > 3% of the original drug, including partially full containers and spill cleanup materials. | [2][3] |
Note: While this compound is not classified as a chemotherapy agent, applying these stringent guidelines for bioactive compounds ensures a high level of safety.
Experimental Protocol: Decontamination of Glassware
This protocol outlines the standard procedure for decontaminating glassware that has come into contact with this compound.
-
Initial Rinse: Under a chemical fume hood, rinse the glassware three times with a solvent in which this compound is soluble (e.g., DMSO, ethanol). Collect all rinsate in a designated hazardous liquid waste container.
-
Wash: Wash the rinsed glassware with a laboratory detergent and water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound and associated waste.
Caption: Logical workflow for the proper disposal of this compound waste.
It is the responsibility of every researcher to ensure that chemical waste is managed and disposed of in a manner that protects both human health and the environment. Always err on the side of caution and treat unknown or uncharacterized substances as hazardous.
References
Navigating the Safe Handling of Quin-C7: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling novel compounds like quin-C7, a specific and comprehensive safety protocol is essential. This guide provides a framework for the safe handling and disposal of this compound, emphasizing the critical need for a substance-specific Safety Data Sheet (SDS).
At present, a publicly available, detailed Safety Data Sheet (SDS) for this compound, outlining specific personal protective equipment (PPE) and disposal procedures, has not been identified. The information that is accessible primarily pertains to its use as an FPR2/ALX antagonist for research purposes, along with storage and solubility guidelines.[1][2]
Given the absence of a specific SDS, it is imperative to adhere to a cautious and systematic approach based on established principles of laboratory safety for handling potentially hazardous research chemicals.
Immediate Safety and Logistical Framework
The following table outlines general safety recommendations for handling research compounds where a specific SDS is unavailable. This information is based on best practices for handling chemicals of unknown toxicity and should be superseded by the official SDS for this compound once obtained.
| Category | General Recommendations | Rationale |
| Engineering Controls | Handle this compound in a certified chemical fume hood. | To minimize inhalation exposure to the powdered form or aerosols from solutions. |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Wear chemical safety goggles or a face shield.[3][4] | To protect eyes from splashes or airborne particles. |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. The specific glove material should be confirmed against the SDS. |
| Body Protection | Wear a lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for handling large quantities or if there is a risk of aerosolization outside of a fume hood.[3] | To prevent inhalation of the compound. |
| Hygiene Practices | Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[3][4] | To prevent accidental ingestion. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. | To maintain compound integrity and prevent accidental release. |
| Spill Response | In case of a spill, evacuate the area and follow established laboratory procedures for cleaning up chemical spills of unknown hazards. | To ensure a safe and effective cleanup. |
| Disposal | Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. | To prevent environmental contamination and ensure regulatory compliance. |
Operational Plan: A Step-by-Step Procedural Workflow
The following diagram illustrates a logical workflow for safely handling this compound, from acquisition to disposal, emphasizing the initial and most critical step of obtaining the Safety Data Sheet.
Experimental Protocols
Detailed experimental protocols involving this compound should be designed only after a thorough review of its specific Safety Data Sheet. The SDS will provide critical information on reactivity, stability, and potential hazards that will inform safe experimental design.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
